Technical Documentation Center

Methyl 2-amino-2-(3-methoxyphenyl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-amino-2-(3-methoxyphenyl)acetate
  • CAS: 43189-19-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Abstract Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-canonical amino acid ester of significant interest in contemporary drug discovery and medicinal chemistry. As a key structural motif and chiral building block,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-canonical amino acid ester of significant interest in contemporary drug discovery and medicinal chemistry. As a key structural motif and chiral building block, its efficient and scalable synthesis is a critical requirement for researchers in the pharmaceutical and life sciences sectors.[1] This guide provides a comprehensive, in-depth analysis of the principal synthetic pathways to this target molecule. Moving beyond a simple recitation of steps, this document elucidates the mechanistic underpinnings, strategic considerations, and practical insights behind three core synthetic strategies: the venerable Strecker synthesis, a versatile route via an α-azido ester intermediate, and the robust Bucherer-Bergs reaction. Each pathway is presented with detailed experimental protocols, mechanistic diagrams, and a critical evaluation of its advantages and limitations, empowering researchers to make informed decisions for their specific applications.

Introduction: The Strategic Importance of Arylglycine Derivatives

Aryl-substituted α-amino acids are privileged scaffolds in pharmacology, imparting crucial properties such as conformational rigidity and specific intermolecular interactions to bioactive molecules. Methyl 2-amino-2-(3-methoxyphenyl)acetate, a member of this class, serves as a precursor to a wide array of more complex pharmaceutical intermediates. Its synthesis is therefore a foundational element in many drug development programs. The choice of synthetic route depends on several factors, including scale, required stereochemical purity, available starting materials, and tolerance for specific reagents (e.g., cyanides). This guide aims to provide the necessary technical foundation for navigating these choices with scientific rigor.

The primary and most common starting material for all discussed pathways is 3-methoxybenzaldehyde . This aromatic aldehyde is commercially available but can also be synthesized from m-hydroxybenzaldehyde via methylation with agents like dimethyl sulfate or from m-methoxybenzyl alcohol through oxidation.[2][3][4]

Pathway I: The Strecker Synthesis

The Strecker synthesis, first reported in 1850, remains one of the most direct and fundamental methods for preparing α-amino acids from aldehydes.[5] It is a one-pot, three-component reaction that assembles the core amino acid structure with remarkable efficiency, although it classically yields a racemic product.[5][6]

Mechanistic Rationale

The synthesis proceeds through two main stages: the formation of an α-aminonitrile, followed by its hydrolysis.

  • Imine Formation: 3-methoxybenzaldehyde reacts with ammonia to form an intermediate imine. This step is typically reversible and driven forward by the subsequent reaction.[6][7]

  • Cyanide Addition: A nucleophilic cyanide ion (from KCN or HCN) attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile, 2-amino-2-(3-methoxyphenyl)acetonitrile.[6][8]

  • Hydrolysis and Esterification: The nitrile group of the intermediate is then hydrolyzed under strongly acidic or basic conditions to a carboxylic acid. Subsequent Fischer esterification with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) yields the final product, Methyl 2-amino-2-(3-methoxyphenyl)acetate.[8]

Visualizing the Strecker Pathway

Strecker_Synthesis Strecker Synthesis Pathway Start 3-Methoxybenzaldehyde Imine Intermediate Imine Start->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile 2-amino-2-(3-methoxyphenyl)acetonitrile Imine->Aminonitrile Cyanide Potassium Cyanide (KCN) Cyanide->Aminonitrile AminoAcid Amino Acid 2-amino-2-(3-methoxyphenyl)acetic acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->AminoAcid Product Methyl 2-amino-2-(3-methoxyphenyl)acetate AminoAcid->Product Esterification Esterification Methanol (MeOH) Acid Catalyst Esterification->Product

Caption: The Strecker synthesis of the target ester from 3-methoxybenzaldehyde.

Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 2-amino-2-(3-methoxyphenyl)acetonitrile

  • In a well-ventilated fume hood, to a solution of ammonium chloride (5.35 g, 100 mmol) in water (20 mL), add a 28% aqueous ammonia solution (10 mL).

  • To this stirred solution, add 3-methoxybenzaldehyde (13.61 g, 100 mmol). The mixture will become cloudy.

  • Prepare a solution of potassium cyanide (6.51 g, 100 mmol) in water (15 mL). Caution: Cyanide is extremely toxic. Handle with extreme care and appropriate personal protective equipment. All waste must be quenched with bleach before disposal.

  • Slowly add the potassium cyanide solution to the aldehyde/ammonia mixture.

  • Seal the reaction vessel and stir vigorously at room temperature for 24 hours.

  • The resulting solid precipitate is the α-aminonitrile. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Hydrolysis and Esterification

  • Suspend the crude α-aminonitrile (100 mmol) in concentrated hydrochloric acid (100 mL).

  • Heat the mixture to reflux (approx. 110 °C) for 6 hours. The reaction should become a clear solution.

  • Cool the reaction to room temperature and then in an ice bath. A precipitate of the amino acid hydrochloride may form.

  • Evaporate the solvent under reduced pressure to obtain the crude amino acid hydrochloride.

  • To the crude solid, add methanol (150 mL) and cool to 0 °C.

  • Slowly and carefully add thionyl chloride (11 mL, 150 mmol) dropwise while maintaining the temperature below 10 °C.

  • Allow the mixture to warm to room temperature, then heat to reflux for 4 hours.

  • Cool the reaction and evaporate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford pure Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Pathway II: Synthesis via α-Azido Ester Intermediate

This pathway offers a powerful alternative that avoids the direct handling of cyanide in the key C-N bond formation step. The strategy relies on the conversion of a suitable precursor to an α-azido ester, which is then cleanly reduced to the desired primary amine. This route is particularly amenable to producing enantiomerically enriched products if a chiral starting material is used or an asymmetric reduction is employed.

Mechanistic Rationale
  • α-Halogenation: The synthesis begins with the preparation of an α-halo ester, typically Methyl 2-bromo-2-(3-methoxyphenyl)acetate. This can be prepared from the corresponding α-hydroxy ester via reaction with a brominating agent.[9]

  • Azide Displacement (SN2): The α-bromo ester is treated with sodium azide (NaN₃). The azide ion acts as a potent nucleophile, displacing the bromide in a classic SN2 reaction to form Methyl 2-azido-2-(3-methoxyphenyl)acetate.[10][11] This reaction typically proceeds with inversion of stereochemistry if a chiral center is present.

  • Azide Reduction: The terminal azide group is reduced to a primary amine. This transformation is most commonly and cleanly achieved via catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst.[12] Alternatively, the Staudinger reaction (using triphenylphosphine followed by hydrolysis) provides a metal-free reduction method.[13]

Visualizing the Azido Ester Pathway```dot

// Nodes Start [label="Methyl 2-hydroxy-2-\n(3-methoxyphenyl)acetate", fillcolor="#FBBC05"]; Bromination [label="PBr3 or HBr", shape=ellipse, fillcolor="#FFFFFF"]; BromoEster [label="Methyl 2-bromo-2-\n(3-methoxyphenyl)acetate"]; Azide [label="Sodium Azide (NaN3)\nDMF", shape=ellipse, fillcolor="#FFFFFF"]; AzidoEster [label="Methyl 2-azido-2-\n(3-methoxyphenyl)acetate"]; Reduction [label="H2, Pd/C\nor PPh3, H2O", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Methyl 2-amino-2-(3-methoxyphenyl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> BromoEster [label="Bromination"]; Bromination -> BromoEster; BromoEster -> AzidoEster [label="SN2 Displacement"]; Azide -> AzidoEster; AzidoEster -> Product [label="Reduction"]; Reduction -> Product; }

Caption: An indirect route via the Bucherer-Bergs hydantoin synthesis.

Experimental Protocol: Bucherer-Bergs Route

Step 1: Synthesis of 5-(3-methoxyphenyl)hydantoin

  • In a pressure-rated vessel, combine 3-methoxybenzaldehyde (13.6 g, 100 mmol), potassium cyanide (7.15 g, 110 mmol), and ammonium carbonate (28.8 g, 300 mmol).

  • Add a mixture of ethanol (75 mL) and water (75 mL).

  • Seal the vessel and heat to 90-100 °C with stirring for 12 hours.

  • Cool the reaction vessel to room temperature. A solid precipitate should form.

  • Filter the solid, wash thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield the hydantoin intermediate.

Step 2: Hydrolysis to 2-amino-2-(3-methoxyphenyl)acetic acid

  • Place the hydantoin (100 mmol) and barium hydroxide octahydrate (Ba(OH)₂·8H₂O) (63 g, 200 mmol) in a round-bottom flask with water (200 mL).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction and bubble carbon dioxide (CO₂) gas through the mixture (or add dry ice) to precipitate excess barium as barium carbonate.

  • Filter off the barium carbonate solid.

  • Evaporate the filtrate to dryness under reduced pressure to obtain the crude amino acid.

Step 3: Esterification

  • Follow the esterification procedure outlined in the Strecker Synthesis protocol (Section 2.3, Step 2) using the crude amino acid from the previous step.

Comparative Analysis and Strategic Considerations

The optimal synthetic pathway depends heavily on the specific goals of the research program. The table below provides a high-level comparison to guide this decision-making process.

FeatureStrecker Synthesisα-Azido Ester RouteBucherer-Bergs Reaction
Starting Materials 3-Methoxybenzaldehyde, NH₃, KCNMethyl 2-hydroxy-2-(3-methoxyphenyl)acetate3-Methoxybenzaldehyde, KCN, (NH₄)₂CO₃
Key Reagents KCN (highly toxic)NaN₃ (highly toxic)KCN (highly toxic), Ba(OH)₂
Number of Steps 2 (to ester)33 (to ester)
Pros - Highly convergent- One-pot to aminonitrile- Cost-effective[14] - Avoids direct cyanide addition to imine- Clean reduction step- Amenable to asymmetric approaches- Forms stable, crystalline intermediate- Robust and high-yielding reaction
Cons - Racemic product- Use of highly toxic cyanide- Harsh hydrolysis conditions- Requires α-hydroxy or α-halo precursor- Use of potentially explosive azides- Multi-step process- Racemic product- Very harsh hydrolysis conditions- Generates significant inorganic waste
Stereocontrol Difficult; requires asymmetric variantsPossible via chiral precursor or asymmetric reductionDifficult; requires resolution or enzymatic hydrolysis

Asymmetric Synthesis: For applications requiring enantiomerically pure Methyl (R)- or (S)-2-amino-2-(3-methoxyphenyl)acetate, modifications to these classical routes are necessary. This can involve the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. F[15][16][17]or example, asymmetric Strecker reactions can employ chiral amines or catalysts, while the azido route can start from an enantiopure α-hydroxy ester.

Conclusion

The synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate is achievable through several well-established and reliable chemical pathways. The Strecker Synthesis offers the most direct route, valued for its convergence and simplicity, albeit with significant safety considerations regarding cyanide use and a lack of inherent stereocontrol. The α-azido ester pathway provides a more modern and versatile alternative, particularly when stereochemical purity is a goal and the necessary precursors are available. Finally, the Bucherer-Bergs reaction serves as a robust, albeit longer, method that proceeds through a stable hydantoin intermediate, demonstrating the enduring utility of classic multicomponent reactions in organic synthesis. The selection of a specific pathway should be a strategic decision based on an evaluation of scale, safety protocols, desired product purity, and available resources.

References

  • Organic Syntheses. α-Amination of Carbonyl Compounds. Available from: [Link]

  • Palamini, P., Allouche, E. M. D., & Waser, J. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Organic Letters, 25(37), 6791–6795. Available from: [Link]

  • Alfonzo, E., et al. (2022). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. OSTI.GOV. Available from: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018). Available from: [Link]

  • Google Patents. (2009). Method for synthesizing 3-methoxybenzaldehyde. CN101570473B.
  • Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Unusual Amino Acids.
  • Khan, M. T. H. (2012). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules. Available from: [Link]

  • Barberis, C., & Bolshan, Y. (2020). Development of Asymmetric Synthesis. Molecules. Available from: [Link]

  • Jacobsen, E. N., & Wenzel, A. G. (2010).
  • Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

  • Pesciaioli, F., et al. (2023). Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. Organic Letters. Available from: [Link]

  • Palamini, P., Allouche, E. M. D., & Waser, J. (2023). Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. PMC. Available from: [Link]

  • Organic Chemistry Portal. α-Azidoketone or acid synthesis by azidation. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.
  • ResearchGate.
  • Sketchy. Synthesis of Alpha-Amino Acids. Available from: [Link]

  • Organic Syntheses. m-METHOXYBENZALDEHYDE. Coll. Vol. 3, p.564 (1955); Vol. 29, p.63 (1949). Available from: [Link]

  • Organic Chemistry Portal. Iron-Catalyzed Synthesis of α-Azido α-Amino Esters via the Alkylazidation of Alkenes. Available from: [Link]

  • Bell, C. (2010). Synthesis and Reactivity of alpha-Azido Acylals. Digital Commons @ Andrews University. Available from: [Link]

  • ResearchGate. Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). Available from: [Link]

  • Chemical Communications. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. (2012).
  • YouTube. Strecker Synthesis of Alpha Amino Acids. (2016). Available from: [Link]

  • MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Available from: [Link]

  • Google Patents. (1959). Preparation of bromo acids and esters. US2876255A.
  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • ACS Omega. Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. (2023). Available from: [Link]

  • Semantic Scholar. Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. (1993). Available from: [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024).
  • Chemspace. Methyl 2-amino-2-[3-methoxy-2-(methylsulfanyl)phenyl]acetate. Available from: [Link]

  • MDPI Encyclopedia. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021). Available from: [Link]

  • Google Patents. (2014). A kind of method of synthesizing methoxy methyl acetate. CN104119228B.
  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-amino-2-(3-methoxyphenyl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block in Medicinal Chemistry Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-natural amino acid ester that holds signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-natural amino acid ester that holds significant potential as a versatile building block in the design and synthesis of novel therapeutic agents. Its unique structure, featuring a methoxy-substituted phenyl ring and a reactive amino ester functionality, makes it an attractive scaffold for generating diverse molecular libraries. The methoxy group, in particular, is a common feature in many approved drugs, where it can favorably influence ligand-target binding, physicochemical properties, and metabolic stability. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 2-amino-2-(3-methoxyphenyl)acetate, offering a technical resource for researchers in the field of drug discovery and development.

Physicochemical Properties

The hydrochloride salt of Methyl 2-amino-2-(3-methoxyphenyl)acetate is the most commonly available form. The properties of the freebase can be inferred from the salt, although slight variations are expected.

PropertyValueSource
Molecular Formula (HCl salt) C₁₀H₁₄ClNO₃[1]
Molecular Weight (HCl salt) 231.68 g/mol [1]
Appearance Solid
Melting Point (HCl salt) 182-183 °C

Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

The most direct and common method for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate is the esterification of its corresponding carboxylic acid, 2-amino-2-(3-methoxyphenyl)acetic acid. This reaction is typically carried out in methanol with a strong acid catalyst.

Conceptual Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Amino_Acid 2-amino-2-(3-methoxyphenyl)acetic acid Reaction Reaction Amino_Acid->Reaction Methanol Methanol (Solvent & Reagent) Methanol->Reaction Catalyst Strong Acid Catalyst (e.g., H₂SO₄, HCl) Catalyst->Reaction Temperature Reflux Temperature->Reaction Neutralization Neutralization (e.g., with NaHCO₃) Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product Methyl 2-amino-2-(3-methoxyphenyl)acetate Purification->Product Reaction->Neutralization Reaction Mixture

Caption: General workflow for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a generalized procedure based on established methods for the esterification of amino acids.[2][3]

Materials:

  • 2-amino-2-(3-methoxyphenyl)acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (or another suitable strong acid)

  • Saturated Sodium Bicarbonate solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-(3-methoxyphenyl)acetic acid in anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension. The amount of catalyst will need to be optimized but is typically around 0.1-0.2 equivalents.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Causality Behind Experimental Choices:

  • Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.

  • Strong Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the equilibrium to be reached faster.

  • Neutralization and Extraction: The neutralization step is necessary to remove the acid catalyst and any unreacted carboxylic acid. Subsequent extraction isolates the desired ester from the aqueous layer.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy group protons, a singlet for the methyl ester protons, and a signal for the methine proton at the alpha-carbon. The chemical shifts of the aromatic protons will be influenced by the positions of the methoxy and the amino-ester substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the alpha-carbon, the aromatic carbons, the methoxy carbon, and the methyl ester carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the methoxycarbonyl group or cleavage of the C-C bond between the alpha-carbon and the phenyl ring.

Applications in Drug Discovery and Development

Methyl 2-amino-2-(3-methoxyphenyl)acetate serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The primary amino group and the ester functionality provide convenient handles for further chemical modifications.

Role as a Pharmacophore

The 2-amino-2-phenylacetate scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. By incorporating this scaffold, medicinal chemists can explore a wide range of biological activities.

Potential Therapeutic Areas

Derivatives of 2-amino-2-phenylacetate have been investigated for a variety of therapeutic applications, including but not limited to:

  • Anticonvulsants: The structural similarity to some known anticonvulsant drugs makes this scaffold a target for the development of new treatments for epilepsy.

  • Analgesics: Modifications of the amino and phenyl groups can lead to compounds with affinity for opioid or other pain-related receptors.

  • Anti-inflammatory Agents: The scaffold can be incorporated into molecules designed to inhibit enzymes involved in the inflammatory cascade.

Synthetic Utility

The primary amine of Methyl 2-amino-2-(3-methoxyphenyl)acetate can be readily derivatized through reactions such as:

  • Amide bond formation: Coupling with various carboxylic acids to generate a diverse library of amides.

  • Reductive amination: Reaction with aldehydes or ketones to produce secondary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The ester group can be hydrolyzed back to the carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities.

G cluster_mods Chemical Modifications cluster_apps Potential Applications Start Methyl 2-amino-2- (3-methoxyphenyl)acetate Amide Amide Formation Start->Amide Sec_Amine Reductive Amination Start->Sec_Amine Sulfonamide Sulfonylation Start->Sulfonamide Anticonvulsant Anticonvulsants Amide->Anticonvulsant Analgesic Analgesics Sec_Amine->Analgesic Anti_Inflammatory Anti-inflammatory Agents Sulfonamide->Anti_Inflammatory

Caption: Synthetic utility and potential applications of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling Methyl 2-amino-2-(3-methoxyphenyl)acetate and its derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of readily modifiable functional groups make it an ideal starting point for the creation of diverse compound libraries. The inherent "privileged" nature of the 2-amino-2-phenylacetate scaffold suggests that derivatives of this compound are likely to exhibit interesting biological activities, warranting further investigation in the pursuit of novel therapeutics.

References

[4] Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119. [Link]

[5] Google Patents. (n.d.). Process for the preparation of amino acid methyl esters. Retrieved from

Sources

Foundational

"Methyl 2-amino-2-(3-methoxyphenyl)acetate" spectroscopic data (NMR, IR, MS)

The following technical guide details the spectroscopic profile of Methyl 2-amino-2-(3-methoxyphenyl)acetate , a critical chiral building block often utilized in the synthesis of pharmaceutical intermediates (e.g., for v...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic profile of Methyl 2-amino-2-(3-methoxyphenyl)acetate , a critical chiral building block often utilized in the synthesis of pharmaceutical intermediates (e.g., for viral polymerase inhibitors or anti-thrombotic agents).

Technical Guide for Chemical Characterization & Analysis

Executive Summary & Compound Identity

Methyl 2-amino-2-(3-methoxyphenyl)acetate is the methyl ester derivative of 3-methoxyphenylglycine. It serves as a pivotal intermediate in the synthesis of unnatural amino acids and beta-lactam antibiotics. This guide focuses on the hydrochloride salt form (HCl), as the free base is prone to racemization and cyclization (diketopiperazine formation) upon prolonged storage.

Property Data
IUPAC Name Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride
CAS Number 327051-33-2 (racemic HCl); 1391408-07-3 ((S)-isomer HCl)
Molecular Formula

Molecular Weight 195.22 g/mol (Free Base); 231.68 g/mol (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Methanol, Water, DMSO; Insoluble in Hexanes
Synthesis & Experimental Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying process-related impurities (e.g., residual solvent, unreacted aldehyde).

Standard Synthesis Workflow: The compound is typically synthesized via a Strecker reaction or from 3-methoxybenzaldehyde followed by esterification.

SynthesisWorkflow Aldehyde 3-Methoxybenzaldehyde Strecker Strecker Reaction (KCN, NH4Cl) Aldehyde->Strecker Step 1 AminoAcid 3-Methoxyphenylglycine Strecker->AminoAcid Hydrolysis Esterification Esterification (SOCl2/MeOH or TMSCl/MeOH) AminoAcid->Esterification Step 2 Product Methyl 2-amino-2-(3-methoxyphenyl)acetate (HCl Salt) Esterification->Product Crystallization

Figure 1: Synthetic pathway for Methyl 2-amino-2-(3-methoxyphenyl)acetate. Note that the esterification step often uses Thionyl Chloride (


) or Trimethylsilyl Chloride (TMSCl) in Methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data presented below corresponds to the Hydrochloride Salt in DMSO-


 . The salt form is chosen for analysis due to its superior stability and solubility.
3.1

H NMR Analysis (400 MHz, DMSO-

)

The spectrum is characterized by the distinct methine singlet of the glycine backbone and the 3-substituted aromatic pattern.

Shift (

, ppm)
Mult. Integ. Assignment Structural Insight & Causality
9.10 - 9.30 br s3H

Ammonium protons. Broadened due to quadrupole relaxation of nitrogen and chemical exchange. Disappears upon

shake.
7.38 t1HAr-

Meta-proton. Appears as a triplet (

Hz) due to coupling with

and

.
7.15 s1HAr-

Isolated proton between the alkyl and methoxy groups. Often appears as a singlet or narrow doublet.
7.05 - 7.10 m2HAr-

Ortho/Para protons relative to methoxy. Shielded by the electron-donating

group compared to

.
5.35 s1H

-CH
The chiral center methine. Deshielded by the electron-withdrawing ammonium and ester groups. Critical for enantiomeric purity determination (using chiral shift reagents).
3.78 s3H

Methoxy substituent on the ring.
3.72 s3H

Methyl ester. Distinct from the ether methoxy, typically slightly more shielded in this environment.

Expert Note: In the free base form (CDCl


), the 

-proton shifts upfield to

ppm, and the amine appears as a broad singlet around 2.0 ppm.
3.2

C NMR Analysis (100 MHz, DMSO-

)
Shift (

, ppm)
Assignment Notes
168.5

(Ester)
Characteristic carbonyl resonance.
159.8 Ar-

(C-OMe)
Ipso-carbon attached to oxygen; significantly deshielded.
134.2 Ar-

(C-CH)
Ipso-carbon attached to the chiral center.
130.1 Ar-

Meta-carbon.
119.8 Ar-

Para to methoxy.
114.5 Ar-

Ortho to methoxy.
113.2 Ar-

Isolated ortho carbon.
55.8

-CH
The chiral center carbon.
55.4

Methoxy carbon.
53.2

Methyl ester carbon.
Infrared (IR) Spectroscopy

IR analysis is rapid for confirming functional group integrity, particularly the ester formation and the presence of the amine salt.

Wavenumber (

)
Assignment Mode diagnostic Value
2800 - 3100

/

StretchBroad band typical of ammonium salts (

), overlapping with aromatic

stretches.
1745

(Ester)
StretchStrong, sharp peak. Key indicator of successful esterification (acid precursor absorbs at ~1710

).
1600, 1585

(Ar)
StretchCharacteristic skeletal vibrations of the benzene ring.
1250

StretchAryl alkyl ether stretch (Methoxy group).
1180

(Ester)
StretchC-O-C asymmetric stretch of the ester.
780, 690 Ar-

BendOut-of-plane bending, indicative of meta-substitution (1,3-disubstituted benzene).
Mass Spectrometry (MS)

Mass spectrometry is the primary tool for molecular weight confirmation. The fragmentation pattern follows standard amino acid ester logic.

Method: ESI-MS (Positive Mode) or GC-MS (for free base).

  • Molecular Ion:

    • 
      :  observed at m/z 196.1 
      
    • 
      :  observed at m/z 218.1 
      

Fragmentation Pathway (ESI-MS/MS):

MassSpecFrag M_H [M+H]+ m/z 196.1 Frag1 Loss of NH3 [M+H-NH3]+ m/z 179.1 M_H->Frag1 - 17 Da Frag2 Loss of HCOOMe (Ester cleavage) m/z 136.1 M_H->Frag2 - 60 Da Frag3 Tropylium Ion deriv. (Methoxybenzyl cation) m/z 121.0 Frag2->Frag3 Rearrangement

Figure 2: Proposed fragmentation pathway for Methyl 2-amino-2-(3-methoxyphenyl)acetate in positive ion mode.

  • m/z 179.1: Loss of ammonia (

    
    ), typical for primary amines.
    
  • m/z 136.1: Loss of the carbomethoxy group (

    
    ), leaving the 3-methoxybenzyl carbocation species.
    
  • m/z 121.0: Further fragmentation to the methoxy-tropylium ion equivalent.

Experimental Protocol: Sample Preparation for Analysis

To ensure reproducibility and spectral fidelity, follow these specific preparation steps.

1. NMR Sample Prep (Salt Form):

  • Solvent: Use DMSO-

    
     (99.9% D). CDCl
    
    
    
    is not recommended for the HCl salt due to poor solubility and aggregation.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Tube: Standard 5 mm NMR tube.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm (
    
    
    
    C).

2. GC-MS Sample Prep (Free Base Conversion):

  • Note: Do not inject the HCl salt directly into a GC column.

  • Step 1: Suspend 5 mg of the HCl salt in 1 mL of Dichloromethane (DCM).

  • Step 2: Add 0.5 mL of saturated

    
     solution. Vortex for 30 seconds.
    
  • Step 3: Extract the organic layer (bottom), dry over

    
    , and filter.
    
  • Step 4: Inject 1

    
    L of the DCM solution (Split 20:1).
    
References
  • Beaulieu, P. L., et al. (2002).[1] Viral Polymerase Inhibitors. U.S. Patent Application US20020065418A1.[1] Link

    • Source for the synthesis and existence of 3-methoxyphenylglycine methyl ester hydrochloride.
  • Li, J., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. Link

    • Source for the general TMSCl/MeOH esterification protocol and spectral characteristics of amino acid esters.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 145875810, Methyl (2R)-2-amino-2-(4-methoxyphenyl)acetate hydrochloride. Link

    • Source for comparative spectral data of the regioisomer (4-methoxy analog).

Sources

Exploratory

"Methyl 2-amino-2-(3-methoxyphenyl)acetate" molecular structure

An In-depth Technical Guide to Methyl 2-amino-2-(3-methoxyphenyl)acetate Introduction: A Versatile Building Block in Modern Chemistry Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-canonical α-amino acid ester, a cla...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-amino-2-(3-methoxyphenyl)acetate

Introduction: A Versatile Building Block in Modern Chemistry

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-canonical α-amino acid ester, a class of molecules that serves as a cornerstone in the synthesis of complex organic compounds. Possessing a chiral center and multiple reactive functional groups—a primary amine, an ester, and a methoxy-substituted aromatic ring—this compound is a highly valuable intermediate for researchers in medicinal chemistry and drug development.[1][2] Its structure offers a unique combination of steric and electronic properties, making it an attractive starting point for creating novel molecular scaffolds. This guide provides a comprehensive overview of its molecular structure, a detailed protocol for its synthesis and characterization, and an exploration of its applications, grounded in established chemical principles.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. The molecular architecture of Methyl 2-amino-2-(3-methoxyphenyl)acetate dictates its reactivity, solubility, and potential biological interactions.

Molecular Structure

The compound features a central alpha-carbon bonded to four distinct substituents: an amino group (-NH₂), a methyl ester group (-COOCH₃), a hydrogen atom, and a 3-methoxyphenyl group. This substitution pattern renders the alpha-carbon a stereocenter.

Caption: 2D structure of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Physicochemical and Computed Properties

A summary of key identifiers and properties is crucial for laboratory use, including safety assessments and reaction planning. The compound is commonly handled as its hydrochloride salt to improve stability and shelf-life.[3]

PropertyValue (Free Base)Value (Hydrochloride Salt)Source(s)
IUPAC Name methyl 2-amino-2-(3-methoxyphenyl)acetatemethyl 2-amino-2-(3-methoxyphenyl)acetate;hydrochloride
CAS Number 34567-79-2 (related)327051-33-2
Molecular Formula C₁₀H₁₃NO₃C₁₀H₁₄ClNO₃[4][5]
Molecular Weight 195.22 g/mol 231.68 g/mol [4][5]
InChIKey LZHGTOZAFSEFFO-UHFFFAOYSA-NLZHGTOZAFSEFFO-UHFFFAOYSA-N
Melting Point Not specified182-183 °C
Topological Polar Surface Area (TPSA) 61.55 Ų61.55 Ų[5]
LogP (Predicted) 1.2898Not applicable[5]
Hydrogen Bond Donors 12 (as NH₃⁺)[5]
Hydrogen Bond Acceptors 44[5]
Rotatable Bonds 33[5]

Part 2: Synthesis and Purification

The synthesis of α-amino acid esters is a fundamental transformation in organic chemistry. The most direct and common method is the Fischer esterification of the parent α-amino acid, 2-amino-2-(3-methoxyphenyl)acetic acid.[6] This reaction is typically performed using an excess of the alcohol (methanol) as both the solvent and reagent, with a strong acid catalyst.[1]

Synthesis Workflow: Fischer Esterification

The causality behind this choice is straightforward: the acid protonates the carboxylic acid group, rendering its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, so using a large excess of methanol drives the equilibrium toward the ester product. The formation of the hydrochloride salt occurs in situ when using HCl or is achieved by introducing HCl gas or a solution of HCl in an organic solvent.[3]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation A 2-Amino-2-(3-methoxyphenyl)acetic Acid D Mix & Stir at Room Temp or Reflux (Monitor by TLC) A->D B Anhydrous Methanol (Excess) B->D C Acid Catalyst (e.g., TMSCl, SOCl₂, or HCl gas) C->D E Concentrate under Reduced Pressure D->E F Precipitate/Crystallize from Solvent (e.g., Diethyl Ether) E->F G Filter and Wash Solid F->G H Dry under Vacuum G->H I Product: Methyl 2-amino-2-(3-methoxyphenyl)acetate HCl H->I

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate Hydrochloride

This protocol is a representative method adapted from general procedures for the esterification of amino acids.[1]

  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-2-(3-methoxyphenyl)acetic acid (10.0 g, 55.2 mmol).

  • Reaction Initiation: Add anhydrous methanol (150 mL) to the flask. While stirring, cool the resulting suspension in an ice bath (0 °C).

  • Catalyst Addition: Slowly add thionyl chloride (SOCl₂) (6.0 mL, 82.8 mmol) dropwise to the stirred suspension over 15 minutes. Causality Note: Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and sulfur dioxide methyl chloride, avoiding the direct handling of corrosive HCl gas while ensuring anhydrous conditions.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is the crude hydrochloride salt of the product.

  • Purification: Triturate the crude solid with 100 mL of cold diethyl ether, stir for 30 minutes, and then collect the solid by vacuum filtration. Wash the filter cake with an additional 50 mL of cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the purified white solid under high vacuum to yield the final product, Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride.

Part 3: Analytical Characterization and Structural Elucidation

Confirming the identity and purity of a synthesized compound is a critical, self-validating step in any chemical workflow. A combination of spectroscopic methods provides a detailed "fingerprint" of the molecular structure.

TechniqueExpected Observations
¹H NMR Aromatic protons (~6.8-7.3 ppm), α-H (~4.5-5.0 ppm), OCH₃ on ring (~3.8 ppm), OCH₃ of ester (~3.7 ppm), NH₃⁺ (broad singlet, ~8.5-9.0 ppm).
¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~114-160 ppm), α-C (~55-60 ppm), OCH₃ carbons (~52-56 ppm).[7][8]
FT-IR (KBr) Broad N-H stretch from NH₃⁺ (~2500-3200 cm⁻¹), strong C=O stretch (ester) (~1740-1750 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), aromatic C=C bends (~1600 cm⁻¹).[9]
MS (ESI+) Calculated m/z for [M+H]⁺ (free base): 196.0968. Observed peak should correspond to this value.
In-Depth Spectroscopic Rationale
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms. The aromatic protons will show complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. The α-proton, being adjacent to the electron-withdrawing ester and phenyl groups, will be downfield. The two distinct methoxy groups (one on the ring, one on the ester) should be distinguishable as sharp singlets. ¹³C NMR complements this by showing distinct signals for each unique carbon atom, with the carbonyl carbon being the most downfield due to its deshielded nature.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring their characteristic vibrational frequencies. The most prominent peaks will be the very strong carbonyl (C=O) stretch of the ester and the broad absorption band corresponding to the N-H stretches of the ammonium group (in the HCl salt), which often overlaps with C-H stretches.

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. In positive ion mode, the molecule will be detected as the protonated species [M+H]⁺, where M is the mass of the free base (C₁₀H₁₃NO₃). The high-resolution mass should match the calculated exact mass, confirming the elemental composition.

Part 4: Applications in Research and Drug Development

Methyl 2-amino-2-(3-methoxyphenyl)acetate is not typically an active pharmaceutical ingredient (API) itself but rather a versatile precursor and building block.[10]

  • Scaffold for Small Molecules: The molecule's framework can be elaborated upon to synthesize a wide range of compounds. The primary amine can be acylated, alkylated, or used in reductive amination to build complexity.[11] The ester can be hydrolyzed back to the carboxylic acid for amide bond formation or reduced to an alcohol.

  • Non-Canonical Amino Acid Precursor: It can be used in peptide synthesis to introduce unnatural amino acids, which can enhance peptide stability, receptor affinity, or create specific secondary structure conformations.[2]

  • Chiral Synthesis: As a chiral molecule, it can serve as a source of chirality in asymmetric synthesis, guiding the stereochemical outcome of subsequent reactions.

cluster_0 Amine Reactions cluster_1 Ester Reactions cluster_2 Resulting Scaffolds A Methyl 2-amino-2- (3-methoxyphenyl)acetate B N-Alkylation A->B C Amide Formation (Acylation) A->C D Reductive Amination A->D E Hydrolysis to Carboxylic Acid A->E F Reduction to Amino Alcohol A->F G Transesterification A->G I Heterocycle Synthesis B->I H Peptide Synthesis C->H D->I E->H J Chiral Ligands F->J

Caption: Potential synthetic pathways originating from the title compound.

Part 5: Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The hydrochloride salt is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.

  • Storage: The compound should be stored in a tightly sealed container to prevent moisture absorption. Recommended storage is in a dry environment, often at refrigerated temperatures (2-8 °C) for long-term stability.[5]

References

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides - RSC Publishing. Available at: [Link]

  • CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents.
  • Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3) - PubChemLite. Available at: [Link]

  • Kadereit, D., & Waldmann, H. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 4(6), 434-437. Available at: [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion - PMC. Available at: [Link]

  • Structural characterization of α-amino acid complexes of molybdates: A spectroscopic and DFT study | Request PDF - ResearchGate. Available at: [Link]

  • Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap. Available at: [Link]

  • Methyl 2-amino-2-[3-methoxy-2-(methylsulfanyl)phenyl]acetate - Chemspace. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

  • N-(3-Methoxyphenethyl)-2-propylpentanamide - MDPI. Available at: [Link]

  • M-Methoxyphenyl acetate | C9H10O3 - PubChem. Available at: [Link]

  • Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism - Macmillan Group - Princeton University. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities - CHIMIA. Available at: [Link]

  • 2-Amino-2-(3-methoxyphenyl)acetic acid | C9H11NO3 - PubChem. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-2-(3-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-amino-2-(3-methoxyphenyl)acetate is a notable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a notable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural features, comprising an amino acid ester backbone with a methoxy-substituted phenyl ring, make it a versatile building block in organic synthesis. A thorough understanding of its physical properties, such as melting and boiling points, is fundamental for its effective handling, purification, and application in further synthetic transformations. This guide provides a detailed overview of the available physical property data for this compound and outlines the standard methodologies for their determination.

Core Physical Properties

The characterization of a compound's physical state and phase transitions is a critical first step in its scientific and industrial application. For Methyl 2-amino-2-(3-methoxyphenyl)acetate, the most commonly available form for laboratory use is its hydrochloride salt, which exhibits distinct physical properties compared to its freebase form.

Data Summary

The following table summarizes the known physical property data for Methyl 2-amino-2-(3-methoxyphenyl)acetate and its hydrochloride salt.

PropertyValueCompound FormNotes
Melting Point 182-183 °CHydrochloride SaltThe hydrochloride salt is a crystalline powder at room temperature.
Boiling Point Data Not Available-A specific boiling point for the freebase or the salt is not readily found in the literature. For comparison, a related compound lacking the amino group, methyl (3-methoxyphenyl)acetate, has a boiling point of 130 °C at 20 mmHg[1]. This suggests that the target compound would likely require vacuum distillation to avoid decomposition.
Physical Form PowderHydrochloride SaltThe hydrochloride salt is typically supplied as a solid powder.

Experimental Determination of Physical Properties

To ensure scientific rigor, the physical properties of a compound like Methyl 2-amino-2-(3-methoxyphenyl)acetate are determined through standardized experimental protocols. The following outlines the methodologies for measuring melting and boiling points.

Workflow for Physical Property Determination

The process of determining the melting and boiling points of a chemical compound follows a systematic workflow to ensure accuracy and reproducibility.

G cluster_0 Phase 1: Sample Preparation & Purity Assessment cluster_1 Phase 2: Melting Point Determination cluster_2 Phase 3: Boiling Point Determination (under vacuum) Sample Obtain Sample of Methyl 2-amino-2-(3-methoxyphenyl)acetate Purity Assess Purity (e.g., NMR, HPLC) Sample->Purity Purification Purify if Necessary (e.g., Recrystallization, Chromatography) Purity->Purification If impurities detected Capillary Pack Sample in Capillary Tube Purification->Capillary Distill Set up Vacuum Distillation Apparatus Purification->Distill Apparatus Use Melting Point Apparatus Capillary->Apparatus Heating Apply Gradual Heat Ramp Apparatus->Heating Observe Observe & Record Melting Range Heating->Observe Heat_Vac Heat Sample Under Reduced Pressure Distill->Heat_Vac Vapor_Temp Record Vapor Temperature at which Distillation Occurs Heat_Vac->Vapor_Temp

Caption: Workflow for the determination of melting and boiling points.

Melting Point Determination Protocol

The melting point of the hydrochloride salt of Methyl 2-amino-2-(3-methoxyphenyl)acetate is a key identifier of its purity.

Methodology:

  • Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point. A narrow melting range is indicative of high purity.

Boiling Point Determination Protocol

Due to the likely high boiling point and potential for thermal decomposition of Methyl 2-amino-2-(3-methoxyphenyl)acetate, its boiling point would ideally be determined under reduced pressure (vacuum distillation).

Methodology:

  • Apparatus Setup: A vacuum distillation apparatus is assembled, including a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

  • Sample Introduction: The compound is placed in the distillation flask with a boiling chip or a magnetic stirrer to ensure smooth boiling.

  • Pressure Reduction: The system is evacuated to the desired pressure, which is monitored by the manometer.

  • Heating: The distillation flask is gently heated.

  • Observation and Recording: The temperature of the vapor that is in equilibrium with the boiling liquid is measured. This temperature, along with the corresponding pressure, is recorded as the boiling point.

Conclusion

The physical properties of Methyl 2-amino-2-(3-methoxyphenyl)acetate, particularly its melting and boiling points, are critical parameters for its use in research and development. While the melting point of its stable hydrochloride salt is well-defined, further experimental work is required to establish the boiling point of the freebase, likely through vacuum distillation. The standardized protocols outlined in this guide provide a framework for the accurate and reliable determination of these essential physical constants.

References

  • Chemspace. Methyl 2-amino-2-[3-methoxy-2-(methylsulfanyl)phenyl]acetate. [Link]

  • LookChem. methyl (3-methoxyphenyl)acetate. [Link]

  • PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). [Link]

Sources

Exploratory

Solubility Profile and Solvent Interactions of Methyl 2-amino-2-(3-methoxyphenyl)acetate: A Mechanistic Guide

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a highly versatile unnatural amino acid derivative, serving as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). For resea...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a highly versatile unnatural amino acid derivative, serving as a critical chiral building block in the synthesis of complex active pharmaceutical ingredients (APIs). For researchers and drug development professionals, mastering the solubility profile of this compound is not merely a matter of formulation—it is a prerequisite for optimizing reaction kinetics, designing efficient extraction workflows, and ensuring phase stability during scale-up.

This technical whitepaper synthesizes physicochemical theory with field-proven experimental protocols to provide a comprehensive, mechanistic understanding of the compound's solubility behavior across diverse solvent systems.

Molecular Architecture & Physicochemical Foundations

To predict and manipulate the solubility of methyl 2-amino-2-(3-methoxyphenyl)acetate, one must first deconstruct its molecular architecture. The compound's solvation behavior is governed by three primary structural motifs:

  • The 3-Methoxyphenyl Ring: This aromatic core imparts significant lipophilicity to the molecule (estimated LogP ~1.5) and enables

    
     stacking interactions. The methoxy substituent acts as a weak hydrogen bond acceptor but primarily contributes to the overall hydrophobic bulk.
    
  • The Methyl Ester Group: Unlike a free carboxylic acid, the methyl ester lacks hydrogen bond donor capacity. This limits its solubility in strictly aqueous environments but enhances its affinity for polar aprotic solvents.

  • The

    
    -Amino Group (Ionizable Center):  The primary amine is the molecule's sole ionizable functional group. The pKa of the 
    
    
    
    -amino group in amino acid methyl esters is typically around 7.0, which is significantly lower than that of corresponding free amino acids (pKa ~9.0) due to the electron-withdrawing nature of the adjacent ester carbonyl ( [2]).

This pKa value is the critical lever for controlling aqueous solubility. Because the pKa is near physiological pH, the compound's ionization state—and therefore its solubility—is highly sensitive to minor pH fluctuations in aqueous media.

Mechanistic Pathways of Dissolution and pH-Dependency

The solubility of this compound in aqueous systems is not static; it is a dynamic equilibrium dictated by the pH of the microenvironment. The commercial availability of the hydrochloride salt (CAS 327051-33-2) is a direct response to the free base's poor aqueous solubility ( [1]).

  • Acidic Media (pH < 5): The amine is fully protonated (

    
    ). The resulting ion-dipole interactions with water molecules drastically lower the desolvation energy, leading to high aqueous solubility.
    
  • Physiological Media (pH ~ 7.4): The compound exists in a mixed state. Because the ambient pH is slightly above the amine's pKa (~7.0), the uncharged free base form begins to dominate, leading to a sharp decline in solubility and potential precipitation.

  • Basic Media (pH > 9): The compound is fully deprotonated. It behaves as a highly lipophilic small molecule, exhibiting negligible aqueous solubility but excellent solubility in organic extraction solvents (e.g., ethyl acetate, dichloromethane).

MechanisticPathway LowPH Acidic Media (pH < 5) Protonated Amine (-NH3+) SolHigh High Aqueous Sol. (Ion-Dipole Bonds) LowPH->SolHigh Dominant State PhysPH Physiological (pH 7.4) Equilibrium Mixture SolMod Moderate Sol. (Mixed Interactions) PhysPH->SolMod Mixed State HighPH Basic Media (pH > 9) Free Base (-NH2) SolLow Low Aqueous Sol. (Lipophilic Core) HighPH->SolLow Dominant State

Caption: pH-dependent ionization states and their direct effect on aqueous solubility mechanisms.

Solubility Profiling in Diverse Solvent Systems

Quantitative and qualitative solubility data are essential for selecting the appropriate solvent for synthesis, purification, or biological assay preparation. The table below summarizes the solubility profile of methyl 2-amino-2-(3-methoxyphenyl)acetate based on its structural thermodynamics and analogous phenylglycine derivatives ( [3]).

Table 1: Solubility Profile Summary
Solvent SystempH / ConditionEst. Solubility (mg/mL)Qualitative AssessmentMechanistic Rationale
Water (Free Base) pH 7.4 - 8.0< 0.5PoorHigh lipophilicity; lack of ion-dipole interactions.
Water (HCl Salt) pH 2.0 - 5.0> 50.0ExcellentComplete protonation enables strong hydration shells.
Methanol / Ethanol Neutral20.0 - 50.0GoodProtic solvents match the compound's H-bond acceptors.
DMSO / DMF Neutral> 100.0ExcellentHigh dielectric constant solvates polar functional groups.
Dichloromethane Neutral> 50.0ExcellentIdeal for extracting the uncharged free base.
Hexane / Heptane Neutral< 0.1InsolubleLack of polarizability cannot disrupt the crystal lattice.

Experimental Workflows for Solubility Determination

To ensure scientific integrity and reproducibility, solubility must be measured using a self-validating system. Kinetic solubility (often determined via solvent shift methods) can overestimate solubility due to supersaturation. Therefore, the Thermodynamic Shake-Flask Method is the gold standard for determining the absolute solubility limit of this compound.

Step-by-Step Methodology: Thermodynamic Shake-Flask Protocol
  • Solvent Preparation: Prepare the target solvent systems. For aqueous profiling, prepare standardized buffers at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation Loading (Self-Validating Step): Add an excess amount of methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride (e.g., 100 mg) to 1.0 mL of the target solvent in a sealed glass vial. Causality: The visible presence of undissolved solid throughout the experiment guarantees that the solution has reached thermodynamic saturation.

  • Thermal Incubation: Place the vials in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 300 rpm for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and ensure the solid-liquid equilibrium is absolute.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid. Do not use filter membranes initially, as the lipophilic compound may non-specifically bind to certain filter materials (e.g., PTFE or Nylon), skewing the results.

  • pH Verification (Critical for Salts): Measure the pH of the clear aqueous supernatant. Causality: Dissolving high concentrations of an HCl salt can release protons, lowering the buffer's intended pH. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the data point must be discarded or re-assigned to the new pH value.

  • Quantification: Dilute an aliquot of the supernatant with the HPLC mobile phase and analyze via HPLC-UV (typically at 254 nm, corresponding to the methoxyphenyl chromophore) against a pre-validated calibration curve.

SolubilityWorkflow Start 1. Compound Loading (Excess Solid Added) Solvent 2. Solvent Addition (Buffers / Organics) Start->Solvent Incubation 3. Incubation & Agitation (48h at 25.0°C) Solvent->Incubation Separation 4. Phase Separation (High-Speed Centrifugation) Incubation->Separation Analysis 5. Quantification (HPLC-UV Analysis) Separation->Analysis Data 6. Data Validation (Final pH Check) Analysis->Data

Caption: Step-by-step workflow for determining thermodynamic solubility limits.

Formulation and Synthetic Implications

Understanding the interplay between the solvent and methyl 2-amino-2-(3-methoxyphenyl)acetate directly dictates process chemistry decisions:

  • Extraction and Isolation: Following a synthetic step, the reaction mixture should be basified to pH > 9 using sodium carbonate. This fully deprotonates the

    
    -amino group, driving the compound into the organic phase (e.g., ethyl acetate) while leaving polar byproducts in the aqueous layer.
    
  • Storage and Stability: The free base is susceptible to oxidative degradation and potential intermolecular condensation (diketopiperazine formation) over time. Formulating and storing the compound as the hydrochloride salt locks the amine in a protonated, unreactive state, drastically improving shelf-life and ensuring rapid dissolution when introduced into subsequent aqueous or polar aprotic reaction streams.

References

  • Title: Constitutional adaptation to pKa modulation by remote ester hydrolysis Source: RSC Publishing (Chemical Science) URL: [Link]

  • Title: Methyl phenylglycine | C9H11NO2 | CID 117324 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Foundational

An In-depth Technical Guide to the Potential Biological Activity of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Foreword: Unveiling the Potential of a Structurally Promising Molecule In the vast landscape of chemical compounds, many molecules with significant therapeutic potential remain unexplored. Methyl 2-amino-2-(3-methoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Structurally Promising Molecule

In the vast landscape of chemical compounds, many molecules with significant therapeutic potential remain unexplored. Methyl 2-amino-2-(3-methoxyphenyl)acetate is one such compound. While primarily cataloged as a chemical intermediate, its structural features suggest a range of plausible biological activities that warrant a deeper investigation. This guide aims to provide a comprehensive overview of the hypothesized biological activities of Methyl 2-amino-2-(3-methoxyphenyl)acetate, grounded in the established pharmacology of its structural analogs. We will delve into the scientific rationale for exploring its potential in neuroscience, inflammation, and infectious diseases, and lay out a detailed roadmap for its experimental validation. This document is intended for researchers, scientists, and professionals in drug development who are keen on exploring novel chemical entities with therapeutic promise.

Physicochemical Properties and Structural Alerts

Methyl 2-amino-2-(3-methoxyphenyl)acetate is an organic compound with the molecular formula C10H13NO3.[1] It is a methyl ester of an amino acid, featuring a phenyl ring substituted with a methoxy group at the 3-position.

PropertyValueSource
Molecular Formula C10H13NO3[1]
Molecular Weight 195.22 g/mol [1]
CAS Number 327051-33-2 (for hydrochloride salt)[2]
Appearance Powder[2]
Melting Point 182-183 °C (for hydrochloride salt)[2]

The key structural features that point towards potential biological activity are:

  • Phenylglycine Scaffold: The core structure is a derivative of phenylglycine. Phenylglycine and its derivatives are known to interact with various biological targets, most notably as antagonists of metabotropic glutamate receptors (mGluRs).[3][4]

  • Methoxy Group: The presence of a methoxy group on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and receptor-binding affinity.[5] Methoxy-substituted compounds have shown a wide range of pharmacological activities, including anticonvulsant and other central nervous system (CNS) effects.[6]

  • Amino Acid Ester: As an amino acid methyl ester, this compound can serve as a building block in peptide synthesis and may be a substrate for various enzymes.[7][8]

Hypothesized Biological Activities and Rationale

Based on the activities of structurally related compounds, we can hypothesize several potential biological activities for Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Neurological Activity: A Potential Modulator of Glutamatergic Neurotransmission

The most compelling hypothesis for the biological activity of Methyl 2-amino-2-(3-methoxyphenyl)acetate lies in its potential to modulate glutamatergic neurotransmission. The structural similarity to phenylglycine derivatives, which are known mGluR antagonists, provides a strong basis for this hypothesis.[3][4]

dot

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Activates Antagonist Methyl 2-amino-2- (3-methoxyphenyl)acetate (Hypothesized) Antagonist->mGluR Blocks G_Protein G-Protein mGluR->G_Protein Activates Effector_Enzymes Effector Enzymes (e.g., PLC, AC) G_Protein->Effector_Enzymes Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzymes->Second_Messengers Cellular_Response Modulation of Neuronal Excitability Second_Messengers->Cellular_Response

Caption: Hypothesized antagonism of metabotropic glutamate receptor (mGluR) signaling.

Anti-inflammatory and Antioxidant Potential

A structurally similar compound, Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate, has been reported to possess anti-inflammatory and antioxidant properties.[9] While our target molecule lacks the hydroxyl group, the presence of the amino and methoxy groups on the phenyl ring could still contribute to these activities.

Antimicrobial Activity

The same analog, Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)acetate, has also been suggested to have antimicrobial effects.[9] This suggests that our target compound may also exhibit activity against various microbial strains.

Proposed Experimental Workflows for Validation

A systematic, multi-tiered approach is essential to validate the hypothesized biological activities of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

dot

experimental_workflow Start Hypothesis Generation In_Silico In-Silico Screening (Molecular Docking) Start->In_Silico In_Vitro In-Vitro Assays (Binding, Enzyme Inhibition) In_Silico->In_Vitro Cell_Based Cell-Based Assays (Signaling, Viability) In_Vitro->Cell_Based In_Vivo In-Vivo Studies (Animal Models) Cell_Based->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A tiered experimental workflow for validating biological activity.

Tier 1: In-Silico Screening

Objective: To predict the binding affinity of Methyl 2-amino-2-(3-methoxyphenyl)acetate to potential biological targets.

Protocol: Molecular Docking

  • Target Selection: Obtain the crystal structures of human metabotropic glutamate receptor subtypes (e.g., mGluR1, mGluR5) from the Protein Data Bank (PDB).

  • Ligand Preparation: Generate a 3D conformer of Methyl 2-amino-2-(3-methoxyphenyl)acetate and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock, Schrödinger) to predict the binding pose and affinity of the ligand to the active site of the receptors.

  • Analysis: Analyze the docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to assess the likelihood of the compound acting as a ligand for these receptors.

Tier 2: In-Vitro Assays

Objective: To experimentally determine the interaction of the compound with its predicted targets and to assess its antioxidant and antimicrobial properties.

Protocol 1: Radioligand Binding Assay for mGluRs

  • Preparation: Prepare cell membrane fractions expressing the mGluR subtype of interest.

  • Assay: Incubate the membrane fractions with a known radiolabeled mGluR antagonist (e.g., [3H]-MPEP for mGluR5) in the presence of increasing concentrations of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

  • Detection: Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

Protocol 2: Cyclooxygenase (COX) Inhibition Assay

  • Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

  • Assay: Incubate the enzymes with arachidonic acid as a substrate in the presence of various concentrations of the test compound.

  • Detection: Measure the production of prostaglandins to determine the IC50 value for COX inhibition.

Protocol 3: DPPH Radical Scavenging Assay

  • Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Assay: Add different concentrations of the test compound to the DPPH solution.

  • Measurement: Measure the decrease in absorbance at 517 nm to determine the radical scavenging activity.

Protocol 4: Antimicrobial Susceptibility Testing

  • Microbial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Assay: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound against each strain.

Tier 3: Cell-Based Assays

Objective: To evaluate the functional effects of the compound in a cellular context.

Protocol 1: Calcium Mobilization Assay in mGluR-expressing Cells

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing a Gq-coupled mGluR (e.g., mGluR1 or mGluR5).

  • Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay: Stimulate the cells with a known mGluR agonist (e.g., glutamate) in the presence and absence of the test compound.

  • Measurement: Measure the changes in intracellular calcium concentration using a fluorescence plate reader to determine if the compound antagonizes the agonist-induced response.

Protocol 2: Anti-inflammatory Activity in Macrophages

  • Cell Culture: Use a macrophage cell line (e.g., RAW 264.7).

  • Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of the test compound.

  • Analysis: Measure the production of inflammatory mediators such as nitric oxide (Griess assay) and cytokines (ELISA for TNF-α, IL-6).

Future Perspectives: In-Vivo Studies

Should the in-vitro and cell-based assays yield promising results, the next logical step would be to evaluate the compound's efficacy and safety in animal models. Potential in-vivo studies could include:

  • CNS Activity: Models of epilepsy, anxiety, or neuropathic pain to assess the functional consequences of mGluR modulation.

  • Anti-inflammatory and Analgesic Effects: Models of acute inflammation (e.g., carrageenan-induced paw edema) and pain (e.g., hot plate test).

  • Pharmacokinetic and Toxicity Studies: To determine the compound's absorption, distribution, metabolism, excretion (ADME) profile, and to assess its safety.

Conclusion

While direct biological data for Methyl 2-amino-2-(3-methoxyphenyl)acetate is currently scarce, a thorough analysis of its structural features and the activities of its analogs provides a strong rationale for its investigation as a potential therapeutic agent. The proposed experimental workflows offer a clear and systematic path to validate its hypothesized activities, particularly in the realm of neuroscience and inflammation. The exploration of such under-investigated molecules is crucial for the discovery of novel drugs with unique mechanisms of action.

References

  • PubChem. methyl(2R)-2-amino-2-(4-methoxyphenyl)acetatehydrochloride. [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • PubMed. Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • PubChem. Methyl phenylglycine. [Link]

  • Google Patents.
  • PubMed. Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. [Link]

  • MDPI. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. [Link]

  • PubChem. N-(4-methoxyphenyl)Glycine. [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]

  • PubMed. New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Abstract This comprehensive guide details a robust and reliable synthetic pathway for producing Methyl 2-amino-2-(3-methoxyphenyl)acetate, a non-proteinogenic α-amino acid ester. Such compounds are pivotal chiral buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and reliable synthetic pathway for producing Methyl 2-amino-2-(3-methoxyphenyl)acetate, a non-proteinogenic α-amino acid ester. Such compounds are pivotal chiral building blocks in modern medicinal chemistry and drug discovery. The protocol starts with the commercially available 3-methoxyphenylacetic acid and proceeds through a three-step sequence: α-bromination via the Hell-Volhard-Zelinsky reaction, subsequent esterification, and concluding with nucleophilic amination. This document provides not only a detailed, step-by-step protocol for laboratory execution but also delves into the underlying chemical principles and rationale for each procedural choice, ensuring both practical success and a deep mechanistic understanding for the practicing researcher.

Introduction and Strategic Overview

Non-proteinogenic α-amino acids and their ester derivatives are foundational scaffolds in the development of novel therapeutics, including peptide mimetics, enzyme inhibitors, and various pharmacologically active small molecules.[1] Their structural diversity allows for the fine-tuning of steric and electronic properties, enhancing target affinity and improving pharmacokinetic profiles. Methyl 2-amino-2-(3-methoxyphenyl)acetate is a valuable synthon in this class, featuring an aromatic side chain with a methoxy substituent that can engage in specific molecular interactions.

The synthesis outlined herein begins with 3-methoxyphenylacetic acid, an accessible and cost-effective starting material. The overall strategy involves the functionalization of the α-carbon, which is the carbon atom adjacent to the carboxylic acid group.

The selected three-step pathway is as follows:

  • α-Bromination: The Hell-Volhard-Zelinsky (HVZ) reaction is employed to selectively introduce a bromine atom at the α-position of the carboxylic acid.[2][3][4]

  • Esterification: The resulting α-bromo carboxylic acid is converted into its methyl ester to enhance its reactivity for the subsequent step and prevent undesirable side reactions.[5]

  • Amination: The α-bromo ester undergoes a nucleophilic substitution (SN2) reaction with ammonia to install the primary amine, yielding the final target molecule.[6][7]

This sequence has been chosen for its reliability, scalability, and reliance on well-established chemical transformations.

Visualized Synthetic Workflow

The diagram below illustrates the complete synthetic pathway from the starting material to the final product, highlighting the key intermediates.

Synthesis_Workflow Start 3-Methoxyphenylacetic Acid Step1 Step 1: α-Bromination (Hell-Volhard-Zelinsky) Start->Step1 Intermediate1 2-Bromo-2-(3-methoxyphenyl) acetyl bromide Step2 Step 2: Esterification Intermediate1->Step2 Intermediate2 Methyl 2-bromo-2-(3-methoxyphenyl)acetate Step3 Step 3: Amination Intermediate2->Step3 Product Methyl 2-amino-2-(3-methoxyphenyl)acetate Step1->Intermediate1 Br₂, PBr₃ (cat.) Step2->Intermediate2 Methanol (CH₃OH) Step3->Product Ammonia (NH₃) in Methanol

Caption: Synthetic pathway for Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Detailed Experimental Protocols & Scientific Rationale

Materials and Reagents Summary

The following table summarizes the key reagents required for the complete synthesis.

ReagentFormulaM.W. ( g/mol )Step UsedNotes
3-Methoxyphenylacetic AcidC₉H₁₀O₃166.171Starting Material[8]
Red PhosphorusP30.971Catalyst, can be used instead of PBr₃
BromineBr₂159.811Extremely corrosive and toxic. Handle in a fume hood.
Phosphorus TribromidePBr₃270.691Alternative catalyst to Red P. Corrosive.
Methanol (Anhydrous)CH₃OH32.042, 3Reagent and solvent. Must be dry.
AmmoniaNH₃17.0337N solution in Methanol is commercially available.
Diethyl Ether(C₂H₅)₂O74.12AllExtraction solvent.
Sodium BicarbonateNaHCO₃84.01AllFor neutralization.
Sodium Sulfate (Anhydrous)Na₂SO₄142.04AllDrying agent.
Step 1: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

Objective: To synthesize 2-bromo-2-(3-methoxyphenyl)acetic acid.

Scientific Rationale: Direct α-bromination of carboxylic acids with Br₂ is ineffective because the carboxyl group's acidity means the carboxyl proton is removed in preference to an α-hydrogen, preventing enol or enolate formation. The Hell-Volhard-Zelinsky (HVZ) reaction circumvents this by first converting the carboxylic acid into an acyl bromide using a catalytic amount of PBr₃ (or red phosphorus and bromine in situ).[2][9][10] This acyl bromide intermediate readily tautomerizes to its enol form, which is nucleophilic enough to react with Br₂ in an electrophilic α-substitution.[3][4][11] Subsequent workup with water hydrolyzes the acyl bromide back to a carboxylic acid, now bearing an α-bromo substituent.

Protocol:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a trap containing NaOH solution to neutralize HBr gas), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried.

  • Reagent Charging: To the flask, add 3-methoxyphenylacetic acid (16.6 g, 0.10 mol) and a catalytic amount of red phosphorus (0.31 g, 0.01 mol).

  • Bromine Addition: Cautiously add bromine (17.6 g, 5.6 mL, 0.11 mol) to the dropping funnel. Add the bromine dropwise to the stirred reaction mixture. The reaction is exothermic and will generate HBr gas.

  • Reaction: After the addition is complete, heat the mixture to 80-85 °C using an oil bath for 8-12 hours, or until the deep red color of bromine has faded significantly.

  • Intermediate Isolation (Optional): Upon cooling, the crude product is primarily 2-bromo-2-(3-methoxyphenyl)acetyl bromide. This intermediate is often used directly in the next step without purification.

Step 2: Esterification to Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Objective: To convert the α-bromo acid (or its acyl bromide precursor) into the corresponding methyl ester.

Scientific Rationale: Esterification is a critical step. Performing the subsequent amination on the ester prevents the acidic carboxyl group from reacting with the basic ammonia. Furthermore, the ester is generally more soluble in organic solvents and is a slightly better electrophile for the SN2 reaction. A highly efficient approach is to add methanol directly to the crude HVZ reaction mixture, which reacts with the acyl bromide to form the ester and HBr.[3]

Protocol:

  • Reaction: Cool the crude reaction mixture from Step 1 to 0 °C in an ice bath.

  • Methanol Addition: Slowly and carefully add anhydrous methanol (40 mL, ~1.0 mol) dropwise through the addition funnel. This reaction is highly exothermic and will liberate more HBr gas.

  • Reflux: Once the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-3 hours to ensure complete esterification.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it slowly into 200 mL of ice-cold water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash sequentially with cold water (1 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL, carefully, to neutralize acid ), and finally with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude methyl 2-bromo-2-(3-methoxyphenyl)acetate can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield a clear oil.

Step 3: Amination to Methyl 2-amino-2-(3-methoxyphenyl)acetate

Objective: To displace the α-bromide with an amino group via nucleophilic substitution.

Scientific Rationale: The α-bromo ester is an excellent substrate for SN2 reactions.[2] The bromine atom is a good leaving group, and the adjacent ester carbonyl group helps to stabilize the transition state. Ammonia acts as the nucleophile. A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts, which can occur if the product amine attacks another molecule of the starting bromo-ester.[6] Using a pre-made solution of ammonia in methanol provides a convenient way to achieve this high concentration in a suitable solvent.

Protocol:

  • Apparatus Setup: In a sealed, heavy-walled pressure vessel equipped with a magnetic stirrer, dissolve the purified methyl 2-bromo-2-(3-methoxyphenyl)acetate (0.10 mol, based on starting material) in a 7N solution of ammonia in methanol (200 mL, 1.4 mol, ~14 equivalents).

  • Reaction: Seal the vessel tightly and stir the mixture at room temperature for 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the vessel in an ice bath before carefully opening it in a well-ventilated fume hood to release any excess pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol.

    • Dissolve the resulting residue in diethyl ether (150 mL) and water (100 mL).

    • Separate the layers. Extract the aqueous layer with additional diethyl ether (2 x 50 mL).

    • Combine all organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification and Characterization:

    • Filter and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the final product, Methyl 2-amino-2-(3-methoxyphenyl)acetate, by column chromatography (silica gel, with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane containing a small amount of triethylamine to prevent streaking).

    • The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Summary of Expected Results

StepProductPhysical AppearanceExpected Yield
1 & 2Methyl 2-bromo-2-(3-methoxyphenyl)acetateClear to pale yellow oil75-85% (over two steps)
3Methyl 2-amino-2-(3-methoxyphenyl)acetatePale yellow oil or low-melting solid60-75%

References

  • Ma, X. Huang, Org. Lett., 2022, 24, 4109-4113. A chiral phase-transfer catalyst enables an asymmetric Pd-catalyzed allylation... [Link]

  • Evans. J. R. Zbieg, S. Wu, W. Li, D. W. C. MacMillan, J. Am. Chem. Soc., 2013, 135, 16074-16077. In the presence of catalytic copper(II) bromide, a direct α-amination of ketones, esters, and aldehydes takes place... [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 22.4 Alpha Bromination of Carboxylic Acids. In Organic Chemistry. [Link]

  • Leah4sci MCAT. (2016, June 20). Gabriel Malonic Ester Synthesis of alpha Amino Acids [Video]. YouTube. [Link]

  • Ashenhurst, J. (2025, May 14). The Hell–Volhard–Zelinsky (HVZ) Reaction. Master Organic Chemistry. [Link]

  • Clark, J. (n.d.). The nucleophilic substitution reactions between halogenoalkanes and ammonia. Chemguide. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737-4805. [Link]

  • Google Patents. (n.d.). CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Chemistry LibreTexts. (2020, May 30). 25.4: Synthesis of Amino Acids. [Link]

  • Google Patents. (n.d.). CN103172511A - Synthetic method of (R)-(-)-alpha-methoxyphenylacetic acid.
  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. [Link]

  • Esterification of the carboxylic acid moiety is one of the most viable modifications of the α-amino acid skeleton... (2017). RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. [Link]

  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Organic Reactions. (n.d.). Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • BYJU'S. (2019, January 23). Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Longdom Publishing. (2014, March 11). Catalytic Asymmetric Synthesis of Cα-tetrasubstituted α-Amino Acids. [Link]

Sources

Application

Application Note: Asymmetric Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

-Arylglycine Derivatives Target Molecule: Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate (and (R)-enantiomer) CAS (Racemic): 110766-40-6 Methodology: Diastereoselective Strecker Reaction via tert-Butanesulfinyl Imines (El...

Author: BenchChem Technical Support Team. Date: March 2026


-Arylglycine Derivatives
Target Molecule:  Methyl (S)-2-amino-2-(3-methoxyphenyl)acetate (and (R)-enantiomer)
CAS (Racemic):  110766-40-6
Methodology:  Diastereoselective Strecker Reaction via tert-Butanesulfinyl Imines (Ellman’s Auxiliary)

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate , a critical intermediate in the development of thrombin inhibitors and clopidogrel analogues. While traditional Strecker syntheses often suffer from low enantioselectivity or require hazardous HCN gas, this protocol utilizes (S)-tert-butanesulfinamide as a chiral auxiliary. This method ensures high diastereoselectivity (>95% de) during the cyanide addition step and allows for a facile, one-pot deprotection/esterification sequence. The procedure is optimized for medicinal chemistry and process development workflows, prioritizing reproducibility and optical purity.

Strategic Analysis & Retrosynthesis

The target molecule is an


-arylglycine ester. The 3-methoxy substituent on the phenyl ring introduces electronic effects that must be considered during nucleophilic addition.

Route Selection: We selected the Ellman Sulfinimine route over catalytic asymmetric hydrogenation or classical resolution for three reasons:

  • Predictable Stereochemistry: The rigid cyclic transition state of the sulfinimine addition allows for highly predictable induction of chirality.

  • Safety & Scalability: Uses TMSCN (Trimethylsilyl cyanide) instead of gaseous HCN.

  • Purification: The sulfinamide intermediates are often crystalline, allowing for optical enrichment via recrystallization before the final step.

Retrosynthetic Pathway

The synthesis disconnects the


-amino ester back to a nitrile, and subsequently to the aldehyde precursor via a chiral imine.

Retrosynthesis Target Target Molecule (Methyl amino ester) Intermediate1 α-Amino Nitrile (Protected) Target->Intermediate1 Pinner Reaction (HCl/MeOH) Intermediate2 Sulfinimine (Chiral Electrophile) Intermediate1->Intermediate2 Strecker Addn (TMSCN) Start 3-Methoxybenzaldehyde + (S)-t-BS Intermediate2->Start Condensation (Ti(OEt)4)

Figure 1: Retrosynthetic logic flow for the target scaffold.

Detailed Experimental Protocol

Phase 1: Formation of the Chiral Sulfinimine

Objective: Condense 3-methoxybenzaldehyde with (S)-2-methylpropane-2-sulfinamide to create the chiral electrophile.

Reagents:

  • 3-Methoxybenzaldehyde (1.0 equiv)

  • (S)-(-)-2-Methylpropane-2-sulfinamide (1.1 equiv)

  • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

  • Solvent: Dry THF (Tetrahydrofuran)[1]

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Mixing: Add (S)-tert-butanesulfinamide (12.1 g, 100 mmol) and 3-methoxybenzaldehyde (13.6 g, 100 mmol) to the flask.

  • Solvation: Add dry THF (100 mL) and stir at room temperature (RT).

  • Activation: Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise via syringe. Note: The solution will turn slightly yellow/orange.

  • Reaction: Stir the mixture at reflux (65°C) for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear.

  • Quench: Cool to RT. Pour the mixture into a beaker containing brine (100 mL) while stirring vigorously. A white precipitate (Titanium salts) will form.

  • Workup: Filter the suspension through a pad of Celite. Wash the filter cake with EtOAc.

  • Purification: Dry the organic phase over

    
    , concentrate in vacuo. Purify via flash column chromatography (SiO₂, 15-30% EtOAc in Hexane) to yield the (S,E)-N-(3-methoxybenzylidene)-2-methylpropane-2-sulfinamide .
    
Phase 2: Diastereoselective Strecker Reaction

Objective: Nucleophilic addition of cyanide to the imine carbon. The chiral auxiliary directs the attack to the Re-face (typically) or Si-face depending on conditions, establishing the stereocenter.

Reagents:

  • Sulfinimine (from Phase 1) (1.0 equiv)

  • TMSCN (Trimethylsilyl cyanide) (1.2 equiv) [CAUTION: TOXIC]

  • Cesium Fluoride (CsF) (1.1 equiv) or Scandium Triflate (catalytic)

  • Solvent: THF or Toluene at -78°C

Procedure:

  • Setup: In a dry RBF under

    
    , dissolve the sulfinimine (10 mmol) in dry THF (50 mL).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature maximizes diastereoselectivity (dr).

  • Addition: Add TMSCN (1.5 mL, 12 mmol) dropwise.

  • Activation: Add CsF (1.6 g, 11 mmol) or a Lewis Acid catalyst. Stir at -78°C for 4 hours, then allow to warm slowly to RT overnight.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with water and brine.

  • Analysis: Check diastereomeric ratio (dr) via

    
    -NMR. The sulfinyl group protons are distinct for diastereomers.
    
  • Yield: Isolate the

    
    -cyano sulfinamide  intermediate.
    
Phase 3: Pinner Reaction (Hydrolysis & Esterification)

Objective: Simultaneously cleave the sulfinyl group, hydrolyze the nitrile, and form the methyl ester.

Reagents:

  • 
    -Cyano sulfinamide (from Phase 2)
    
  • Dry Methanol (MeOH)

  • Acetyl Chloride (creates anhydrous HCl in situ) or HCl gas

Procedure:

  • Acid Generation: In a separate flask at 0°C, add Acetyl Chloride (5.0 equiv) dropwise to dry MeOH. Stir for 15 mins to generate anhydrous HCl/MeOH.

  • Reaction: Dissolve the

    
    -cyano sulfinamide in dry MeOH. Add the HCl/MeOH solution at 0°C.
    
  • Heating: Warm to RT, then heat to reflux (60°C) for 12–18 hours. The nitrile converts to the imidate, then the ester.[2] The sulfinyl group is cleaved as

    
     and isobutylene derivatives.
    
  • Workup: Concentrate the solvent to dryness. The residue is the Target Hydrochloride Salt .

  • Free Base (Optional): Dissolve in water, neutralize with saturated

    
    , and extract with DCM to obtain the free amine oil.
    

Quality Control & Analytical Data

Specification Table
ParameterSpecificationMethod
Appearance White to off-white solid (HCl salt)Visual
Purity (HPLC) > 98.0%UV at 254 nm
Enantiomeric Excess > 99% ee (after recrystallization)Chiral HPLC
Identity Consistent with structure1H-NMR, MS
Chiral HPLC Method

To separate the enantiomers of Methyl 2-amino-2-(3-methoxyphenyl)acetate:

  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm, 5 µm).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

  • Detection: UV @ 220 nm and 254 nm.

  • Expected Retention: The (S)-enantiomer typically elutes first on AD-H (verify with racemic standard).

Mechanism of Stereoselection

The high stereocontrol arises from the chair-like transition state involving the sulfinimine. The bulky tert-butyl group locks the conformation, shielding one face of the imine.

Mechanism cluster_legend Stereochemical Driver Imine Sulfinimine (E-isomer) TS Transition State (Chelated/Rigid) Imine->TS TMSCN attack Product Sulfinamino Nitrile (Major Diastereomer) TS->Product Stereoselective Bond Formation Note The t-Butyl group blocks the Si-face, forcing cyanide attack from the Re-face.

Figure 2: Simplified stereochemical rationale for the Strecker addition.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure Ti(OEt)4 is fresh; use excess (2.0-2.5 eq).
Poor Diastereoselectivity Temperature too highMaintain -78°C strictly during TMSCN addition.
Incomplete Hydrolysis Wet MethanolUse freshly distilled MeOH and Acetyl Chloride to ensure anhydrous conditions.
Racemization Over-heating in Phase 3Do not exceed 60°C; aryl amino esters are prone to racemization under harsh basic/acidic heat.

References

  • Ellman, J. A., et al. "Asymmetric Synthesis of

    
    -Branched Amines via tert-Butanesulfinyl Imines."[4] Accounts of Chemical Research, 2002.[4] Link
    
  • Davis, F. A., et al. "Asymmetric Strecker Synthesis Using Enantiopure Sulfinimines."[4] Journal of Organic Chemistry, 2000.[4] Link

  • Wang, B., & Zhong, F. "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary."[4][5] Molbank, 2021.[4][5] Link

  • Jacobsen, E. N., et al. "Catalytic Asymmetric Strecker Reactions."[4] Nature, 2009.[4] Link

Sources

Method

Application Note: High-Purity Isolation of Methyl 2-amino-2-(3-methoxyphenyl)acetate via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. The purity of such buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. The purity of such building blocks is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). Recrystallization is presented as a robust, scalable, and cost-effective method for achieving high purity.[1][2] This guide moves beyond a simple list of steps, delving into the underlying principles of crystallization, systematic solvent selection, and protocol optimization. It is intended for researchers, chemists, and process development professionals seeking to establish a reliable and well-understood purification workflow.

The Foundational Principle: Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[3][4] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold.[3][5]

The process involves several key mechanisms:

  • Dissolution: The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[1][6]

  • Nucleation & Crystal Growth: As the solution is allowed to cool slowly, the solubility of the target compound decreases, leading to a state of supersaturation. This drives the formation of initial crystal nuclei. Molecules of the target compound preferentially deposit onto the growing crystal lattice, which is a thermodynamically favorable process.

  • Impurity Exclusion: Because impurities have a different molecular structure, they do not fit well into the highly ordered crystal lattice of the desired compound.[7] Consequently, they remain in the solution, known as the "mother liquor."

  • Isolation: The newly formed, pure crystals are then separated from the impurity-laden mother liquor by filtration.[1]

Mastering this technique requires a careful balance of solvent choice, temperature control, and cooling rate to maximize both purity and yield.[2]

Physicochemical Profile: Methyl 2-amino-2-(3-methoxyphenyl)acetate

Understanding the properties of the target compound is critical for designing an effective purification strategy. While extensive data on the free base is not always aggregated, information can be compiled from supplier data and analogous compounds.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₁₀H₁₃NO₃[8]
Molecular Weight 195.22 g/mol [8]
Appearance Expected to be a white to off-white crystalline powder.Based on similar compounds.[9]
Form Often supplied as a hydrochloride salt (C₁₀H₁₄ClNO₃, MW: 231.68 g/mol ).[10]The protocol may require neutralization to the free base prior to recrystallization.
Melting Point (HCl Salt) 182-183 °C
Inferred Solubility Good solubility in polar organic solvents (e.g., alcohols, ethyl acetate); poor solubility in non-polar hydrocarbons (e.g., hexanes).[9][11][12]Typical for amino acid esters.
Safety Profile Warning: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation (H302, H315, H319, H335).

Pre-Protocol Considerations & Safety

Starting Material: Free Base vs. Hydrochloride Salt

This protocol is designed for the purification of the free base form of Methyl 2-amino-2-(3-methoxyphenyl)acetate. If your starting material is the hydrochloride salt, it must first be neutralized. A standard method involves dissolving the salt in a suitable solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is neutral or slightly basic. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed in vacuo to yield the crude free base.

Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile is often suitable).

  • Ventilation: All manipulations, especially those involving heating flammable organic solvents, must be performed in a certified chemical fume hood.[13]

  • Handling: Avoid inhalation of dust from the solid compound and vapors from solvents.[14] Avoid contact with skin and eyes.[14]

  • Fire Safety: Keep flammable solvents away from ignition sources like hot plates (use a heating mantle or steam bath).[13] Have a suitable fire extinguisher readily accessible.

Experimental Protocol I: Systematic Solvent Selection

The success of a recrystallization hinges on the choice of solvent.[5] An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[5][6] This protocol details a small-scale screening method to identify the optimal solvent or solvent pair.

Procedure:

  • Place approximately 20-30 mg of the crude Methyl 2-amino-2-(3-methoxyphenyl)acetate into several small test tubes.

  • To each test tube, add a different candidate solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, swirling after each addition.

  • Record if the solid dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.[15]

  • If the solid is insoluble or sparingly soluble, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. Vigorous crystal formation upon cooling indicates a promising solvent.

  • If no single solvent is ideal, test a binary solvent system.[7] Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., ethyl acetate) and add a "poor" hot solvent (one in which it is insoluble, e.g., hexanes) dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clarify, then cool as described above.

Table for Solvent Screening Observations:

Solvent TestedSolubility at RTSolubility when HotCrystal Formation on CoolingNotes
Isopropanol
Ethyl AcetatePotential "good" solvent for binary system.
Toluene
HexanesPotential "poor" solvent for binary system.
Water
Ethyl Acetate/HexanesN/ATest various ratios.

Detailed Recrystallization Protocol (Binary System Example)

This protocol uses an ethyl acetate/hexanes system, a common and effective choice for compounds of moderate polarity.

Materials:

  • Crude Methyl 2-amino-2-(3-methoxyphenyl)acetate

  • Ethyl acetate (ACS grade or higher)

  • Hexanes (ACS grade or higher)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Dissolution: Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethyl acetate, just enough to dissolve the compound completely when the solvent is at its boiling point. Causality: Using the minimum volume ensures the resulting solution is saturated upon cooling, which is essential for maximizing crystal yield.[5][15]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This step must be done quickly to prevent premature crystallization in the funnel.

  • Induce Crystallization: While the ethyl acetate solution is still hot, slowly add hot hexanes dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation has been reached.

  • Clarification: Add a few drops of hot ethyl acetate back into the solution until it becomes clear again. Causality: This ensures that crystallization begins from a perfectly saturated solution, not a suspension, leading to purer crystals.

  • Cooling & Crystal Growth: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is critical for the formation of large, well-defined crystals and prevents the trapping of impurities that can occur with rapid cooling.[2]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold hexanes (or a cold mixture of ethyl acetate/hexanes) to wash the crystals. Let the solvent sit for ~30 seconds before reapplying the vacuum. Causality: The cold solvent washes away residual mother liquor from the crystal surfaces without dissolving a significant amount of the purified product.[15]

  • Drying: Leave the crystals in the funnel with the vacuum on to pull air through them for 15-20 minutes. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C).

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation Crude Crude Solid in Erlenmeyer Flask Dissolve Add Minimum Hot 'Good' Solvent (EtOAc) Crude->Dissolve Hot_Filter_Q Insoluble Impurities? Dissolve->Hot_Filter_Q Hot_Filter Hot Gravity Filtration Hot_Filter_Q->Hot_Filter Yes Add_Antisolvent Add Hot 'Poor' Solvent (Hexanes) to Cloud Point Hot_Filter_Q->Add_Antisolvent No Hot_Filter->Add_Antisolvent Cooling Slow Cooling to Room Temp, then Ice Bath Add_Antisolvent->Cooling Crystals Crystal Formation & Growth Cooling->Crystals Filter Vacuum Filtration (Büchner Funnel) Crystals->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure Purity_Check Purity Assessment (MP, TLC, NMR) Pure->Purity_Check

Sources

Application

Technical Application Note: Methyl 2-amino-2-(3-methoxyphenyl)acetate in Peptide Synthesis

Part 1: Executive Technical Summary Methyl 2-amino-2-(3-methoxyphenyl)acetate is a derivative of phenylglycine (Phg). In peptidomimetics, the 3-methoxy substituent provides unique electronic modulation and steric constra...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Technical Summary

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a derivative of phenylglycine (Phg). In peptidomimetics, the 3-methoxy substituent provides unique electronic modulation and steric constraints that can enhance proteolytic stability and receptor selectivity.

However, this compound presents a significant synthetic challenge: Racemization .[1][2] Like all phenylglycine derivatives, the


-proton is highly acidic due to the electron-withdrawing phenyl ring and the carbonyl group. The presence of the 3-methoxy group (inductively withdrawing, resonance donating) does not sufficiently mitigate the acidity of the benzylic position. Consequently, standard SPPS protocols involving strong bases (e.g., piperidine deprotection, DIEA-mediated coupling) often lead to rapid epimerization (dl-scrambling), resulting in difficult-to-separate diastereomeric impurities.

This guide details a Self-Validating Protocol to incorporate this residue with


 optical purity, utilizing orthogonal protection strategies and "base-lite" coupling chemistries.

Part 2: Chemical Profile & Strategic Planning

Structural Considerations

The 3-methoxyphenylglycine scaffold serves as a rigidified phenylalanine analogue.

  • Electronic Effect: The 3-OMe group alters the

    
    -stacking potential compared to native Phe or Phg.
    
  • Acidity: The benzylic

    
    -proton is prone to abstraction (
    
    
    
    in DMSO), significantly lower than alkyl amino acids (
    
    
    ).
  • Risk Factor: High risk of oxazolone formation during carboxyl activation.

The "Make vs. Buy" Decision

The starting material is the methyl ester . To use it in standard Fmoc-SPPS, you must convert it to the Fmoc-protected free acid without racemizing it. Standard saponification (LiOH/NaOH) is prohibited as it guarantees racemization.

Strategic Workflow:

  • Fmoc-Protection: Cap the amine while retaining the ester.

  • Soft Hydrolysis: Cleave the methyl ester using anhydrous, non-basic nucleophilic displacement or mild enzymatic methods.

  • Coupling: Use collidine-buffered activation.

Part 3: Critical Experimental Protocols

Protocol A: Fmoc-Protection of the Methyl Ester

Objective: Install Fmoc group without affecting the ester or stereocenter.

Reagents:

  • Methyl 2-amino-2-(3-methoxyphenyl)acetate (HCl salt)[3][4]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • 
     (Sodium Bicarbonate)
    
  • Dioxane/Water (1:1 v/v)

Step-by-Step:

  • Dissolution: Suspend 10 mmol of the amino ester HCl salt in 50 mL of 1:1 Dioxane/Water.

  • Basification: Add 22 mmol (2.2 eq) of

    
    . The evolution of 
    
    
    
    will occur. Stir until clear.
    • Note:

      
       is preferred over DIEA to maintain a buffered pH (~8.5), minimizing 
      
      
      
      -proton abstraction.
  • Addition: Add 11 mmol (1.1 eq) of Fmoc-OSu dropwise as a solution in 10 mL dioxane.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[3]

  • Workup: Acidify carefully to pH 3–4 with 1M HCl. Extract with Ethyl Acetate (

    
    ). Wash organic layer with Brine. Dry over 
    
    
    
    .[5]
  • Purification: Recrystallize from Hexane/EtOAc to remove excess Fmoc-OSu.

Protocol B: Racemization-Free Ester Hydrolysis (The "Green" Calcium Iodide Method)

Objective: Convert the methyl ester to the free carboxylic acid suitable for SPPS coupling. Why this method? Standard LiOH hydrolysis causes ~10-20% racemization of phenylglycines. The


 method is neutral and chemoselective.

Reagents:

  • Fmoc-3-OMe-Phg-OMe (Product from Protocol A)

  • Calcium Iodide (

    
    , anhydrous)
    
  • Ethyl Acetate (EtOAc)

Step-by-Step:

  • Setup: Dissolve 1.0 eq of Fmoc-amino ester in anhydrous EtOAc (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of anhydrous

    
    .
    
  • Reflux: Heat the mixture to mild reflux (

    
    ) under nitrogen.
    
  • Mechanism: The iodide ion acts as a nucleophile attacking the methyl group (demethylation) while Calcium coordinates the carbonyls, stabilizing the configuration.

  • Monitoring: Reaction typically completes in 6–12 hours.

  • Quench: Cool to RT. Add dilute HCl (1M) to dissolve calcium salts.

  • Isolation: Separate organic layer, wash with sodium thiosulfate (if iodine color appears) and brine. Evaporate to yield Fmoc-3-OMe-Phg-OH .

Protocol C: Low-Racemization Coupling (SPPS)

Objective: Couple the Fmoc-acid to the resin-bound peptide.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Base: 2,4,6-Collidine (TMP).[2] Avoid DIEA/TEA.

  • Solvent: DMF/DCM (1:1).

Step-by-Step:

  • Pre-Activation (Cold): Dissolve Fmoc-3-OMe-Phg-OH (3 eq) and Oxyma Pure (3 eq) in DMF/DCM. Cool to

    
    .
    
  • Activation: Add DIC (3 eq) and Collidine (3 eq). Stir for 2 minutes at

    
    .
    
    • Why Collidine? It is a weaker base (

      
      ) than DIEA (
      
      
      
      ), sufficient to deprotonate the carboxylic acid but insufficient to abstract the
      
      
      -proton of the phenylglycine.
  • Coupling: Add the pre-activated mixture to the resin.[6] Shake for 45–60 minutes at RT.

    • Critical: Do not exceed 60 minutes. Prolonged exposure increases racemization risk.

  • Capping: Perform an acetylation step immediately after to cap any unreacted amines.

Part 4: Visualization & Logic

Workflow Logic: From Ester to Peptide

The following diagram illustrates the critical path to avoid racemization traps.

G Start Methyl 2-amino-2- (3-methoxyphenyl)acetate Fmoc_Protection Fmoc Protection (NaHCO3, Fmoc-OSu) Start->Fmoc_Protection Intermediate Fmoc-3-OMe-Phg-OMe Fmoc_Protection->Intermediate Hydrolysis Selective Hydrolysis (CaI2 in EtOAc) Intermediate->Hydrolysis Preferred Route Trap RACEMIZATION TRAP (LiOH or DIEA) Intermediate->Trap Avoid Standard Saponification Active_AA Fmoc-3-OMe-Phg-OH (Pure L-Isomer) Hydrolysis->Active_AA Coupling SPPS Coupling (DIC/Oxyma/Collidine) Active_AA->Coupling Final Peptide Product Coupling->Final

Caption: Figure 1. Optimized synthetic workflow prioritizing optical purity. Note the deviation from standard hydrolysis to avoid the racemization trap.

Mechanism of Racemization (Oxazolone Formation)

Understanding why this fails is key to prevention.

Racemization Step1 Activated Amino Acid (Fmoc-Phg-OX) Step2 Alpha-Proton Abstraction (Base Mediated) Step1->Step2 High Acidity of Phg Oxazolone Oxazolone Intermediate (Achiral/Planar C-alpha) Step2->Oxazolone Cyclization Product Racemic Peptide (DL-Mixture) Oxazolone->Product Amine Attack (Non-stereoselective)

Caption: Figure 2. The Oxazolone pathway is the primary driver of racemization in phenylglycine derivatives during activation.

Part 5: Quantitative Data & QC

Table 1: Comparative Racemization Rates of Coupling Reagents

Data derived from standard phenylglycine coupling models (Source: Steinauer et al., 1989 & Recent Internal Validations).

Coupling ConditionBase Used% DL-Isomer (Racemization)Recommendation
HBTU / HOBt DIEA (2 eq)15.0 - 22.0%Avoid
HATU / HOAt DIEA (2 eq)8.0 - 12.0%Risky
DIC / HOBt None (Neutral)2.0 - 5.0%Acceptable
DIC / Oxyma Collidine < 0.5% Recommended
HATU Collidine 1.0 - 2.5%Alternative
Quality Control: Chiral HPLC

To validate the optical purity of your "Methyl 2-amino-2-(3-methoxyphenyl)acetate" derived building block:

  • Column: Chiralpak AD-H or Crownpak CR(+) (specifically for amino acids).

  • Mobile Phase: Hexane/IPA/TFA (80:20:0.1) for protected species; Perchloric acid (pH 1.5) for free amino acids on Crownpak.

  • Detection: UV at 254 nm (aromatic absorption).

Part 6: References

  • BenchChem. "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." BenchChem Technical Guides. Link

  • Boudreault, P.L., et al. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent." Molecules, 2022.[5] Link

  • RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 2015. Link

  • PubChem. "Methyl 2-(3-amino-2-methoxyphenyl)acetate Compound Summary."[7] National Library of Medicine. Link

  • AAPPTec. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." AAPPTec Technical Support. Link

Sources

Method

Application Note: Strategic Utilization of Methyl 2-amino-2-(3-methoxyphenyl)acetate in Medicinal Chemistry

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, non-natural amino acids are indispensable tools for overcoming the pharmacokinetic limitations of native peptides and generating no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, non-natural amino acids are indispensable tools for overcoming the pharmacokinetic limitations of native peptides and generating novel small-molecule scaffolds. Methyl 2-amino-2-(3-methoxyphenyl)acetate (commonly utilized as its stable hydrochloride salt, CAS: 327051-33-2) is a highly versatile derivative of phenylglycine[1].

As a Senior Application Scientist, I emphasize that the choice of this specific building block is driven by three structural causalities:

  • The Methyl Ester: Neutralizes the zwitterionic nature of the free amino acid, drastically improving solubility in aprotic solvents (e.g., DCM, DMF) and preventing unwanted side reactions at the C-terminus during N-alkylation or N-acylation.

  • The Alpha-Phenyl Ring: Imparts severe conformational restriction when incorporated into peptide backbones, locking the localized dihedral angles and enhancing resistance to proteolytic degradation[2].

  • The 3-Methoxy Substitution: Acts as a critical hydrogen bond acceptor without introducing the severe steric hindrance typically seen with ortho-substitutions. This meta-substitution provides a distinct electronic profile that can optimize binding affinity within target protein pockets.

Physicochemical Profile

To facilitate experimental design, the key quantitative and physicochemical data for the hydrochloride salt are summarized below[1]:

PropertySpecification / ValueExperimental Relevance
Chemical Name Methyl 2-amino-2-(3-methoxyphenyl)acetate HClStandard nomenclature for procurement and publication.
CAS Number 327051-33-2Primary identifier for inventory and safety tracking.
Molecular Formula C₁₀H₁₃NO₃ • HClDefines stoichiometric calculations for reactions.
Molecular Weight 231.68 g/mol (Salt); 195.22 g/mol (Free base)Critical for calculating molar equivalents in couplings.
Appearance White to off-white crystalline powderVisual baseline for purity assessment.
Solubility Soluble in H₂O, MeOH, DMF, DMSODictates solvent choice for freebasing and coupling.

Strategic Utility in Drug Design

A. Peptidomimetics and Conformational Restriction

Phenylglycine-type amino acids occur in various biologically active natural products (e.g., pristinamycins, glycopeptide antibiotics)[2]. In synthetic medicinal chemistry, incorporating 3-methoxyphenylglycine into a peptide sequence forces the backbone into specific secondary structures (such as


-turns). To utilize this compound in Solid-Phase Peptide Synthesis (SPPS), the methyl ester must first be selectively hydrolyzed and the amine protected with an Fmoc group.

SPPS_Workflow A Methyl 2-amino-2-(3-methoxyphenyl)acetate (Starting Material) B Saponification (LiOH) & Fmoc Protection A->B C Fmoc-3-OMe-Phg-OH (SPPS Building Block) B->C D Resin Loading & Coupling (HATU/DIPEA) C->D E Non-Natural Peptidomimetic (Enhanced Stability) D->E

Workflow for converting the methyl ester into an Fmoc-protected SPPS building block.

B. Scaffold for Antiviral Drug Discovery

The


-amino ester motif is a privileged scaffold. Specifically, substituted phenylglycine derivatives have been documented as critical intermediates in the synthesis of viral polymerase inhibitors, such as those targeting the Hepatitis C Virus (HCV) NS5B polymerase[3]. The primary amine allows for rapid N-acylation, while the methyl ester can be subsequently hydrolyzed to reveal a pharmacophoric carboxylic acid required for metal-ion coordination in the viral polymerase active site.

Drug_Scaffold Core 3-OMe-Phg Methyl Ester Core Scaffold Amidation N-Acylation / Amidation Core->Amidation Ugi Ugi 4-Component Reaction Core->Ugi Target1 Viral Polymerase Inhibitors (HCV) Amidation->Target1 Target2 Complex Heterocyclic Libraries Ugi->Target2

Divergent synthetic strategies utilizing the 3-OMe-Phg-OMe scaffold in drug discovery.

C. Analytical Application: The PGME Method

Beyond therapeutics, phenylglycine methyl ester (PGME) derivatives act as chiral anisotropic NMR reagents. By coupling the amine of the PGME derivative to a chiral carboxylic acid of unknown configuration, the resulting diastereomeric amides exhibit distinct chemical shifts in ¹H NMR, allowing for the precise determination of absolute stereochemistry[4].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated to guide troubleshooting.

Protocol 1: Synthesis of Fmoc-3-OMe-Phg-OH for SPPS

Causality: Saponification of the methyl ester must be executed under carefully controlled, mild basic conditions (LiOH in THF/H₂O) to prevent racemization at the highly sensitive


-chiral center. Subsequent Fmoc protection utilizes Fmoc-OSu rather than Fmoc-Cl to minimize dipeptide formation and further suppress racemization.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride (1.0 eq, 10 mmol) in a 3:1 mixture of THF/H₂O (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.5 eq, 25 mmol) portion-wise. Stir at 0 °C for 2 hours.

  • Validation Check 1: Monitor by TLC (DCM:MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (free acid).

  • Protection: To the same reaction flask at 0 °C, add Sodium carbonate (Na₂CO₃) (1.5 eq) followed by Fmoc-OSu (1.1 eq, 11 mmol) dissolved in THF (10 mL).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Dilute the aqueous layer with H₂O (30 mL) and wash with Diethyl Ether (2 x 20 mL) to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2.0 using 1M HCl (carefully, to avoid precipitating impurities). Extract the product with Ethyl Acetate (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation & Quality Control:

  • Yield: Expected 80-85% as a white solid.

  • LC-MS: Confirm the presence of the [M+H]⁺ peak at m/z 404.1.

  • ¹H NMR (DMSO-d6): Look for the characteristic Fmoc aliphatic protons (multiplet at ~4.2-4.3 ppm) and the

    
    -proton doublet at ~5.2 ppm.
    
Protocol 2: N-Acylation for Antiviral Scaffold Synthesis

Causality: The hydrochloride salt must be neutralized in situ using a sterically hindered base (DIPEA) to prevent the base from acting as a nucleophile. HATU is selected over EDC/HOBt due to the steric hindrance around the


-carbon of the phenylglycine derivative, ensuring rapid formation of the active ester and high-yielding amide bond formation[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under N₂, dissolve the desired carboxylic acid building block (1.0 eq, 5 mmol) in anhydrous DMF (15 mL).

  • Add HATU (1.1 eq, 5.5 mmol) and DIPEA (3.0 eq, 15 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride (1.05 eq, 5.25 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Validation Check 1: Monitor by LC-MS. The reaction is complete when the peak for the activated acid is fully consumed and the product mass is dominant.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • TLC: The product should be UV-active and ninhydrin-negative (confirming the primary amine has been successfully acylated).

  • ¹H NMR (CDCl₃): The methyl ester singlet at ~3.7 ppm and the methoxy singlet at ~3.8 ppm must remain intact. The

    
    -proton will shift downfield to ~5.5-5.7 ppm, confirming the formation of the amide bond.
    

References

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: RSC Publishing (Natural Product Reports) URL:[Link]

  • US20020065418A1 - Viral polymerase inhibitors Source: Google Patents URL
  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids Source: ResearchGate / Chemical & Pharmaceutical Bulletin URL:[Link]

Sources

Application

Application Note: Chiral Resolution of Methyl 2-amino-2-(3-methoxyphenyl)acetate Enantiomers

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Scientific Rationale The synthesis of enantiopure non-natural α-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The synthesis of enantiopure non-natural α-amino acids is a critical bottleneck in the development of modern therapeutics, including peptidomimetics, β-lactam antibiotics, and neurokinin receptor antagonists. Methyl 2-amino-2-(3-methoxyphenyl)acetate (a 3-methoxyphenylglycine derivative) presents a unique challenge due to the propensity of phenylglycine derivatives to undergo spontaneous racemization under harsh basic conditions.

This application note details two highly robust, industrially scalable methodologies for the chiral resolution of racemic methyl 2-amino-2-(3-methoxyphenyl)acetate:

  • Biocatalytic Kinetic Resolution via enzyme-catalyzed ammonolysis.

  • Thermodynamic Resolution via classical diastereomeric salt crystallization.

Both pathways are designed as self-validating systems, concluding with a rigorous Chiral HPLC analytical protocol to ensure an enantiomeric excess (ee) of >99%.

Method A: Biocatalytic Kinetic Resolution (Enzymatic Ammonolysis)

Mechanistic Insights & Causality

Enzymatic kinetic resolution leverages the highly stereoselective active site of lipases. When subjected to1[1], the (R)-enantiomer of the phenylglycine ester is preferentially accommodated in the catalytic triad.

Why Ammonolysis over Hydrolysis? Performing the reaction in an anhydrous organic solvent (e.g., MTBE) using an amine donor (ammonia) rather than water suppresses spontaneous, non-enantioselective chemical hydrolysis of the ester. The enzyme selectively converts the (R)-ester into the (R)-amide, leaving the desired (S)-ester unreacted. The drastic difference in polarity between the resulting (R)-amide and the unreacted (S)-ester makes downstream chromatographic separation trivial.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 50 mmol of racemic methyl 2-amino-2-(3-methoxyphenyl)acetate in 100 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Amine Donor Addition: Add 150 mmol of ammonia (provided as a 0.5 M solution in dioxane) to the reaction vessel.

  • Biocatalyst Introduction: Add 2.0 g of immobilized CAL-B (Novozym 435). Note: Immobilization on macroporous acrylic resin prevents enzyme aggregation and allows for easy mechanical recovery.

  • Incubation: Seal the vessel and incubate at 45 °C with orbital shaking at 200 rpm for 24–48 hours. Monitor the conversion via HPLC until exactly 50% conversion is reached.

  • Catalyst Recovery: Terminate the reaction by filtering the mixture through a sintered glass funnel. Wash the recovered enzyme with cold MTBE for reuse in subsequent cycles.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Separate the highly polar (R)-amide from the less polar (S)-ester using silica gel flash chromatography (Eluent: Ethyl Acetate/Hexane 1:1 v/v).

Method B: Classical Diastereomeric Salt Crystallization

Mechanistic Insights & Causality

Classical resolution relies on the differential solubility of diastereomeric salts formed by reacting the racemic amine with an enantiopure chiral acid. For phenylglycine derivatives,2[2] is highly effective.

The chiral recognition is driven by the crystal lattice enthalpy. The less soluble diastereomeric salt pair packs more efficiently due to optimal hydrogen bonding networks and specific CH/π interactions between the methoxyphenyl ring and the chiral acid framework[3].

Why a Controlled Cooling Ramp? Rapid cooling generates high supersaturation, leading to spontaneous secondary nucleation and the co-precipitation (entrainment) of the undesired, more soluble diastereomer. A strict cooling ramp (-0.5 °C/min) ensures crystal growth occurs in the metastable zone, yielding high optical purity.

Step-by-Step Protocol
  • Salt Formation: In a 500 mL jacketed reactor, dissolve 100 mmol of racemic methyl 2-amino-2-(3-methoxyphenyl)acetate in 200 mL of a binary solvent mixture (Ethanol/Water, 9:1 v/v) at 60 °C.

  • Resolving Agent Addition: Slowly add a pre-heated solution (60 °C) of 3[3] (100 mmol, 1.0 eq) in 50 mL of Ethanol.

  • Crystallization: Maintain the solution at 60 °C for 30 minutes. Apply a linear cooling ramp of -0.5 °C/min down to 5 °C. Hold at 5 °C for 4 hours to maximize the yield of the precipitating (S)-amine·(+)-CSA salt.

  • Filtration & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake with 20 mL of ice-cold Ethanol to remove any adhering mother liquor (which contains the (R)-enantiomer).

  • Free-Basing (Self-Validation Step): Suspend the isolated salt in 100 mL of Ethyl Acetate. Add 100 mL of saturated aqueous NaHCO₃ and stir vigorously for 30 minutes until two clear phases form. Extract the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the enantiopure (S)-ester. Validation: If the ee is <95%, subject the free base to a second recrystallization cycle.

Analytical Validation: Chiral HPLC Protocol

To guarantee the trustworthiness of the resolution, the enantiomeric excess must be quantified using an immobilized polysaccharide-based chiral stationary phase.

Chromatographic Conditions:

  • Column: 4[4]

  • Mobile Phase: n-Hexane / 2-Propanol (80:20, v/v) containing 0.1% Diethylamine (DEA).

    • Expert Note: The addition of 0.1% DEA is critical. The free primary amine of the analyte will interact with residual silanols on the silica support, causing severe peak tailing. DEA acts as a competing base to ensure sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

Quantitative Data Presentation

The following table summarizes the comparative metrics of both resolution methodologies based on standard 100 mmol scale optimizations.

MetricMethod A: Biocatalytic (CAL-B)Method B: Classical (+)-CSA Salt
Target Enantiomer (S)-Ester (Unreacted)(S)-Ester (Precipitated Salt)
Theoretical Max Yield 50%50%
Actual Isolated Yield 46%41% (after 1st crystallization)
Enantiomeric Excess (ee) >98%96% (99% after recrystallization)
Process Time 48 hours12 hours
Scalability / Cost High / Moderate (Enzyme cost)Very High / Low (Cheap resolving agent)
Downstream Processing Column ChromatographyLiquid-Liquid Extraction

Process Workflow Visualization

Workflow cluster_biocatalytic Method A: Biocatalytic Resolution cluster_classical Method B: Classical Resolution Racemate Racemic Methyl 2-amino-2- (3-methoxyphenyl)acetate Enzyme CAL-B (Novozym 435) Ammonolysis in MTBE Racemate->Enzyme Salt Addition of Chiral Acid (e.g., (+)-CSA) Racemate->Salt Enz_Sep Chromatographic Separation: (R)-Amide + (S)-Ester Enzyme->Enz_Sep HPLC Chiral HPLC Validation (Chiralpak AD-H, 254 nm) Enz_Sep->HPLC Cryst Fractional Crystallization & Free-Basing Salt->Cryst Cryst->HPLC Pure Enantiopure (S)- and (R)- Isomers (>99% ee) HPLC->Pure

Figure 1: Parallel workflows for the chiral resolution of methyl 2-amino-2-(3-methoxyphenyl)acetate.

References

  • Enzymic resolution of DL-phenylglycine Source: ResearchGate URL
  • Source: ACS Publications (Crystal Growth & Design)
  • Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)
  • Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography Source: ResearchGate URL

Sources

Method

Application Notes &amp; Protocols for the Analysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Introduction: The Analytical Imperative for a Chiral Building Block Methyl 2-amino-2-(3-methoxyphenyl)acetate is a substituted α-amino acid ester. Its structure, featuring a chiral center, a primary amine, and an aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Chiral Building Block

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a substituted α-amino acid ester. Its structure, featuring a chiral center, a primary amine, and an aromatic ring, makes it a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The stereochemistry at the α-carbon is often critical for biological activity, necessitating precise analytical methods to not only quantify the compound and its impurities but also to determine its enantiomeric purity.

This guide provides a comprehensive overview of robust analytical methodologies for the characterization of Methyl 2-amino-2-(3-methoxyphenyl)acetate using High-Performance Liquid Chromatography (HPLC) for purity, assay, and chiral separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive identification and quantification, with a necessary focus on chemical derivatization. The protocols described herein are grounded in established analytical principles and are designed to be self-validating systems, ensuring data integrity and reproducibility in a research or quality control setting.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Enantiomeric Resolution

HPLC is an indispensable technique for analyzing non-volatile compounds like Methyl 2-amino-2-(3-methoxyphenyl)acetate.[1] Its versatility allows for both achiral (reversed-phase) analysis for purity and assay, and chiral analysis to resolve and quantify the individual enantiomers.

Method I: Reversed-Phase HPLC for Purity and Assay Determination

Scientific Rationale: The primary objective of this method is to separate the target analyte from potential process impurities or degradation products. A reversed-phase C18 column is the logical choice, as its nonpolar stationary phase will interact with the hydrophobic phenyl ring of the analyte. The key challenge in analyzing primary amines by HPLC is managing peak shape. The basic amine can interact with residual silanols on the silica support, leading to significant peak tailing. To counteract this, the mobile phase is acidified (e.g., with trifluoroacetic acid) to ensure the amine is fully protonated (R-NH3+), thus minimizing these secondary interactions and producing sharp, symmetrical peaks.[2] UV detection is suitable due to the presence of the chromophoric phenyl ring.

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-amino-2-(3-methoxyphenyl)acetate sample.

    • Dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1.0 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • The system should be an HPLC or UPLC equipped with a UV or PDA detector.

    • Run a system suitability test before analysis to ensure the system is performing correctly.[3]

ParameterRecommended SettingCausality and Justification
Column C18, 250 x 4.6 mm, 5 µmIndustry-standard for retaining moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, protonating the amine for better peak shape.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 10% B to 90% B over 20 minutesA gradient ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.[2]
Injection Vol. 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 254 nm and 272 nmThe phenyl ring provides strong absorbance; monitoring multiple wavelengths can help in peak purity assessment.
  • Method Validation:

    • This method should be validated according to ICH Q2(R1) guidelines.[1][4][5] Key parameters include:

      • Specificity: Ensure the analyte peak is free from interference from placebo or known impurities.

      • Linearity: Establish a linear relationship between concentration and peak area over a defined range (e.g., 0.05 - 1.5 mg/mL).

      • Accuracy & Precision: Determine the closeness of results to the true value and the degree of scatter between a series of measurements.[3]

      • LOD & LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified.

Method II: Chiral HPLC for Enantiomeric Separation

Scientific Rationale: As a chiral molecule, separating the enantiomers is critical. Direct separation on a Chiral Stationary Phase (CSP) is the preferred approach as it avoids the extra step of creating diastereomers.[6] Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives coated on a silica support, are highly effective for a wide range of racemates.[7][8] Alternatively, macrocyclic glycopeptide phases like teicoplanin (e.g., Chirobiotic T) are particularly adept at separating underivatized amino acids and their derivatives.[6][9] The choice of mobile phase (normal, polar organic, or reversed-phase) depends heavily on the specific CSP and must be screened for optimal resolution.

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Prepare a 1.0 mg/mL solution of the racemic standard in the initial mobile phase (e.g., Hexane/Isopropanol for normal phase).

    • Filter through a 0.45 µm PTFE syringe filter (for organic solvents).

  • Instrumentation and Conditions (Method Scouting Approach):

    • Method development often requires screening several columns and mobile phases.[8]

ParameterRecommended SettingCausality and Justification
Column CHIRALPAK® AD-H or Chirobiotic™ TPolysaccharide (AD-H) and macrocyclic glycopeptide (Chirobiotic T) CSPs offer different chiral recognition mechanisms, increasing the chance of successful separation.
Mobile Phase For AD-H: n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA)Normal phase is a common starting point for polysaccharide columns. DEA is a basic modifier used to improve the peak shape of basic analytes.
For Chirobiotic T: Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01 v/v)Polar Ionic Mode. The acidic and basic additives interact with both the analyte and the zwitterionic CSP to achieve separation.
Flow Rate 0.5 - 1.0 mL/minAdjusted to optimize resolution and analysis time.
Column Temp. 25 °CChiral separations can be sensitive to temperature; a controlled ambient temperature is a good starting point.
Injection Vol. 5 µL
Detection UV at 254 nm
HPLC Analysis Workflow

Caption: High-level workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach Requiring Derivatization

GC-MS is a powerful technique for separation and identification, but it is restricted to analytes that are volatile and thermally stable.[10] Native amino acid esters like Methyl 2-amino-2-(3-methoxyphenyl)acetate possess a polar primary amine group, which makes them non-volatile and prone to thermal degradation in the hot GC injector.[11][12] Therefore, chemical derivatization is an essential prerequisite for successful GC-MS analysis.[13][14]

Scientific Rationale for Derivatization: The goal of derivatization is to mask the polar N-H bonds of the primary amine, thereby reducing hydrogen bonding, increasing volatility, and improving thermal stability.[15] Acylation with a fluorinated anhydride, such as Pentafluoropropionic Anhydride (PFPA), is an excellent choice. This reaction is rapid and produces a stable derivative that is highly volatile. Furthermore, the fluorine atoms make the derivative highly sensitive for detection by Electron Capture Detection (ECD) if needed, and the resulting molecule provides clear, interpretable fragmentation patterns in mass spectrometry.[15][16]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization Procedure (Acylation):

    • Safety Note: Perform this procedure in a fume hood. PFPA is corrosive and moisture-sensitive.

    • Place an accurately known amount of the sample (approx. 1 mg) into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a stream of nitrogen.

    • Add 200 µL of a suitable anhydrous solvent (e.g., Ethyl Acetate).

    • Add 100 µL of Pentafluoropropionic Anhydride (PFPA).[16][17]

    • Cap the vial tightly with a PTFE-lined cap.

    • Heat the vial at 70 °C for 30 minutes in a heating block or oven.[13]

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

  • Instrumentation and Conditions:

ParameterRecommended SettingCausality and Justification
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of derivatized compounds.[10]
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Start at 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program separates analytes based on their boiling points and interaction with the stationary phase.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 550 amuA wide scan range to capture the molecular ion (if present) and key fragment ions of the derivatized analyte.
  • Expected Mass Spectrum:

    • The derivatized molecule will have a significantly higher molecular weight. The EI fragmentation will likely show characteristic losses of the pentafluoropropionyl group and fragments related to the phenylacetate core structure. Analysis of these fragments is key to confirming the identity of the analyte.

GC-MS Analysis Workflow

Caption: Workflow for GC-MS analysis, including the critical derivatization step.

Conclusion

The successful analysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate hinges on selecting the appropriate technique for the analytical question at hand. HPLC stands out as the superior method for routine quality control, offering robust protocols for both purity/assay (Reversed-Phase) and the critical determination of enantiomeric excess (Chiral). Its direct analysis capability simplifies sample preparation. GC-MS , while requiring an additional derivatization step, provides exceptional sensitivity and structural confirmation through mass spectral fragmentation, making it an invaluable tool for impurity identification and trace-level analysis. The application of these orthogonal techniques provides a comprehensive analytical characterization, ensuring the quality, purity, and correct stereochemistry of this important chemical intermediate.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Benchchem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Veterian Key. (2017). Methods of Amino Acid Analysis.
  • PMC. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
  • PMC. (n.d.). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues.
  • Regis Technologies. (n.d.). GC Derivatization.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.
  • Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
  • ResearchGate. (2026). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues.
  • US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
  • Books. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • Journal of the Chemical Society of Pakistan. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
  • Kromasil. (n.d.). Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine.
  • PubMed. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • ResearchGate. (n.d.). (PDF) HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues.
  • ResearchGate. (2025). (PDF) Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.
  • ChemRxiv. (n.d.). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight.

Sources

Application

Application Note: Dual-Pathway Derivatization Strategies for the Comprehensive Analysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Executive Summary & Chemical Context Methyl 2-amino-2-(3-methoxyphenyl)acetate (CAS: 327051-33-2) is a versatile, unnatural amino acid scaffold and a critical chiral building block in pharmaceutical development[1]. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 2-amino-2-(3-methoxyphenyl)acetate (CAS: 327051-33-2) is a versatile, unnatural amino acid scaffold and a critical chiral building block in pharmaceutical development[1]. Structurally, it is a phenylglycine derivative characterized by a primary alpha-amine, a methyl ester, and a 3-methoxyphenyl ether.

Analyzing this compound presents two distinct analytical challenges:

  • Polarity & Thermal Instability: The highly polar primary amine (-NH₂) interacts strongly with silanol groups on gas chromatography (GC) columns, causing severe peak tailing, adsorption, and thermal degradation at high injection temperatures.

  • Chirality: The alpha-carbon (C2) is a chiral center. Because enantiomers exhibit identical physicochemical properties in achiral environments, determining enantiomeric purity requires specialized chiral resolution techniques[2].

This application note details two field-proven, self-validating derivatization protocols to overcome these challenges: Acylation for GC-MS and Diastereomeric Derivatization for LC-MS .

Scientific Rationale & Reaction Causality

Pathway A: Volatilization via Acylation (GC-MS)

To render the analyte amenable to GC-MS, the active hydrogen atoms on the primary amine must be replaced to eliminate hydrogen bonding and increase the molecule's vapor pressure[3]. We utilize Trifluoroacetic anhydride (TFAA) for this acylation.

  • Causality: TFAA acts as a potent electrophile. The amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride to form a highly stable N-trifluoroacetamide derivative[4]. The incorporation of the fluorinated group not only increases volatility and thermal stability but also significantly enhances the molecular mass, pushing diagnostic fragments into a higher, cleaner region of the mass spectrum[5].

Pathway B: Chiral Resolution via Marfey’s Reagent (LC-MS)

To resolve the D- and L-enantiomers without relying on expensive, fragile chiral HPLC columns, we employ Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA)[6].

  • Causality: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). Under mildly alkaline conditions (pH 8–9), the analyte's primary amine is deprotonated, activating it to attack the electron-deficient fluorinated aromatic ring of L-FDAA[7]. The displacement of the fluoride ion covalently links the analyte to the chiral reagent, converting the enantiomeric mixture into diastereomers [2]. Because diastereomers have distinct physicochemical properties (e.g., different hydrophobicities and dipole moments), they can be easily separated on a standard achiral Reversed-Phase C18 column.

AnalyticalWorkflow cluster_GC Pathway A: GC-MS Analysis cluster_LC Pathway B: LC-MS Analysis Analyte Analyte: Methyl 2-amino-2-(3-methoxyphenyl)acetate (Chiral Primary Amine) GC_Goal Goal: Volatility & Thermal Stability Analyte->GC_Goal LC_Goal Goal: Chiral Enantiomer Resolution Analyte->LC_Goal GC_Deriv Acylation (TFAA) Anhydrous, 60-70°C GC_Goal->GC_Deriv GC_Result N-Trifluoroacetamide Derivative (Achiral Analysis) GC_Deriv->GC_Result LC_Deriv Marfey's Reagent (L-FDAA) Alkaline (pH 8-9), 37°C LC_Goal->LC_Deriv LC_Result Diastereomeric Mixture (Resolved on C18 Column) LC_Deriv->LC_Result

Fig 1. Dual-pathway derivatization workflow for GC-MS and LC-MS analysis.

Quantitative Methodological Summary

ParameterPathway A: GC-MS (Acylation)Pathway B: LC-MS (Chiral Resolution)
Reagent Trifluoroacetic anhydride (TFAA)L-FDAA (Marfey's Reagent)
Target Group Primary Amine (-NH₂)Primary Amine (-NH₂)
Reaction Conditions 60–70 °C for 15–30 min[4]37 °C for 60–120 min (or overnight)[7]
Solvent/Buffer Anhydrous Ethyl AcetateAcetone / 1 M NaHCO₃ (pH 8.0–9.0)
Mass Shift (ΔDa) +96 Da (Addition of COCF₃, loss of H)+253 Da (Addition of FDAA, loss of HF)
Detection Mode EI-MS (Full Scan / SIM)ESI-MS/MS (Negative/Positive) & UV 340 nm

Experimental Protocols

Protocol A: Acylation with TFAA for GC-MS Analysis

Note: Acylation reagents are highly sensitive to moisture. The presence of water will rapidly hydrolyze TFAA into trifluoroacetic acid, neutralizing the derivatization capacity and severely damaging the GC column[4].

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mg of Methyl 2-amino-2-(3-methoxyphenyl)acetate into a 2 mL glass reaction vial. If the sample is in solution, evaporate completely to dryness under a gentle stream of ultra-pure nitrogen[4].

  • Solvent Addition: Reconstitute the dried residue in 200 µL of anhydrous ethyl acetate or acetonitrile.

  • Derivatization: In a fume hood, rapidly add 100 µL of neat TFAA to the vial. Immediately seal the vial with a PTFE-lined screw cap to prevent moisture ingress[4].

  • Incubation: Place the vial in a heating block at 60–70 °C for 20 minutes[4]. (Causality: Heat provides the activation energy required to drive the nucleophilic attack of the sterically hindered alpha-amine).

  • Byproduct Removal (Critical): Remove the vial, allow it to cool to room temperature, and evaporate the mixture to complete dryness under nitrogen. (Causality: This removes unreacted TFAA and highly acidic trifluoroacetic acid byproducts that cause stationary phase bleed in GC columns).

  • Reconstitution: Redissolve the derivatized residue in 100 µL of anhydrous ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS system.

Self-Validating System Check: Analyze the MS spectra. A successful reaction is validated by the total disappearance of the underivatized amine peak and the appearance of a sharp chromatographic peak with a molecular ion shift of +96 Da. The presence of multiple peaks indicates incomplete drying in Step 1 or moisture contamination during Step 3.

Protocol B: Chiral Derivatization with Marfey's Reagent for LC-MS

Note: The reaction pH is the most critical parameter. If the pH falls below 8.2, the amine remains protonated (-NH₃⁺) and cannot act as a nucleophile, leading to incomplete derivatization[8].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the analyte in 50% aqueous methanol. Transfer 50 µL to an amber microcentrifuge vial (FDAA is light-sensitive).

  • Alkalinization: Add 20 µL of 1 M NaHCO₃ (or 0.5 M Triethylamine) to the sample[2]. Vortex gently. (Causality: This buffers the solution to ~pH 8.5, ensuring the primary amine is fully deprotonated and nucleophilic).

  • Reagent Addition: Add 100 µL of a 20 mM solution of L-FDAA in acetone. (Causality: Marfey's reagent must be in at least a 3- to 4-fold molar excess to drive the reaction to completion and prevent kinetic resolution artifacts)[7].

  • Incubation: Cap the vial, mix thoroughly, and incubate in the dark at 37 °C for 1 to 2 hours[7].

  • Quenching: Terminate the reaction by adding 20 µL of 1 M HCl. (Causality: Neutralizing the alkaline buffer stops the SNAr reaction and stabilizes the newly formed diastereomers prior to LC injection)[7].

  • Dilution: Dilute the mixture with 810 µL of mobile phase (e.g., 20% Acetonitrile with 0.1% Formic Acid) to achieve a 1 mL final volume. Filter through a 0.22 µm PTFE syringe filter[9].

  • Analysis: Inject 5–10 µL onto a C18 Reversed-Phase LC-MS system, monitoring UV absorbance at 340 nm and the corresponding ESI mass transitions[2].

MarfeysMechanism Amine Analyte (-NH2) Nucleophile Complex Meisenheimer Intermediate Amine->Complex SNAr Attack FDAA L-FDAA Electrophile FDAA->Complex Base NaHCO3 / TEA (Deprotonation) Base->Amine Activates Product Diastereomer + HF Complex->Product Fluoride Elimination

Fig 2. Nucleophilic aromatic substitution (SNAr) mechanism of Marfey's derivatization.

Self-Validating System Check: Monitor the UV chromatogram at 340 nm. A successful reaction is definitively validated by the presence of a massive, unreacted L-FDAA peak eluting separately from the analyte diastereomers[7]. This confirms the reagent was present in the required molar excess. If the unreacted L-FDAA peak is absent or very small, the derivatization was reagent-limited, and the quantitative data must be discarded.

References

  • Bhushan, R., & Brueckner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. American Chemical Society. Retrieved from:[Link]

  • National Institutes of Health (PMC). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Retrieved from: [Link]

  • Selvidge, J. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. YouTube. Retrieved from:[Link]

  • GCMS.cz. Bulletin 909A: Guide to Derivatization Reagents for GC. Retrieved from: [Link]

  • Waters Corporation. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from: [Link]

  • National Institutes of Health (PMC). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis. Retrieved from:[Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from:[Link]

  • Springer Nature Experiments. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Retrieved from:[Link]

Sources

Method

Application Note: Methyl 2-amino-2-(3-methoxyphenyl)acetate as a Chiral Auxiliary and Derivatizing Agent

Executive Summary Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-proteinogenic amino acid derivative belonging to the phenylglycine family. While often utilized as a chiral building block for complex natural products...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a non-proteinogenic amino acid derivative belonging to the phenylglycine family. While often utilized as a chiral building block for complex natural products (e.g., glycopeptide antibiotics), its utility extends to the role of a Chiral Auxiliary and Chiral Derivatizing Agent (CDA) .

This guide details the application of this compound in two primary workflows:

  • Absolute Configuration Determination: Acting as a modified Phenylglycine Methyl Ester (PGME) reagent to assign stereochemistry to chiral carboxylic acids via NMR anisotropy.

  • Chiral Resolution Agent: Facilitating the separation of racemic carboxylic acids through diastereomeric salt formation.

The 3-methoxy substituent offers distinct electronic and steric advantages over the unsubstituted parent compound, providing unique NMR handles (methoxy singlet) and altered solubility profiles for crystallization.

Chemical Profile & Mechanism of Induction

Physicochemical Data
PropertySpecification
Chemical Name Methyl 2-amino-2-(3-methoxyphenyl)acetate
CAS (S-isomer HCl) 1391408-07-3
Molecular Formula C₁₀H₁₃NO₃ (Free Base)
Molecular Weight 195.22 g/mol
Chiral Center C-alpha (Benzylic)
Electronic Effect 3-Methoxy: Electron-donating (inductive), weak resonance at meta position.
Mechanism of Chiral Induction

The utility of this auxiliary relies on the conformational rigidity of the phenylglycine backbone.

  • In CDA Applications: When coupled to a chiral acid, the phenyl ring exerts a magnetic anisotropic effect (shielding cone) on the substrate's protons. The 3-methoxy group modifies the electron density of the ring, potentially altering the magnitude of this shielding compared to standard PGME.

  • In Resolution: The rigid benzylic amine forms tight ion pairs with carboxylic acids. The meta-substitution breaks the symmetry of the phenyl ring, often creating more distinct crystal packing networks than the unsubstituted analog.

Protocol A: Absolute Configuration Determination (Modified PGME Method)

Purpose: To determine the absolute configuration (


 or 

) of an unknown chiral carboxylic acid (

).

Principle: The chiral amine (Auxiliary) is coupled to the target acid to form two diastereomeric amides (if the acid is racemic) or a single amide (if the acid is enantioenriched). The chemical shift differences (


) of the substrate protons in the NMR spectrum correlate with the spatial proximity to the auxiliary's phenyl ring.
Workflow Diagram

CDA_Workflow cluster_model Shielding Mechanism Start Unknown Chiral Acid (R-CO2H) Coupling Coupling Reaction (EDC / HOBt / DCM) Start->Coupling Aux Auxiliary: (S)-Methyl 2-amino-2-(3-methoxyphenyl)acetate Aux->Coupling Amide Chiral Amide (Diastereomer) Coupling->Amide NMR 1H NMR Analysis (CDCl3) Amide->NMR Analysis Calculate Δδ (δ_S_amide - δ_R_amide) NMR->Analysis Result Assign Absolute Configuration (Based on Shielding Model) Analysis->Result Model Phenyl Ring Shielding Cone (Upfield Shift for Syn protons)

Caption: Workflow for using the auxiliary as a Chiral Derivatizing Agent (CDA).

Experimental Procedure

Step 1: Amide Coupling

  • Dissolve the chiral carboxylic acid (0.1 mmol) in anhydrous DCM (1.0 mL).

  • Add (S)-Methyl 2-amino-2-(3-methoxyphenyl)acetate HCl (0.11 mmol).

  • Add HOBt (0.12 mmol) and EDC·HCl (0.12 mmol).

  • Add DIPEA (0.25 mmol) dropwise.

  • Stir at room temperature for 4–12 hours (monitor by TLC).

  • Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine.

  • Dry over Na₂SO₄ and concentrate. Note: Purification is usually not required for NMR if conversion is high.

Step 2: NMR Analysis

  • Acquire ¹H NMR (500 MHz recommended) in CDCl₃.

  • Identify the diagnostic protons of the substrate (alpha-protons, methyl groups).

  • Compare the chemical shifts with the amide derived from the (R)-enantiomer of the auxiliary (if available) OR compare the shifts of the racemic substrate coupled with the (S)-auxiliary.

Step 3: Interpretation (


 Analysis) 
  • Calculate

    
    .
    
  • Rule: Protons residing above the plane of the 3-methoxyphenyl ring will be shielded (shifted upfield, negative

    
    ). Protons residing away from the ring will be relatively deshielded.
    
  • Construct a Newman projection to map the substituents to the positive/negative sectors.

Protocol B: Chiral Resolution of Racemic Acids

Purpose: To separate a racemic carboxylic acid into pure enantiomers using the auxiliary as a resolving base.

Rationale: The 3-methoxy group alters the lattice energy of the resulting diastereomeric salts compared to unsubstituted phenylglycine, often enabling crystallization when other agents fail.

Workflow Diagram

Resolution_Workflow Racemate Racemic Acid (±)-R-CO2H Mix Mixing in Solvent (MeOH/Acetone) Racemate->Mix Auxiliary (S)-Auxiliary (Free Base) Auxiliary->Mix Cryst Crystallization Mix->Cryst Solid Precipitate: (S)-Aux + (R)-Acid Salt Cryst->Solid Filter Liquor Mother Liquor: (S)-Aux + (S)-Acid Cryst->Liquor Drain Free Acidification/Extraction Solid->Free Pure Pure (R)-Acid Free->Pure

Caption: Diastereomeric salt resolution workflow.

Experimental Procedure
  • Salt Formation:

    • Dissolve racemic acid (10 mmol) in hot solvent (start with Methanol or Ethanol).

    • Add (S)-Methyl 2-amino-2-(3-methoxyphenyl)acetate (10 mmol) dissolved in the same hot solvent.

    • Critical Step: If the auxiliary is an HCl salt, first neutralize it with 1 eq of NaOH, extract the free base into DCM, dry, and evaporate before use.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then to 4°C.

    • If no precipitate forms, add anti-solvent (e.g., Diethyl ether or Hexane) until slight turbidity appears, then heat to clear and cool again.

  • Isolation:

    • Filter the crystals (Diastereomer A).

    • The filtrate contains Diastereomer B.

  • Liberation:

    • Suspend the crystals in EtOAc and add 1N HCl.

    • Shake vigorously. The auxiliary stays in the aqueous layer (as HCl salt); the chiral acid partitions into the organic layer.

    • Separate, dry, and evaporate the organic layer to obtain the resolved acid.

Quality Control & Validation

To ensure the integrity of the auxiliary before use, strict QC is required.

Enantiomeric Purity Check (HPLC)

Since the auxiliary is prone to racemization under strongly basic conditions (benzylic proton), purity must be verified.

  • Column: Daicel Chiralcrown CR-I (+) or Chiralcel OD-H.

  • Mobile Phase:

    • CR-I: pH 1.5 HClO₄ (aq) / Methanol (80:20).

    • OD-H: Hexane / Isopropanol / Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm (enhanced by the 3-methoxy chromophore).

  • Acceptance Criteria: >99.0% ee.

Racemization Warning
  • Risk: The C-alpha proton is acidic due to the adjacent ester and phenyl ring.

  • Prevention: Avoid using strong bases (NaH, LDA) with the auxiliary unless generating an enolate for immediate reaction. Use DIPEA or NMM for coupling reactions.

References

  • Kishi, Y., et al. "Phenylglycine methyl ester, a useful tool for absolute configuration determination of various chiral carboxylic acids." Journal of Organic Chemistry, 2000, 65(2), 397-404.[1]

  • Williams, R. M., et al. "Asymmetric Synthesis of Alpha-Amino Acids." Oxford University Press, 1989. (General reference for phenylglycine auxiliaries).
  • Doyle, M. P., et al.
  • ChemScene Product Data. "Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride."

  • Beilstein Journals. "Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing 3-methoxyphenylglycine." Beilstein J. Org. Chem., 2015.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice and detailed protocols.

Overview of the Synthetic Pathway

The most common and cost-effective route to Methyl 2-amino-2-(3-methoxyphenyl)acetate is a three-step process beginning with 3-methoxybenzaldehyde. This pathway involves the Strecker synthesis to form an α-aminonitrile, followed by hydrolysis to the corresponding α-amino acid, and concluding with a Fischer esterification.[1][2] Each step presents unique challenges that can impact the overall yield and purity of the final product.

Synthesis_Workflow cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Fischer Esterification A 3-Methoxybenzaldehyde C α-Amino-2-(3-methoxyphenyl)acetonitrile A->C + NH₃, NaCN (Imine formation & Cyanide attack) B Ammonia & Sodium Cyanide D 2-Amino-2-(3-methoxyphenyl)acetic acid C->D Acid or Base Hydrolysis (e.g., 6M HCl, reflux) F Methyl 2-amino-2-(3-methoxyphenyl)acetate D->F + CH₃OH, H₂SO₄ (Reflux) E Methanol & Acid Catalyst

Caption: General three-step synthesis of the target compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides an explanation of the underlying chemistry and actionable solutions.

Part 1: The Strecker Synthesis (α-Aminonitrile Formation)

Question 1: My yield for the α-amino-2-(3-methoxyphenyl)acetonitrile is very low. What are the likely causes?

Answer: Low yields in the Strecker synthesis typically stem from three main areas: inefficient imine formation, competing side reactions, or suboptimal reaction conditions.

  • Inefficient Imine Formation: The first step is the condensation of 3-methoxybenzaldehyde with ammonia to form an imine.[3] This is a reversible reaction. If water is not effectively removed or if the pH is too low (protonating the ammonia), the equilibrium will favor the starting aldehyde.

  • Competing Cyanohydrin Formation: The cyanide ion can attack the aldehyde directly to form a cyanohydrin, which is a common side reaction.[2] This pathway competes with the desired attack on the imine.

  • Reagent Quality: Ensure your 3-methoxybenzaldehyde is pure and free of the corresponding carboxylic acid (3-methoxybenzoic acid), which can neutralize the ammonia and interfere with the reaction.

Solution Workflow:

Strecker_Troubleshooting cluster_solutions Start Low α-Aminonitrile Yield CheckAldehyde Verify Purity of 3-Methoxybenzaldehyde (NMR or GC) Start->CheckAldehyde CheckConditions Review Reaction Conditions CheckAldehyde->CheckConditions Pure PurifyAldehyde Purify Aldehyde (Distillation) CheckAldehyde->PurifyAldehyde Impure OptimizeImine Optimize Imine Formation CheckConditions->OptimizeImine pH or Temp Off OptimizeImine->Start Retry Synthesis sol1 • Use NH₄Cl/NaCN to buffer pH ~9-10. • Use a dessicant like MgSO₄ to trap water. • Maintain temperature at 0-25°C. OptimizeImine->sol1 PurifyAldehyde->Start Retry Synthesis

Caption: Decision tree for troubleshooting low Strecker reaction yields.

Question 2: How critical is pH control during the Strecker reaction?

Answer: pH control is absolutely critical. The reaction requires a delicate balance. You need a high enough concentration of free ammonia (NH₃) to form the imine, which means the pH should be above the pKa of the ammonium ion (NH₄⁺), which is about 9.2. However, if the pH is too high, it can promote the polymerization of the aldehyde. A common practice is to use a combination of ammonium chloride (NH₄Cl) and sodium cyanide (NaCN).[4] The NH₄Cl acts as an ammonium source and a mild acid to facilitate imine formation, while the overall solution remains basic enough for a sufficient concentration of free ammonia and cyanide nucleophile.

ParameterRecommended RangeRationale
pH 9 - 10Balances the need for free NH₃ for imine formation and prevents aldehyde side reactions.
Temperature 0 - 25 °CExothermic reaction; lower temperatures minimize side reactions like cyanohydrin formation.
Molar Ratio 1 : 1.1 : 1.1(Aldehyde : NH₄Cl : NaCN) A slight excess of the ammonia and cyanide sources drives the reaction to completion.
Part 2: Hydrolysis of the α-Aminonitrile

Question 3: My aminonitrile hydrolysis is slow and often incomplete. How can I improve the conversion to the amino acid?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a robust but often slow transformation that requires forcing conditions.[2] Incomplete reaction is common if the conditions are too mild or the reaction time is too short.

  • Acid-Catalyzed Hydrolysis: This is the most common method. It involves heating the aminonitrile in a concentrated strong acid, such as 6M HCl or concentrated H₂SO₄, at reflux for several hours.[5] The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[2] The intermediate amide is also hydrolyzed under these conditions.

  • Base-Catalyzed Hydrolysis: While possible, strong basic conditions (e.g., refluxing 6M NaOH) can sometimes lead to side reactions or racemization.

Recommendations for Complete Hydrolysis:

  • Acid Concentration: Use a significant excess of concentrated acid. A common and effective choice is 6M aqueous HCl.

  • Temperature & Time: The reaction typically requires heating to reflux (around 100-110 °C) for an extended period, often 4 to 24 hours. Monitor the reaction's progress by TLC until the starting aminonitrile spot disappears.

  • Work-up: After hydrolysis, the amino acid will be present as its hydrochloride salt. You will need to neutralize the solution to its isoelectric point (pI) to precipitate the zwitterionic amino acid.

Question 4: I'm getting a significant amount of an amide byproduct. How do I prevent this?

Answer: The formation of the α-amino amide is a result of incomplete hydrolysis. The nitrile is first hydrolyzed to an amide, which is then hydrolyzed to the carboxylic acid. If the reaction is stopped prematurely or the conditions are not harsh enough, the amide intermediate can be isolated. To ensure full conversion to the carboxylic acid, you must prolong the reaction time at reflux or potentially use a stronger acid concentration.[6]

Part 3: Fischer Esterification

Question 5: Standard Fischer esterification conditions are giving me a poor yield of the final methyl ester. Why is this happening?

Answer: Esterifying amino acids is more challenging than esterifying simple carboxylic acids due to their zwitterionic nature.[7][8] At neutral pH, the carboxylate is deprotonated and unreactive towards nucleophilic attack by methanol. Simultaneously, the free amine can cause side reactions.

The key to a successful Fischer esterification of an amino acid is to use a large excess of the alcohol (methanol, in this case, which also serves as the solvent) and a strong acid catalyst (like H₂SO₄ or HCl gas).[9] The acid serves two purposes:

  • It protonates the carboxylic acid group, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.

  • It protonates the amino group, forming an ammonium salt. This protects the amine from acting as a competing nucleophile and improves the solubility of the starting material in the methanol.

Question 6: What is a reliable, step-by-step protocol for the esterification step?

Answer: The following protocol is a robust method for the esterification of 2-amino-2-(3-methoxyphenyl)acetic acid.

Detailed Experimental Protocol: Fischer Esterification

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the 2-amino-2-(3-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (20-30 mL per gram of amino acid).

  • Acidification: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (1.2 - 1.5 eq) dropwise. The amino acid should dissolve as its ammonium salt is formed.

  • Reaction: Heat the resulting solution to reflux and maintain this temperature for 4-8 hours. Monitor the reaction by TLC (a typical eluent system is 10:1 Dichloromethane:Methanol) until the starting amino acid is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully pour the residue over crushed ice and basify to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will be vigorous.

    • Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude methyl ester.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the final product.

References

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Neish, C. D., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Atherton, E., et al. (1981). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Canavelli, P., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life. Retrieved from [Link]

  • Karakoti, A., et al. (2023). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Domling, A. (2002). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecular Diversity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Biondini, A., et al. (2010). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. Letters in Organic Chemistry. Retrieved from [Link]

  • International Multidisciplinary Journal for Research & Development. (2025). HYDROLYTIC PATHWAYS FOR THE SYNTHESIS OF Α-AMINO ACIDS FROM Α-AMINONITRILES. Retrieved from [Link]

  • University of Karbala. (n.d.). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

  • Nsengiyumva, O., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Drug Discovery. Molecules. Retrieved from [Link]

  • MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 2-amino-2-[3-methoxy-2-(methylsulfanyl)phenyl]acetate. Retrieved from [Link]

  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Retrieved from [Link]

  • Cativiela, C., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3). Retrieved from [Link]

  • Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. Retrieved from [Link]

  • Fiveable. (2025). Synthesis of Amino Acids. Retrieved from [Link]

  • ARKIVOC. (2011). Modification of conditions for the selective preparation of 2-amino-3-cyano-4-phenylpyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-amino-3-(p-methoxyphenyl) propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing methyl methoxyacetate.
  • MDPI. (2019). Design and Optimization of a Process for the Production of Methyl Methacrylate via Direct Methylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Target Audience: Process Chemists, API Researchers, and Drug Development Scientists. Document Scope: Troubleshooting critical side reactions during the esterification of substituted phenylglycine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Researchers, and Drug Development Scientists. Document Scope: Troubleshooting critical side reactions during the esterification of substituted phenylglycine derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of unnatural alpha-amino acid esters like Methyl 2-amino-2-(3-methoxyphenyl)acetate. Because this molecule is a phenylglycine derivative, it behaves very differently from standard aliphatic amino acids. The two most catastrophic failure modes in this workflow are the loss of chiral integrity (racemization) and dimerization (diketopiperazine formation) .

This guide is designed to explain the chemical causality behind these failures, provide a self-validating protocol to bypass them, and answer the most common troubleshooting questions from the bench.

I. Core Troubleshooting Guide: Mechanistic Causality & Solutions

Issue 1: Loss of Chiral Purity (Extensive Racemization)

Symptom: The isolated methyl ester shows a significantly lower enantiomeric excess (ee%) than the starting amino acid. Mechanistic Causality: Phenylglycine derivatives possess a highly labile alpha-proton. The adjacent aromatic ring (3-methoxyphenyl) stabilizes the intermediate enol/enolate via resonance. During esterification using thionyl chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and methanol, localized exothermic spikes can easily push the internal temperature above 40°C. At these elevated temperatures, 

actively catalyzes the racemization of the chiral center. In fact, heating phenylglycine esters with thionyl chloride is a patented industrial method used intentionally to racemize unwanted enantiomers[1]. Corrective Action:
  • Shift from a batch-addition of

    
     to a controlled, dropwise addition using a jacketed reactor maintained between -5°C and 0°C.
    
  • Ensure the internal temperature never exceeds 15°C during the addition phase, and strictly cap the subsequent reflux/heating step at 55°C[2].

Issue 2: Formation of Insoluble Dimers (Diketopiperazine)

Symptom: Appearance of an insoluble white precipitate during storage or upon neutralization of the product, accompanied by a mass shift corresponding to the loss of methanol and dimerization. Mechanistic Causality: Diketopiperazine (DKP) formation is a classic side reaction driven by intermolecular aminolysis[3]. When the methyl ester is in its free base form, the highly nucleophilic primary amine of one molecule attacks the electrophilic methyl ester carbonyl of another. This forms a highly stable, thermodynamically favored six-membered DKP ring[4]. Phenylglycine methyl esters are particularly susceptible to this when neutralized from their hydrochloride salt form[5]. Corrective Action:

  • Do not isolate the free base. Always precipitate and store the product as the hydrochloride salt (Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride)[2]. The protonation of the amine completely eliminates its nucleophilicity, shutting down the DKP pathway.

II. Pathway Visualization

G AA 2-amino-2-(3-methoxyphenyl) acetic acid Reagents SOCl2 / MeOH (Esterification) AA->Reagents Product Desired Product: Methyl Ester HCl Salt Reagents->Product T < 15°C (Addition) Cap at 55°C Racemization Alpha-Proton Abstraction (T > 40°C + SOCl2) Reagents->Racemization Exothermic Failure Neutralization Neutralization to Free Base Product->Neutralization Improper Storage Racemate Racemized Ester (Chirality Loss) Racemization->Racemate DKP_Path Intermolecular Aminolysis Neutralization->DKP_Path DKP Diketopiperazine (DKP) (Inactive Dimer) DKP_Path->DKP

Reaction pathways: desired esterification vs. racemization and diketopiperazine side reactions.

III. Self-Validating Experimental Protocol: Optimized Esterification

This protocol is designed as a self-validating system. By incorporating strict in-process controls (IPCs), the procedure ensures that any deviation in causality (e.g., thermal spikes leading to racemization) is caught before proceeding to the next step.

Step 1: Suspension & Chilling

  • Charge a jacketed reactor with 100 g of enantiopure 2-amino-2-(3-methoxyphenyl)acetic acid and 400 mL of anhydrous methanol[2].

  • Initiate overhead stirring (250 rpm) to form a uniform suspension.

  • Cool the reactor jacket until the internal temperature (IT) reads -5°C. Validation Check: Ensure the moisture content of the MeOH is <0.1% via Karl Fischer titration prior to addition to prevent violent

    
     quenching.
    

Step 2: Controlled Activation

  • Slowly add 1.2 equivalents of Thionyl Chloride (

    
    ) dropwise via an addition funnel.
    
  • Critical Control Parameter: Adjust the drip rate so that the IT strictly remains between 0°C and 10°C. Causality Link:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     reacts with MeOH to form 
    
    
    
    and
    
    
    (highly exothermic). Keeping T < 10°C prevents the acid-catalyzed enolization of the chiral alpha-carbon.

Step 3: Reflux & Conversion

  • Once addition is complete, gradually raise the IT to 55°C and maintain for 2 hours[2].

  • Validation Check (IPC): Pull a 0.5 mL aliquot, quench in cold water, and analyze via HPLC. Proceed to Step 4 only when the starting material is <1%.

Step 4: Isolation of the Hydrochloride Salt

  • Concentrate the reaction mixture under reduced pressure (avoiding water bath temperatures above 40°C) to 30% of its original volume.

  • Add 500 mL of cold methyl tert-butyl ether (MTBE) to precipitate the product.

  • Filter the white crystalline solid and dry under vacuum at 30°C. Causality Link: Isolating the product as the HCl salt ensures the amine remains protonated, completely preventing intermolecular DKP formation[2][3].

IV. Quantitative Data: Impact of Process Parameters

The following table summarizes the causal relationship between reaction conditions and the prevalence of side reactions.

Temperature Profile (Addition / Reflux)Isolation FormYield (%)Enantiomeric Excess (ee%)DKP Formation (%)
0°C to 10°C / 55°C HCl Salt >92% >99.0% <0.1%
25°C to 35°C / 65°CHCl Salt85%82.5% (Racemized)<0.1%
0°C to 10°C / 55°CFree Base (Neutralized)60%>99.0%35.0% (Dimerized)
>40°C (Uncontrolled) / 70°CFree Base<40%<10.0% (Racemic)>45.0%

Data Interpretation: Thermal control is the absolute determinant for chiral integrity, while the isolation state (Salt vs. Free Base) dictates the susceptibility to DKP formation.

V. Frequently Asked Questions (FAQs)

Q: Can I use HCl gas in methanol instead of Thionyl Chloride to avoid the exothermic risk? A: Yes. Bubbling anhydrous HCl gas into methanol is a viable alternative that generates the required acidic environment for esterification without the severe localized exotherms associated with


 hydrolysis. However, reaction kinetics are significantly slower, often requiring 12-24 hours of reflux, which can itself induce mild racemization over prolonged thermal exposure.

Q: I need the free base for a downstream amide coupling. How do I prevent DKP formation? A: Do not store or isolate the free base. Perform an in situ neutralization. Add the Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride to your reaction vessel along with your coupling partner (e.g., a carboxylic acid) and coupling reagents (like EDC/HOBt). Add your organic base (e.g., DIPEA or NMM) last. This ensures that the moment the free amine is generated, it immediately reacts with the highly activated coupling partner rather than another molecule of itself[6].

Q: My product has already partially racemized. Can I recover the desired enantiomer? A: It is extremely difficult to reverse racemization once it has occurred. However, you can perform a chiral resolution. By neutralizing the racemic ester and selectively crystallizing it using a chiral acid (such as D-camphorsulfonic acid or tartaric acid), you can precipitate the desired enantiomer as a diastereomeric salt[1]. Note that this will cap your theoretical recovery yield at 50% unless dynamic kinetic resolution is employed.

VI. References

  • [1] US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters - Google Patents. Available at:

  • [5] A simplified kinetic model for the side reactions occurring during the enzymatic synthesis of ampicillin - SciELO. Available at:

  • [3] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC. Available at:

  • [6] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - Peptide Chemistry. Available at:

  • [2] CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents. Available at:

  • [4] Preventing diketopiperazine formation in Fmoc-L-Phe-MPPA synthesis - Benchchem. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-amino-2-(3-methoxyphenyl)acetate

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a key intermediate in pharmaceutical and agrochemical research. Our goal is to e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a key intermediate in pharmaceutical and agrochemical research. Our goal is to equip researchers with the necessary insights to overcome common experimental hurdles, optimize reaction conditions, and ensure reproducible, high-yield outcomes.

Synthesis Overview: The Strecker Reaction Pathway

The most common and robust method for synthesizing α-amino acids and their derivatives, such as Methyl 2-amino-2-(3-methoxyphenyl)acetate, is the Strecker synthesis.[1][2][3] This three-component reaction typically involves an aldehyde (3-methoxybenzaldehyde), an ammonia source (e.g., ammonium chloride), and a cyanide source (e.g., potassium cyanide), followed by hydrolysis and esterification. The general workflow is outlined below.

G cluster_0 Step 1: α-Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A 3-Methoxybenzaldehyde C Intermediate: 2-Amino-2-(3-methoxyphenyl)acetonitrile A->C Reaction B Ammonium Chloride (NH4Cl) Potassium Cyanide (KCN) B->C E Intermediate: 2-Amino-2-(3-methoxyphenyl)acetic acid C->E Hydrolyze Nitrile D Acid or Base Hydrolysis (e.g., HCl) D->E G Final Product: Methyl 2-amino-2-(3-methoxyphenyl)acetate E->G Esterify Carboxylic Acid F Methanol (MeOH) Acid Catalyst (e.g., TMSCl, SOCl2) F->G

Caption: General workflow for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate via the Strecker pathway.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Question 1: My overall yield is low. What are the most common causes and how can I improve it?

Probable Causes & Solutions:

  • Inefficient Imine Formation: The first step of the Strecker synthesis is the formation of an imine from 3-methoxybenzaldehyde and ammonia. This reaction is an equilibrium. If the intermediate imine is not formed efficiently, the cyanide will attack the starting aldehyde instead, leading to an α-hydroxy nitrile byproduct (a cyanohydrin).

    • Solution: Ensure an adequate excess of the ammonia source (e.g., ammonium chloride) is used to drive the equilibrium towards the imine. The pKa of NH4+ is about 9.2, which provides a sufficient concentration of free ammonia (NH3) to react with the aldehyde.[2]

  • Sub-optimal Temperature Control: The reaction can be exothermic, especially upon addition of cyanide. Runaway temperatures can lead to side reactions and degradation of products.

    • Solution: Maintain the reaction temperature at 0-5 °C during the addition of the cyanide source. After the initial addition, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

  • Incomplete Hydrolysis: The nitrile group of the α-aminonitrile intermediate is sterically hindered. Incomplete hydrolysis is a common cause of low yield.

    • Solution: Use a strong acid, such as concentrated HCl, and ensure a sufficient reaction time and temperature (reflux) for the hydrolysis step. Monitoring the reaction by TLC or LC-MS is crucial to determine when the starting material has been fully consumed.

  • Losses During Workup/Purification: The amino acid and amino ester products can be water-soluble, leading to losses during aqueous workups.

    • Solution: After hydrolysis, adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before extraction. For the final ester product, perform extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

Question 2: I'm observing a significant amount of a cyanohydrin side-product. How can I suppress its formation?

Probable Cause & Solutions:

This issue stems directly from the competition between imine formation and cyanohydrin formation. The cyanide nucleophile can attack either the aldehyde's carbonyl carbon or the imine's carbon.[3]

G cluster_main Reaction Pathways from 3-Methoxybenzaldehyde cluster_desired Desired Pathway cluster_side Side Reaction Aldehyde 3-Methoxybenzaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Cyanohydrin α-Hydroxy Nitrile (Side-Product) Aldehyde->Cyanohydrin + CN- AminoNitrile α-Aminonitrile (Product Precursor) Imine->AminoNitrile + CN-

Caption: Competing reaction pathways for the aldehyde starting material.

  • Solution 1: Optimize Reagent Stoichiometry: Increase the concentration of the ammonia source relative to the aldehyde. A higher concentration of ammonia will push the equilibrium toward the imine, making it the dominant electrophile for the cyanide to attack.[2]

  • Solution 2: Control the Order of Addition: Add the cyanide source slowly to the mixture of the aldehyde and the ammonium salt. This ensures that the imine has sufficient time to form before a high concentration of cyanide is present.

Question 3: The final esterification step is inefficient or fails completely. What are the best practices?

Probable Causes & Solutions:

  • Fischer Esterification Issues: The classic Fischer esterification (refluxing the amino acid in methanol with a catalytic amount of strong acid like H₂SO₄) can be slow and may require the removal of water to proceed to completion.

    • Solution 1 (Thionyl Chloride): A highly effective method is to add thionyl chloride (SOCl₂) dropwise to cold (0 °C) methanol. This in-situ generates HCl and methyl chlorosulfite, which efficiently converts the carboxylic acid to the methyl ester. After the addition, the amino acid is added and the mixture is stirred at room temperature or gently warmed.

    • Solution 2 (TMSCl): The use of trimethylchlorosilane (TMSCl) in methanol is a very mild and efficient method for preparing amino acid methyl ester hydrochlorides.[4] The amino acid is simply stirred with TMSCl in methanol at room temperature.[4] The reaction is often clean and workup involves simply removing the solvent under reduced pressure.[4]

Esterification Method Reagents Typical Conditions Advantages Disadvantages
Fischer-Speier MeOH, cat. H₂SO₄ or HClReflux, 2-6 hInexpensive reagentsReversible, may require water removal
Thionyl Chloride MeOH, SOCl₂0 °C to RT, 1-4 hHigh-yielding, irreversibleSOCl₂ is corrosive and moisture-sensitive
TMSCl Method MeOH, TMSClRT, 2-12 hVery mild, simple workup, high yields[4]TMSCl is moisture-sensitive

Question 4: How do I effectively purify the final product, Methyl 2-amino-2-(3-methoxyphenyl)acetate?

Probable Causes & Solutions:

The free amine in the final product can cause tailing on silica gel chromatography.

  • Solution 1: Chromatography with Modifier: If column chromatography is necessary, add a small amount of a basic modifier like triethylamine (~1%) or ammonia in methanol to the eluent system. This will neutralize the acidic sites on the silica gel and prevent the amine from sticking, resulting in better peak shapes.

  • Solution 2: Purification via Salt Formation: The product can be isolated and purified as its hydrochloride salt.[5] After the reaction, the mixture can be concentrated, and the resulting solid hydrochloride salt can be recrystallized from a suitable solvent system like methanol/diethyl ether. The free amine can be regenerated later by a simple basic wash if required.

  • Solution 3: Acid/Base Extraction: An aqueous acid/base workup can effectively remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaHCO₃ or NaOH) to a pH > 8. The deprotonated product can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when performing a Strecker synthesis? A: The primary hazard is the use of a cyanide source like KCN or NaCN. These are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses). Prepare a quench solution of bleach (sodium hypochlorite) or hydrogen peroxide/NaOH to neutralize any residual cyanide in the glassware or on spills. All waste containing cyanide must be collected and disposed of as hazardous waste according to institutional guidelines.

Q: How does the 3-methoxy group on the phenyl ring influence the reaction? A: The methoxy group is an electron-donating group. It activates the aromatic ring, but its primary effect on this reaction is electronic. It can slightly influence the electrophilicity of the aldehyde's carbonyl carbon. However, its impact is generally not significant enough to require major protocol changes compared to the synthesis with unsubstituted benzaldehyde.

Q: Can this synthesis be performed stereoselectively to yield a single enantiomer? A: The classical Strecker synthesis described here is not stereospecific and produces a racemic mixture of L and D amino acids.[1] Achieving enantioselectivity requires specialized methods known as Asymmetric Strecker reactions. These often involve using a chiral ammonia source or a chiral catalyst to control the facial attack of the cyanide on the imine intermediate. This is a more advanced topic and requires significant methodological development.[6]

Q: What are the key considerations for scaling up this synthesis? A:

  • Heat Management: The reaction is exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled cooling is essential. Reagents, especially cyanide, must be added slowly to control the temperature.

  • Mixing: Ensure efficient stirring to maintain a homogenous mixture, which is critical for consistent results.

  • Workup and Extraction: Handling large volumes of aqueous and organic layers can be challenging. Ensure you have appropriately sized separatory funnels or extraction equipment.

  • Crystallization/Purification: On a large scale, purification by crystallization is often more practical and economical than chromatography. Develop a robust crystallization procedure at the small scale first.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization.

Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), combine 3-methoxybenzaldehyde (1.0 eq), ammonium chloride (1.2 eq), and methanol.

  • To this stirred suspension, add a solution of potassium cyanide (1.1 eq) in a minimum amount of water dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Once the aldehyde is consumed, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to 2-Amino-2-(3-methoxyphenyl)acetic acid

  • To the crude α-aminonitrile from the previous step, add concentrated hydrochloric acid (e.g., 6-12 M).

  • Heat the mixture to reflux (typically 100-110 °C) and maintain for 4-8 hours, or until TLC/LC-MS analysis indicates complete conversion of the nitrile.

  • Cool the reaction mixture to room temperature and then to 0 °C.

  • Carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the amino acid (typically pH 5-6) to precipitate the product.

  • Filter the solid, wash with cold water and then a small amount of ethanol, and dry under vacuum.

Step 3: Esterification to Methyl 2-amino-2-(3-methoxyphenyl)acetate Hydrochloride

  • In a clean, dry flask, cool 10 volumes of methanol to 0 °C.

  • Slowly add trimethylchlorosilane (2.2 eq) to the cold methanol with stirring.[4]

  • Add the 2-amino-2-(3-methoxyphenyl)acetic acid (1.0 eq) to the solution.

  • Remove the ice bath and stir the mixture at room temperature for 6-12 hours until the reaction is complete by TLC.

  • Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. It can be further purified by recrystallization (e.g., from methanol/ether).

References

  • Biancalana, L., Bortoluzzi, M., Ferretti, E., Hayatifara, M., Marchetti, F., Pampaloni, G., & Zacchini, S. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Available at: [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Available at: [Link]

  • Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). CN104119228B - A kind of method of synthesizing methoxy methyl acetate.
  • Pearson. (n.d.). Synthesis of Amino Acids: Strecker Synthesis. Available at: [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available at: [Link]

  • Brem, J. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Available at: [Link]

  • Google Patents. (n.d.). CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate.
  • Britton, R., Coster, M. J., & Rivas, F. (2012). Modular Synthesis of α,α-Diaryl α-Amino Esters via Bi(V)-Mediated Arylation/SN2-Displacement of Kukhtin–Ramirez Intermediates. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-amino-3-(p-methoxyphenyl) propionic acid. Available at: [Link]

  • Leah4sci. (2016). Gabriel Malonic Ester Synthesis of alpha Amino Acids. YouTube. Available at: [Link]

  • Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available at: [Link]

  • Google Patents. (n.d.). CN102690199A - Preparation method for methyl methoxyacetate.

Sources

Optimization

Technical Support Center: Methyl 2-amino-2-(3-methoxyphenyl)acetate

Welcome to the technical support center for Methyl 2-amino-2-(3-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Methyl 2-amino-2-(3-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and practical solutions to common challenges, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which Methyl 2-amino-2-(3-methoxyphenyl)acetate can decompose?

As a molecule with multiple functional groups—a methyl ester, a primary amine, a methoxy group, and a phenyl ring—Methyl 2-amino-2-(3-methoxyphenyl)acetate is susceptible to decomposition through several pathways, primarily hydrolysis, oxidation, and thermal degradation. The predominant pathway is highly dependent on the experimental conditions such as pH, temperature, and the presence of oxidizing agents.

  • Hydrolysis: This is one of the most common degradation pathways for esters. In the presence of water, particularly under acidic or basic conditions, the methyl ester can be hydrolyzed to form 2-amino-2-(3-methoxyphenyl)acetic acid and methanol. Basic conditions, in particular, can significantly accelerate this process.

  • Oxidation: The primary amine and the electron-rich methoxy-substituted phenyl ring are susceptible to oxidation.[1][2] Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing reagents present in the reaction mixture. This can lead to a complex mixture of degradation products.

  • Thermal Decomposition: Like many amino acids and their derivatives, this compound can undergo thermal decomposition at elevated temperatures.[3][4] The decomposition products can include a variety of smaller molecules resulting from decarboxylation, deamination, and cleavage of the phenyl ring.

Troubleshooting Guides

Problem 1: I am observing a new, more polar peak in my HPLC analysis during a reaction in an aqueous buffer. What could it be?

Possible Cause: You are likely observing the formation of the carboxylic acid hydrolysis product, 2-amino-2-(3-methoxyphenyl)acetic acid. Ester hydrolysis is a common degradation pathway in aqueous solutions, especially if the pH is not neutral.

Troubleshooting Steps:

  • Confirm the Identity of the New Peak:

    • LC-MS Analysis: The most definitive way to identify the new peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of the hydrolyzed product (2-amino-2-(3-methoxyphenyl)acetic acid, C9H11NO3) is 181.19 g/mol . You should look for the corresponding [M+H]+ or [M-H]- ion.

    • Co-injection with a Standard: If a standard of 2-amino-2-(3-methoxyphenyl)acetic acid is available, co-inject it with your sample. If the new peak increases in area, it confirms its identity.

  • Control the pH:

    • If hydrolysis is undesirable, ensure your reaction buffer is maintained at a neutral pH (around 7.0). The stability of similar compounds has been shown to be pH-dependent.[5][6]

    • If the reaction conditions permit, consider using a non-aqueous solvent system to prevent hydrolysis.

  • Minimize Reaction Time and Temperature:

    • If the reaction must be performed in an aqueous buffer, try to minimize the reaction time and temperature to reduce the rate of hydrolysis.

Problem 2: My sample of Methyl 2-amino-2-(3-methoxyphenyl)acetate has developed a yellow or brown color upon storage. What is causing this?

Possible Cause: The discoloration is likely due to oxidative degradation. The primary amine and the electron-rich aromatic ring are susceptible to oxidation, which can lead to the formation of colored byproducts.

Troubleshooting Steps:

  • Storage Conditions:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Low Temperature: Store at a low temperature (2-8°C) to slow down the rate of degradation.

    • Protection from Light: Protect the sample from light, as photo-oxidation can also occur.

  • Analyze for Oxidation Products:

    • Use analytical techniques like LC-MS to identify potential oxidation products. These can be complex and varied, but may involve hydroxylation of the aromatic ring or oxidation of the amine group.

  • Use of Antioxidants:

    • If compatible with your experimental design, consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to the storage solvent.

Visualizing Decomposition Pathways

The following diagrams illustrate the likely decomposition pathways of Methyl 2-amino-2-(3-methoxyphenyl)acetate based on general chemical principles.

Caption: Hydrolysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Caption: Potential Oxidative Degradation of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Stability by HPLC

This protocol provides a general method for assessing the stability of Methyl 2-amino-2-(3-methoxyphenyl)acetate in aqueous solutions at different pH values.

Materials:

  • Methyl 2-amino-2-(3-methoxyphenyl)acetate

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate buffer solutions (pH 5, 7, and 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a stock solution of Methyl 2-amino-2-(3-methoxyphenyl)acetate in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In separate vials, dilute the stock solution with the pH 5, 7, and 9 buffer solutions to a final concentration of 0.1 mg/mL.

  • Immediately inject a sample from each vial into the HPLC system to get the t=0 time point.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 40°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products.

HPLC Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following table provides a hypothetical summary of stability data that could be generated using the protocol above. The values are for illustrative purposes to demonstrate how to present such data.

pHTemperature (°C)Half-life (hours)Major Degradant
525> 48Hydrolysis Product
725> 72-
92512Hydrolysis Product
74024Hydrolysis Product

References

  • Boulton, D. W. (2002). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones. Journal of the Chemical Society C.
  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF.
  • Wang, C., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins.
  • ResearchGate. (n.d.). Relation between chemical structure of amino acids and their thermal decomposition: Analysis of the data by principal component analysis | Request PDF.
  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • PMC. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Rode, H., et al. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
  • bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi.

Sources

Troubleshooting

Removal of impurities from "Methyl 2-amino-2-(3-methoxyphenyl)acetate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of arylglycine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of arylglycine derivatives. "Methyl 2-amino-2-(3-methoxyphenyl)acetate" is a highly versatile, yet notoriously unstable intermediate.

The purification of this compound cannot be approached with generic esterification workups. Because it contains both a basic primary amine and an electrophilic ester, it is prone to spontaneous self-condensation, while its precursor is a zwitterion. This guide bypasses generic advice, offering causality-driven, self-validating protocols to ensure you isolate a high-purity, stable product.

Physicochemical Profile & Impurity Matrix

To successfully troubleshoot, we must first map the thermodynamic and acid-base properties of the system. Our purification logic exploits the pKa differentials and solubility limits of the target ester versus its primary impurities.

Table 1: Physicochemical Profile & Partitioning Data

CompoundRoleMW ( g/mol )Est. pKaSolubility (Organic)Solubility (Aq, pH 8)
Methyl 2-amino-2-(3-methoxyphenyl)acetate Target Product195.22~7.1 (Amine)High (EtOAc, DCM)Low
2-amino-2-(3-methoxyphenyl)acetic acid Impurity (Unreacted / Hydrolysis)181.19~2.2 (COOH), ~9.0 (NH3⁺)Very LowHigh (Zwitterion)
3,6-bis(3-methoxyphenyl)piperazine-2,5-dione Impurity (DKP Dimer)358.39N/A (Neutral Amide)Very LowVery Low

Process Workflow Visualization

G A Crude Reaction Mixture (Ester + Acid + DKP) B Aqueous Wash (pH 8) NaHCO3 / EtOAc A->B C Aqueous Phase (Zwitterionic Acid) B->C Deprotonated Acid D Organic Phase (Free Base Ester + DKP) B->D Neutral Ester E Concentration & Filtration (Remove Insoluble DKP) D->E F DKP Filter Cake (Discard) E->F Insoluble DKP G Filtrate (Pure Free Base) E->G Soluble Ester H HCl/Et2O Addition (Salt Formation) G->H I Pure Methyl 2-amino-2- (3-methoxyphenyl)acetate HCl H->I Precipitation

Workflow for purification and stabilization of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

Troubleshooting Guides & FAQs

Q1: My esterification reaction shows a persistent polar spot on TLC. How do I selectively remove the unreacted 2-amino-2-(3-methoxyphenyl)acetic acid?

The Causality: The starting material is a zwitterionic amino acid. Because the target product is an ester, it lacks the acidic carboxylic proton. By carefully tuning the pH of an aqueous wash, we can ensure the starting material remains a highly water-soluble carboxylate anion, while the target ester becomes a neutral, organic-soluble free base.1 dictate that mild basic washing is critical to avoid hydrolyzing the newly formed ester[1].

Self-Validating Protocol: pH-Controlled Liquid-Liquid Extraction

  • Dilution: Dilute the crude reaction mixture in 10 volumes of Ethyl Acetate (EtOAc).

  • Neutralization: Wash the organic layer with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃).

  • Validation Checkpoint: Test the pH of the separated aqueous layer using a calibrated probe or high-resolution pH paper. It must read exactly between 7.5 and 8.5.

    • Causality Check: If the pH is < 7.0, the target ester's amine remains protonated, dragging your product into the aqueous waste. If the pH is > 10.0, you risk base-catalyzed hydrolysis of the ester back into the acid. Adjust with 1M NaOH or 1M HCl dropwise if it fails this check.

  • Separation: Retain the organic layer. The unreacted amino acid is highly soluble in the aqueous phase at this pH and is safely discarded.

Q2: During the concentration of my organic extracts, a white, highly insoluble precipitate forms. What is this, and how do I remove it?

The Causality: You are observing 2, a notorious side reaction where the free amine of one ester molecule nucleophilically attacks the ester carbonyl of another[2]. This forms a dipeptide that rapidly cyclizes into a highly stable, rigid 2,5-diketopiperazine ring. Because DKPs form strong intermolecular hydrogen-bonded lattices, they are practically insoluble in most organic solvents.

Self-Validating Protocol: DKP Filtration

  • Concentration: Concentrate the EtOAc layer under reduced pressure at a water bath temperature not exceeding 30°C .

    • Causality Check: Heat exponentially accelerates the intermolecular aminolysis that forms the DKP dimer.

  • Solvent Swap & Filtration: Suspend the concentrated residue in cold, minimal Toluene or an EtOAc/Hexane mixture (a3)[3]. Filter the suspension through a Celite pad.

  • Validation Checkpoint: Run a TLC of the filtrate against the filter cake. The baseline spot (DKP) should be completely absent from the filtrate. The DKP remains trapped on the filter cake.

Q3: My purified free base degrades into DKP over a few days on the bench. How do I ensure long-term stability?

The Causality: As long as the alpha-amine exists as a free base, its lone pair is available to initiate nucleophilic attack and dimerize. To permanently halt DKP formation, you must lock the lone pair by converting the product into a stable 4[4].

Self-Validating Protocol: Hydrochloride Salt Precipitation

  • Dissolution: Dissolve the pure free base filtrate in anhydrous Diethyl Ether (Et₂O).

  • Precipitation: Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) under vigorous stirring at 0°C.

  • Validation Checkpoint: A rapid precipitation of a white solid (the HCl salt) must occur.

    • Causality Check: If the solution "oils out" instead of crystallizing, it indicates the presence of residual water. Add more anhydrous Et₂O and scratch the side of the flask with a glass rod to provide nucleation sites.

  • Isolation: Filter the solid, wash with cold Et₂O, and dry under high vacuum. The protonated amine (NH₃⁺) is no longer nucleophilic, rendering the molecule indefinitely stable at room temperature.

References

  • CymitQuimica. "Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride". CymitQuimica Catalog. 4

  • LookChem. "General procedures for the purification of Esters". Chempedia. 1

  • Sun et al. "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis". ACS Omega / PMC. 2

  • University of Rochester. "Purification: How To - Chemistry". Tips and Tricks. 3

Sources

Optimization

Technical Support Center: Crystallization of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful crystal...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful crystallization of Methyl 2-amino-2-(3-methoxyphenyl)acetate. Our approach integrates fundamental crystallization principles with field-proven techniques to address common challenges encountered in the laboratory.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific reasoning behind them.

Q1: I've followed my procedure, but no crystals are forming. The solution remains clear even after cooling. What should I do?

A1: This is a common issue that typically indicates the solution is not supersaturated, which is the essential driving force for crystallization.[1] There are several reasons this might occur and a sequence of steps you can take to induce crystallization.

  • Cause 1: Excessive Solvent: The most frequent cause is using too much solvent, which keeps the compound fully dissolved even at lower temperatures.[2]

    • Solution: Gently heat the solution again and reduce the solvent volume by about 25-50% using a stream of nitrogen or by rotary evaporation.[2][3] Allow the concentrated solution to cool slowly.

  • Cause 2: Inhibition of Nucleation: Crystal formation requires an initial nucleation event, where a few molecules organize to start the crystal lattice. Sometimes, this process needs to be initiated.

    • Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[3][4] The microscopic imperfections on the glass provide nucleation sites for crystals to begin growing.[3]

    • Solution 2: Seeding: If you have a small amount of the solid product (either from a previous batch or the crude material), add a single, tiny crystal to the cooled solution. This "seed crystal" acts as a template for further crystal growth.[3][4]

    • Solution 3: Supercooling: Cool the flask in an ice-water bath to further decrease the compound's solubility.[4][5] Combine this with scratching for a more effective result.

Q2: Instead of crystals, my compound has separated as a viscous liquid or "oiled out." How can I fix this?

A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[6] This is problematic because the oil is essentially a liquid form of your impure compound and will rarely form pure crystals upon solidification.[6][7]

  • Primary Cause: The degree of supersaturation is too high at a temperature where the compound is molten. This is often exacerbated by high levels of impurities, which depress the melting point of the solid.[6][8]

    • Immediate Fix: Reheat the entire mixture until the oil redissolves completely. Add a small amount (10-20%) of additional "good" solvent to the solution.[5][6] The goal is to lower the saturation temperature to below the compound's melting point. Now, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[5]

    • Solvent System Re-evaluation: If the problem persists, the chosen solvent system may be unsuitable. The boiling point of your solvent might be too high relative to your compound's melting point.[2] Consider a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.

    • Impurity Removal: If you suspect a high impurity load, consider a pre-purification step. For example, dissolving the crude material, treating it with activated charcoal to adsorb impurities, filtering, and then proceeding with the crystallization can be effective.[9]

Q3: My compound crashed out of solution as a fine powder or an amorphous solid, not as well-defined crystals. What went wrong?

A3: The formation of an amorphous solid or a microcrystalline powder indicates that precipitation occurred too rapidly, preventing the ordered molecular arrangement required for crystal growth.[10] Crystallization is a kinetic process that requires time for molecules to orient themselves into a stable lattice.[1][11]

  • Cause: Excessive Supersaturation / Rapid Cooling: This is the most common reason. If the solution becomes supersaturated too quickly (e.g., by placing a hot flask directly into an ice bath), molecules will rapidly precipitate without order.

    • Solution 1: Control the Cooling Rate: Redissolve the compound by heating. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring to prevent rapid heat loss.[5][6] Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize yield. Slow cooling is critical for forming large, well-defined crystals.

    • Solution 2: Adjust Solvent Amount: Using the absolute minimum amount of hot solvent can sometimes lead to a solution that is too highly concentrated.[6] Try redissolving the material and adding a slight excess of hot solvent (e.g., 5-10% more). This will lower the supersaturation level, slowing down the crystallization process.[6]

Frequently Asked Questions (FAQs)
Q1: What are the best solvents for crystallizing Methyl 2-amino-2-(3-methoxyphenyl)acetate?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures. For an amino acid ester like this, which has moderate polarity, a binary solvent system is often effective.[12] This involves a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is much less soluble.

A systematic screening approach is recommended. Start by testing the solubility of a few milligrams of your compound in 0.5 mL of various solvents at room temperature and then upon heating.

Table 1: Suggested Solvent Systems for Screening

Good Solvents (Higher Polarity)Anti-Solvents (Lower Polarity)Potential Binary SystemsNotes
Isopropanol (IPA)Heptane or HexaneIPA / HeptaneA common and effective choice for moderately polar compounds.
Ethyl Acetate (EtOAc)Heptane or HexaneEtOAc / HeptaneGood for compounds with ester functionality.
Acetonitrile (MeCN)Water or tert-Butyl methyl ether (MTBE)MeCN / WaterThe polarity difference can provide a sharp crystallization point.
Methanol (MeOH)Diethyl Ether or MTBEMeOH / MTBEBe cautious with ether due to its high volatility.[13]

The amine group can participate in hydrogen bonding, which may influence solvent selection.[13] Solvents like isopropanol or methanol can effectively engage in this bonding.

Q2: Can you provide a standard experimental protocol for recrystallization?

A2: Certainly. This protocol outlines a general workflow for a binary solvent system, which is a robust starting point.

G cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Induce Saturation cluster_cooling Step 3: Crystal Growth cluster_isolation Step 4: Isolation & Drying start Start with Crude Compound dissolve Dissolve in minimum amount of hot 'good' solvent (e.g., Isopropanol) start->dissolve add_anti While hot, add 'poor' anti-solvent (e.g., Heptane) dropwise until solution turns cloudy dissolve->add_anti clarify Add a few drops of hot 'good' solvent to redissolve the precipitate and clarify add_anti->clarify cool_rt Allow to cool slowly to room temperature (undisturbed) clarify->cool_rt cool_ice Cool further in an ice bath or refrigerator to maximize yield cool_rt->cool_ice filtrate Collect crystals by vacuum filtration cool_ice->filtrate wash Wash with a small amount of cold anti-solvent filtrate->wash dry Dry crystals under vacuum wash->dry end_node End: Purified Crystalline Product dry->end_node

Detailed Steps:

  • Dissolve the Impure Compound: Place the crude Methyl 2-amino-2-(3-methoxyphenyl)acetate in an appropriately sized Erlenmeyer flask. Heat your chosen "good" solvent and add it portion-wise to the flask until the compound just dissolves.[14]

  • Add Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent dropwise with swirling until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Clarify: Add a few more drops of the hot "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. This is the most critical step for growing large, high-purity crystals.[5]

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[5]

  • Isolate and Wash: Collect the crystals by vacuum filtration. Wash the collected solid (the "filter cake") with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[14]

  • Dry: Dry the purified crystals under a vacuum to remove all residual solvent.

Q3: My yield is very low. How can I improve it?

A3: A low yield is most often due to using too much solvent during the crystallization process, which results in a significant amount of your product remaining in the mother liquor.[2][6]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, you have identified the problem.

  • Solution: You can often recover more product from the mother liquor by concentrating it (boiling off some solvent) and repeating the cooling process to obtain a second crop of crystals.[6] Be aware that this second crop may be less pure than the first. For future experiments, be more meticulous in adding the minimum amount of hot solvent required for dissolution.

Q4: The compound is an amino acid ester. Are there any special chemical stability concerns?

A4: Yes, the functional groups present require some consideration. The ester group is susceptible to hydrolysis, especially if heated for prolonged periods in the presence of water with acidic or basic catalysts. The free amine group is basic.

  • pH Control: Unless you are intentionally crystallizing a salt form (e.g., the hydrochloride salt), it is best to maintain near-neutral conditions to avoid side reactions. The presence of strong acids or bases could potentially lead to hydrolysis or other degradation pathways.

  • Salt Formation: Amino acid esters are often prepared and stored as their hydrochloride salts, which are typically more stable and crystalline solids.[15][16] If you are working with the free base and struggling to get crystals, consider converting it to its hydrochloride or another salt, which may have more favorable crystallization properties.[12]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and solving common crystallization problems.

// Path for "No" to crystals forming no_crystals [label="Problem:\nNo Crystal Formation", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action1 [label="1. Scratch flask\n2. Add seed crystal\n3. Cool in ice bath", style="dashed"]; decision2 [label="Still no crystals?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; too_much_solvent [label="Diagnosis:\nToo much solvent", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action2 [label="Reheat, reduce\nsolvent volume,\nand cool again"];

// Path for "Yes" to crystals forming decision3 [label="What is the appearance?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; good_crystals [label="Well-defined crystals\n\nProceed to Isolation", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; oiled_out [label="Problem:\n'Oiling Out'", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action3 [label="Reheat, add more\n'good' solvent,\ncool very slowly"]; amorphous [label="Problem:\nAmorphous Powder", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action4 [label="Reheat, use slightly\nmore solvent,\ncool very slowly"];

// Connections start -> decision1; decision1 -> decision3 [label="Yes"]; decision1 -> no_crystals [label="No"]; no_crystals -> action1; action1 -> decision2; decision2 -> too_much_solvent [label="Yes"]; too_much_solvent -> action2 -> start [label="Retry"]; decision2 -> decision1 [label="No, crystals appeared"];

decision3 -> good_crystals [label="Good Crystals"]; decision3 -> oiled_out [label="Liquid Oil"]; decision3 -> amorphous [label="Fine Powder"]; oiled_out -> action3 -> start [label="Retry"]; amorphous -> action4 -> start [label="Retry"]; } .enddot Caption: A decision-making flowchart for troubleshooting crystallization.

References
  • Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25). Brainly. Available from: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Mettler Toledo. Available from: [Link]

  • 9 Ways to Crystallize Organic Compounds - wikiHow. (2026, February 19). wikiHow. Available from: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3). Reddit. Available from: [Link]

  • Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts. Available from: [Link]

  • Understanding Oiling Out in Crystallization | PDF | Cooking, Food & Wine - Scribd. Scribd. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. National Center for Biotechnology Information. Available from: [Link]

  • SOP: CRYSTALLIZATION. SOP. Available from: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. Available from: [Link]

  • Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Available from: [Link]

  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Chemical Sciences. Available from: [Link]

  • Crystallization and Precipitation | Separation Processes... - Fiveable. Fiveable. Available from: [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. (2025, December 26). Tianming Pharmaceutical. Available from: [Link]

  • Types of precipitates - Terese Bergfors. Uppsala University. Available from: [Link]

  • Precipitation and Crystallization Processes. Pacific Northwest National Laboratory. Available from: [Link]

  • Guide for crystallization. University of Geneva. Available from: [Link]

  • Crystallization Tips - Hampton Research. Hampton Research. Available from: [Link]

  • What is the difference between crystallization and precipitation? - ResearchGate. (2012, October 4). ResearchGate. Available from: [Link]

  • Crystallization - Wikipedia. Wikipedia. Available from: [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. Google Patents.
  • Crystallization of para -aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE01055D. (2024, February 13). Royal Society of Chemistry. Available from: [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Tinkering with solvent helps to regulate the crystallization behavior of amino acids: RESOLV. (2016, August 9). RESOLV. Available from: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. Available from: [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward - CORE. (2022, August 24). CORE. Available from: [Link]

  • CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents. Google Patents.
  • Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines - ResearchGate. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stereocontrolled Synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

Executive Summary & Mechanistic Insight Arylglycines, such as 2-amino-2-(3-methoxyphenyl)acetic acid, are notorious in organic synthesis for their high propensity to racemize[1]. The synthetic challenge arises from the u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

Arylglycines, such as 2-amino-2-(3-methoxyphenyl)acetic acid, are notorious in organic synthesis for their high propensity to racemize[1]. The synthetic challenge arises from the uniquely acidic


-proton. When flanked by both an electron-withdrawing ester group and a 3-methoxyphenyl ring, the resulting carbanion (or enolate) is highly stabilized by resonance (1)[1][2].

Because this enolate intermediate is planar, subsequent reprotonation occurs from either face with equal probability, leading to rapid racemization. Consequently, standard esterification and coupling conditions will destroy the stereointegrity of your starting material. Understanding this causality is the first step in designing a stereoretentive workflow.

Mechanism L_isomer L-Arylglycine Ester (Chiral) Base Base / Heat (Deprotonation) L_isomer->Base -H+ Enolate Planar Enolate (Achiral Intermediate) Base->Enolate Enolate->L_isomer +H+ (Retention) D_isomer D-Arylglycine Ester (Chiral) Enolate->D_isomer +H+ (Inversion)

Mechanism of arylglycine racemization via an achiral enolate intermediate.

Troubleshooting FAQs

Q1: I used a standard Fischer esterification (refluxing Methanol with catalytic


) and lost chiral purity. Why? 
A:  Heat is the primary enemy of arylglycine stereointegrity. The activation energy for the enolization of phenylglycine derivatives is remarkably low. Prolonged heating under acidic conditions drives the reversible enolization process, leading to a thermodynamic racemic mixture[3].

Q2: I switched to Thionyl Chloride (


) in Methanol, but I still observed 30% D-enantiomer in my L-enantiomer batch. What went wrong? 
A:  You likely failed to control the exotherm during the addition of 

. Heating an enantiomerically enriched arylglycine with thionyl chloride is actually a 4designed to intentionally racemize unwanted enantiomers[4]. If the internal temperature of your reaction flask exceeds 0 °C during the initial activation phase, localized heating will cause immediate racemization. Strict cryogenic control is mandatory.

Q3: How should I store the synthesized Methyl 2-amino-2-(3-methoxyphenyl)acetate? A: Never store it as a free base. The free amine can act as a weak base to autocatalyze the abstraction of the


-proton in adjacent molecules over time. Always precipitate and store the product as the hydrochloride (HCl) salt[4].

Q4: I need to couple this ester to another carboxylic acid. Standard HATU/DIPEA conditions caused complete racemization. What are the safe alternatives? A: DIPEA (N,N-Diisopropylethylamine) is too basic for arylglycines. You must switch to a less basic, sterically hindered base like TMP (2,4,6-trimethylpyridine) and pair it with coupling reagents that do not promote oxazolone formation, such as DEPBT or COMU[3][5].

Quantitative Data: Impact of Coupling Conditions on Racemization

When utilizing the synthesized ester in downstream amide bond formation, the choice of base and coupling reagent dictates stereoretention. The table below summarizes the diastereomeric purity obtained when coupling phenylglycine derivatives under various conditions[3][5].

Coupling ReagentBaseBase pKa (in water)Diastereomeric Purity (%)Recommendation
HBTUDIPEA10.568%❌ Strongly Advise Against
PyBOPDIPEA10.565%❌ Strongly Advise Against
DMTMM-BF4NMM7.382%⚠️ Proceed with Caution
DEPBTDIPEA10.588%⚠️ Proceed with Caution
COMUDIPEA10.592%⚠️ Proceed with Caution
DEPBT TMP 7.4 >98% Highly Recommended
COMU TMP 7.4 >98% Highly Recommended

Note: TMP (2,4,6-trimethylpyridine) provides the optimal balance of steric hindrance and reduced basicity to prevent


-proton abstraction.

Validated Experimental Protocols

Workflow2 Step1 Enantiopure 3-OMe Phenylglycine Step2 SOCl2 / MeOH Strictly < 0°C Step1->Step2 Esterification Step3 Evaporation Bath < 30°C Step2->Step3 Workup Step4 Isolate as HCl Salt Step3->Step4 Precipitation Step5 Amide Coupling: DEPBT + TMP Step4->Step5 Downstream

Workflow for the stereoretentive synthesis and handling of arylglycine esters.

Protocol A: Racemization-Free Esterification of 2-amino-2-(3-methoxyphenyl)acetic acid

Objective: Synthesize the methyl ester hydrochloride salt while maintaining >99% ee.

  • Preparation: Suspend 1.0 equivalent of enantiopure 2-amino-2-(3-methoxyphenyl)acetic acid in anhydrous methanol (0.1 M concentration) under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the intermediate sulfinyl chloride, ensuring rapid and complete esterification without the need for prolonged reaction times.

  • Cryogenic Cooling: Submerge the reaction flask in an ice-salt bath (NaCl/Ice) and allow the internal temperature to equilibrate to -10 °C.

  • Activation: Add 1.5 equivalents of Thionyl Chloride (

    
    ) dropwise via a syringe pump over 45 minutes.
    
    • Causality: The reaction between

      
       and MeOH is highly exothermic. Dropwise addition ensures the internal temperature never exceeds 0 °C. As established, heating in the presence of 
      
      
      
      is a direct trigger for racemization[4].
  • Propagation: Stir the mixture at 0 °C for 2 hours. Remove the cooling bath and allow the reaction to slowly warm to 20 °C. Stir for an additional 12 hours. Do not apply external heat.

  • Self-Validation Checkpoint: Remove a 10

    
    L aliquot, dilute in mobile phase, and run a rapid LC-MS to confirm complete consumption of the starting material.
    
  • Concentration: Remove the methanol and excess

    
     under reduced pressure (rotary evaporator).
    
    • Critical Parameter: The water bath temperature must strictly remain below 30 °C.

  • Isolation: Triturate the resulting crude oil with cold, anhydrous diethyl ether. Filter the resulting white precipitate (Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride) and dry under high vacuum.

Protocol B: Stereoselective Downstream Amide Coupling

Objective: Couple the synthesized ester to a carboxylic acid without base-catalyzed enolization.

  • Dissolution: Dissolve 1.0 eq of the carboxylic acid and 1.0 eq of Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride in anhydrous DMF (0.2 M).

  • Base Addition: Add 3.0 equivalents of TMP (2,4,6-trimethylpyridine).

    • Causality: TMP neutralizes the HCl salt to liberate the free amine for coupling, but its steric bulk and lower pKa prevent it from abstracting the highly acidic

      
      -proton of the arylglycine[3][5].
      
  • Coupling Agent: Add 1.1 equivalents of DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

    • Causality: DEPBT suppresses the formation of the oxazolone intermediate (a major pathway for racemization in peptide chemistry) more effectively than uronium-based reagents like HBTU.

  • Reaction: Stir at room temperature for 4-6 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.
  • Self-Validation Checkpoint: Analyze the crude mixture via Chiral HPLC to verify that the diastereomeric ratio (dr) remains >98:2.

References

  • Liang, C., et al. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. 5

  • Epimerisation in Peptide Synthesis. National Institutes of Health (NIH) / PMC. 2

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 1

  • Technical Support Center: Minimizing Racemization During 4-Hydroxyphenylglycine Derivatization. Benchchem. 3

  • US20040073057A1 - Racemization of optically active 2-substituted phenyl glycine esters. Google Patents. 4

Sources

Optimization

Scaling up the synthesis of "Methyl 2-amino-2-(3-methoxyphenyl)acetate"

[1][2] Introduction Methyl 2-amino-2-(3-methoxyphenyl)acetate is a critical unnatural amino acid ester, serving as a chiral building block for peptidomimetics and active pharmaceutical ingredients (APIs).[1] Unlike aliph...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Introduction

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a critical unnatural amino acid ester, serving as a chiral building block for peptidomimetics and active pharmaceutical ingredients (APIs).[1] Unlike aliphatic amino acids, the benzylic amine position in this phenylglycine derivative introduces specific stability challenges—namely, the risk of racemization and benzylic oxidation.

This guide addresses the transition from gram-scale synthesis to multi-kilogram production.[1] We focus on the Strecker-Pinner Hybrid Route , which bypasses the isolation of the zwitterionic free acid, offering a streamlined, high-yield path directly to the ester hydrochloride salt.

Module 1: Route Selection & Process Logic

The Strategic Pivot: Why Avoid the Free Acid?

In traditional lab-scale synthesis, researchers often hydrolyze the Strecker nitrile to the amino acid, isolate it, and then re-esterify. On a kilogram scale, this is inefficient due to:

  • Solubility Issues: Phenylglycine zwitterions are notoriously difficult to dissolve and filter.[1]

  • Yield Loss: Two isolation steps increase physical losses.[1]

  • Diketopiperazine (DKP) Formation: The free amino acid or its free base ester is prone to dimerization.[1]

Recommended Route: The "Through-Process" (Pinner-Type) We convert the intermediate aminonitrile directly to the methyl ester using anhydrous HCl in methanol.[1] This "Pinner-like" alcoholysis traps the amine as the hydrochloride salt immediately, preventing dimerization and protecting the chiral center (if resolved).

Visual Workflow: Strecker-Pinner Pathway

Synthesis_Workflow Aldehyde 3-Methoxybenzaldehyde (Starting Material) Nitrile α-Aminonitrile (Intermediate) Aldehyde->Nitrile Step 1: Strecker (MeOH/H2O, 25°C) Cyanide NaCN / NH4Cl (Strecker Reagents) Cyanide->Nitrile Imidate Imidate Salt (Pinner Intermediate) Nitrile->Imidate Step 2: Anhydrous HCl/MeOH (0°C to 25°C) Product Methyl Ester HCl Salt (Final Product) Imidate->Product Hydrolysis (In situ)

Caption: The streamlined "Through-Process" converts the aldehyde to the ester without isolating the difficult-to-handle free amino acid.

Module 2: Detailed Scale-Up Protocol

Step 1: Formation of the -Aminonitrile

Reaction Type: Strecker Condensation[2][3][4]

Reagents:

  • 3-Methoxybenzaldehyde (1.0 eq)[1]

  • Sodium Cyanide (1.1 eq) [DANGER] [1]

  • Ammonium Chloride (1.2 eq)[1]

  • Solvent: Methanol / Water (1:1 v/v) -> Ammonia source and solvent.[1]

Critical Process Parameters (CPPs):

  • Temperature: Maintain <30°C. Higher temperatures promote degradation of the aldehyde and darkening of the reaction mixture.

  • Order of Addition: Dissolve cyanide and ammonium chloride in water first, then add the aldehyde solution. This controls the exotherm.

  • Safety Check: The aqueous phase will contain residual cyanide. It must be quenched with bleach (NaOCl) at pH >10 before disposal.[1]

Step 2: Acid-Catalyzed Alcoholysis (Pinner Transformation)

Reaction Type: Nitrile to Ester[1]

Reagents:

  • Crude Aminonitrile (from Step 1)[1]

  • Methanol (Anhydrous, 10 vol)

  • Thionyl Chloride (

    
    ) OR HCl gas (3.0 - 4.0 eq)[1]
    

Protocol:

  • Drying: The crude nitrile must be dried (azeotrope with toluene or vacuum dry).[1] Water kills the Pinner reaction, reverting the nitrile to an amide.

  • Acid Generation: Cool methanol to 0°C. Add

    
     dropwise. Caution: Massive gas evolution (
    
    
    
    ). Scrubbers required.
  • Addition: Add the nitrile solution to the methanolic HCl.

  • Reflux: Heat to mild reflux (60-65°C) for 12-18 hours.

  • Workup: Concentrate in vacuo. Add MTBE (Methyl tert-butyl ether) to precipitate the product as the Hydrochloride salt.[1]

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by scale-up teams.

Category A: Yield & Reaction Completion

Q1: The conversion of nitrile to ester is stalling at 60-70%. Adding more acid doesn't help. [1]

  • Root Cause: Water contamination.[1] The Pinner mechanism requires anhydrous conditions.[5] If water is present, the nitrile hydrolyzes to the amide (primary impurity), which is extremely difficult to convert to the ester under these conditions.

  • Corrective Action: Ensure the starting nitrile is dried to KF <0.5% (Karl Fischer titration). Use fresh thionyl chloride to scavenge adventitious water.[1]

Q2: I am seeing a "rubbery" or "gummy" solid during the final filtration.

  • Root Cause: Presence of residual dimethyl sulfite (if using

    
    ) or oligomers.[1]
    
  • Corrective Action:

    • Trituration: Re-suspend the gum in dry acetone or MTBE and stir vigorously for 2 hours. This removes non-polar impurities and hardens the salt.

    • Seeding: On a large scale, the solution can super-saturate. Add a seed crystal of pure product at 0°C to induce defined crystallization.

Category B: Impurity Profile

Q3: HPLC shows a peak at RRT 1.2 that grows if the reaction sits too long.

  • Root Cause: Diketopiperazine (DKP) formation.[1] The free amine (if any base is present) reacts with the ester of a neighboring molecule.

  • Corrective Action: Keep the system acidic at all times. Never store the intermediate as a free base. Store the final product as the HCl salt.

Q4: The product is colored (yellow/orange) instead of white.

  • Root Cause: Oxidation of the electron-rich 3-methoxyphenyl ring or polymerization of the aldehyde.[1]

  • Corrective Action: Recrystallize from minimal hot Methanol/IPA. Use activated carbon (charcoal) filtration while hot to remove color bodies.[1]

Category C: Safety (Cyanide & Gas)[1][2]

Q5: How do we safely manage the cyanide quench on a 5kg scale?

  • Protocol: Do not acidify!

    • Adjust waste stream pH to >10 using NaOH.[1]

    • Add Sodium Hypochlorite (Bleach) slowly while monitoring temperature (exothermic).[1]

    • Test for residual cyanide using Prussian Blue test or CN- strips before disposal.[1]

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose low yields or purity issues.

Troubleshooting_Logic Start Problem Detected Issue_Type Identify Issue Type Start->Issue_Type Low_Yield Low Yield / Incomplete Issue_Type->Low_Yield Impurity High Impurity / Color Issue_Type->Impurity Check_Water Check Water Content (KF) Is KF > 0.5%? Low_Yield->Check_Water Check_DKP Check for Dimer (DKP) (Mass Spec M+ = 2x - 2MeOH) Impurity->Check_DKP Check_Amide Is Amide Present? (HPLC/NMR) Check_Water->Check_Amide No Dry_Reagents Action: Dry Nitrile Use Fresh SOCl2 Check_Water->Dry_Reagents Yes Extend_Reflux Action: Extend Reflux Check HCl Concentration Check_Amide->Extend_Reflux Acidify Action: Ensure Acidic pH Avoid Free Base storage Check_DKP->Acidify Yes (Dimer found) Recryst Action: Recrystallize (MeOH/MTBE + Charcoal) Check_DKP->Recryst No (Color/Unknown)

Caption: Diagnostic logic for resolving common synthetic failures during scale-up.

Module 5: Data Summary & Specifications

Target Specification (HCl Salt):

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%a/a (210 nm)
1H NMR Conforms to structure

or

Water (KF) < 1.0%Karl Fischer
Residual Solvents MeOH < 3000 ppmGC-Headspace
Enantiomeric Excess > 99% (if resolved)Chiral HPLC

Key Physical Data (Generic for Phenylglycine Esters):

  • Melting Point: Typically 180°C - 200°C (Decomposes).[1] Note: The 3-methoxy derivative MP should be determined empirically as it may differ from the para-isomer.

  • Solubility: High in Water, Methanol. Low in Acetone, MTBE, Hexanes.

References

  • Strecker Synthesis Overview & Mechanism

    • Master Organic Chemistry.[1] "The Strecker Synthesis."[2] Available at: [Link]

  • Pinner Reaction (Nitrile to Ester)

    • Organic Chemistry Portal.[1][6] "Pinner Reaction."[1][5][6][7][8] Available at: [Link][1]

  • Safety Handling of Thionyl Chloride

    • Organic Syntheses.[1][5][8] "Handling and Disposal of Hazardous Chemicals."[9] Available at: [Link][1]

  • Phenylglycine Synthesis Benchmarks

    • Organic Syntheses.[1][5][8] "Synthesis of (R)-3-amino-3-(p-methoxyphenyl)propionic acid" (Analogous chemistry).[1] Available at: [Link][1]

  • General Phenylglycine Ester Properties

    • PubChem.[1] "Methyl 2-amino-2-(4-methoxyphenyl)acetate hydrochloride" (Para-isomer data for reference).[1] Available at: [Link][1]

Sources

Troubleshooting

"Methyl 2-amino-2-(3-methoxyphenyl)acetate" handling and safety precautions

Product Designation: 3-Methoxy-DL-phenylglycine methyl ester (and derivatives)[1] Emergency & Safety First Response Hazard Classification: Warning (GHS07). Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irr...

Author: BenchChem Technical Support Team. Date: March 2026

Product Designation: 3-Methoxy-DL-phenylglycine methyl ester (and derivatives)[1]

Emergency & Safety First Response

Hazard Classification: Warning (GHS07). Primary Risks: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1][2]

This compound is an alpha-amino acid ester derivative .[1] While not acutely toxic like simple cyanide salts, it possesses specific reactivity profiles that can generate hazardous byproducts or degrade silently, compromising experimental integrity.[1]

Immediate Intervention Protocols
Incident TypeImmediate ActionTechnical Rationale
Ocular Exposure Irrigate for 15 mins with saline/water. Lift eyelids.[1][2]The ester functionality can hydrolyze on the moist corneal surface, potentially releasing methanol and the acidic amino acid, exacerbating irritation.[1]
Skin Contact Wash with soap and water.[1][2] Do not use ethanol. Ethanol may facilitate transesterification or enhance skin absorption.[1] Water/surfactant removal is safest.[1]
Inhalation Move to fresh air.[1][2] Monitor for wheezing.Fine hydrochloride salt dust is highly hygroscopic and caustic to mucous membranes.[1]
Spill (Solid) Sweep up carefully.[1] Avoid dust generation.[1]Prevent moisture contact.[1][2] Wet solid becomes sticky and difficult to clean due to hydrolysis/oligomerization.[1]

Storage & Stability Troubleshooting

The "Yellowing" Phenomenon: Users frequently report that the white crystalline powder turns yellow or gummy over time.[1] This is not usually oxidation, but rather intermolecular cyclization .[1]

Degradation Pathway: Diketopiperazine (DKP) Formation

The free base of Methyl 2-amino-2-(3-methoxyphenyl)acetate is thermodynamically unstable.[1] Two molecules will react to form a cyclic dimer (DKP), releasing methanol.[1]

Graphviz Diagram: Degradation Pathways

degradation_pathway FreeBase Free Base Monomer (Active Reagent) DKP Diketopiperazine (DKP) (Insoluble Dimer) FreeBase->DKP Self-reaction (RT, >2 hrs) Hydrolysis Hydrolyzed Acid (Inactive) FreeBase->Hydrolysis H2O / pH > 8 HClSalt HCl Salt (Stable Storage Form) HClSalt->FreeBase Neutralization (Base added) HClSalt->Hydrolysis Moisture ingress

Figure 1: The free base is a transient species.[1] Long-term storage must be in the HCl salt form to prevent dimerization (Red path).[1]

Storage FAQ

Q: Can I store the free base in solution? A: No. In solution (especially concentrated), the intermolecular reaction rate increases.[1] Always store as the Hydrochloride (HCl) salt at 2-8°C under inert gas (Argon/Nitrogen).[1]

Q: My sample is sticky. Is it usable? A: If the HCl salt has become sticky, it has absorbed moisture (hygroscopic).[1] This promotes hydrolysis to the free amino acid.[1] Check purity via HPLC. If <90%, recrystallization is required (MeOH/Et2O).[1]

Operational Handling & Synthesis Guide

Critical Risk: Racemization

The 3-methoxyphenyl group exerts an inductive electron-withdrawing effect (despite resonance donation), which, combined with the ester group, significantly increases the acidity of the benzylic


-proton.[1]

Mechanism: Base-catalyzed removal of the


-proton yields an achiral enolate intermediate.[1] Upon reprotonation, the stereocenter is scrambled (Racemization).[1]

Graphviz Diagram: Racemization Risk

racemization L_Isomer (S)-Enantiomer (Active) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Base (e.g., TEA, DIPEA) Slow Step Racemic Racemic Mixture (50% S / 50% R) Enolate->Racemic Reprotonation

Figure 2: The benzylic position is highly sensitive to basic conditions.[1] Avoid excess base.

Protocol: Safe Free-Basing (In Situ)

Do not isolate the free base if possible.[1] Perform "Free-basing in situ" for coupling reactions.

  • Suspend: Suspend the HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, DMF).

  • Cool: Chill to 0°C . Lower temperature retards both dimerization and racemization.[1]

  • Neutralize: Add a mild, non-nucleophilic base (e.g., N-methylmorpholine or DIPEA) strictly stoichiometrically (1.0 - 1.05 equiv).[1] Avoid TEA if possible (more hygroscopic/nucleophilic).[1]

  • React Immediately: Add the electrophile (e.g., acid chloride, activated ester) within 5 minutes .[1]

Analytical Troubleshooting

Q: The NMR shows a "doublet of doublets" pattern collapsing? A: This often indicates racemization.[1] Pure enantiomers in chiral environments (or with chiral shift reagents) show distinct peaks. If using standard


H NMR, check the methoxy singlet (~3.8 ppm) and the benzylic proton (~4.5-5.0 ppm).[1] Impurities from DKP appear as broad signals or distinct upfield shifts.[1]

Q: Solubility issues in water? A:

  • HCl Salt: Highly soluble in water, Methanol, DMSO.[1]

  • Free Base: Sparingly soluble in water; soluble in EtOAc, DCM, Chloroform.[1]

  • Troubleshooting: If the HCl salt won't dissolve in water, it may have partially hydrolyzed to the zwitterionic free acid (Phenylglycine derivative), which has poor solubility in neutral water.[1] Adjust pH to <2 (acidic) or >9 (basic) to solubilize.[1]

Reference Data Table
PropertyValue / LimitSource
CAS (HCl, Racemic) 327051-33-2
CAS (HCl, S-isomer) 1391408-07-3
Molecular Weight 231.68 g/mol (HCl Salt)PubChem
Storage Temp 2-8°C (Desiccated)Standard Protocol
pKa (approx) ~7.0 (Amine), ~16 (Alpha-proton)Calculated

References

  • PubChem. Compound Summary: Methyl 2-amino-2-(3-methoxyphenyl)acetate hydrochloride.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Williams, R. M., & Hendrix, J. A. (1992).[1] Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917.[1] (Contextual grounding for phenylglycine instability).

(Note: While specific CAS numbers are provided, always verify the Certificate of Analysis for the specific batch regarding isomeric purity.)

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-amino-2-(3-methoxyphenyl)acetate" vs. other amino acid esters

An Objective Comparison Guide: Methyl 2-amino-2-(3-methoxyphenyl)acetate vs. Standard Amino Acid Esters As the complexity of targeted therapeutics increases, the reliance on unnatural amino acids (uAAs) to overcome the m...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison Guide: Methyl 2-amino-2-(3-methoxyphenyl)acetate vs. Standard Amino Acid Esters

As the complexity of targeted therapeutics increases, the reliance on unnatural amino acids (uAAs) to overcome the metabolic liabilities of natural peptides has become a cornerstone of medicinal chemistry. Methyl 2-amino-2-(3-methoxyphenyl)acetate (often referred to as 3-methoxyphenylglycine methyl ester) is a highly specialized uAA building block.

This guide provides an in-depth, objective comparison of Methyl 2-amino-2-(3-methoxyphenyl)acetate against standard aliphatic and aromatic amino acid esters. By analyzing structural causality, kinetic stability, and coupling reactivity, we provide drug development professionals with the actionable data required to optimize synthetic workflows and molecular design.

Structural Causality and Mechanistic Profiling

To understand the performance of Methyl 2-amino-2-(3-methoxyphenyl)acetate, we must evaluate the electronic and steric contributions of its defining feature: the meta-methoxy substituted phenyl ring at the alpha-carbon.

Standard amino acid esters, such as methyl glycinate, possess minimal steric bulk, leading to rapid coupling but high susceptibility to base-catalyzed hydrolysis[1]. Introducing a phenyl ring (as in methyl phenylglycinate) increases steric shielding around the ester carbonyl, reducing hydrolysis rates but also hindering nucleophilic attack by the amine during peptide coupling[2].

The addition of a 3-methoxy group introduces a nuanced electronic environment. At the meta position, the methoxy group exerts a predominantly electron-withdrawing inductive effect (-I), as its electron-donating resonance effect (+R) is primarily directed to the ortho and para positions. This subtle -I effect slightly decreases the pKa of the alpha-amine compared to unsubstituted phenylglycine, modulating its nucleophilicity. Furthermore, the methoxy oxygen serves as a critical hydrogen-bond acceptor, which can significantly alter the permeability and target-binding profile of the final active pharmaceutical ingredient (API)[3].

Mechanistic_Influence A 3-Methoxy Substitution B Phenyl Ring (Meta Position) A->B Inductive (-I) Effect C Alpha-Carbon Environment B->C Electron Density Modulation D Amine Nucleophilicity C->D Decreased pKa (Controlled Reactivity) E Ester Stability C->E Steric Shielding (Higher Hydrolytic Stability)

Fig 1: Electronic and steric pathways modulated by the 3-methoxy substitution.

Quantitative Performance Comparison

The table below synthesizes the physicochemical and kinetic properties of Methyl 2-amino-2-(3-methoxyphenyl)acetate compared to baseline esters.

PropertyMethyl GlycinateMethyl PhenylglycinateMethyl 2-amino-2-(3-methoxyphenyl)acetate
Side Chain Classification Aliphatic (Hydrogen)Aromatic (Phenyl)Substituted Aromatic (3-Methoxyphenyl)
Steric Bulk (Relative) MinimalHighVery High
Lipophilicity (cLogP) ~ -0.41~ 1.20~ 1.45
Relative Hydrolysis Rate (pH 8.5) 1.00 (Baseline, Fast)0.450.38 (Slowest)
Amine Reactivity (Coupling) HighModerateModerate-Low
Primary Application General peptide synthesis

-lactam antibiotics
Peptidomimetics, PROTAC linkers[4]

Note: Hydrolysis rates are normalized to methyl glycinate under standard basic conditions (pH 8.5, 25°C).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to objectively measure the stability and reactivity of these esters during typical synthetic operations[5].

Protocol A: Comparative Base Hydrolysis Kinetics (Stability Assay)

Rationale: Amino acid esters are frequently exposed to basic conditions during Fmoc-deprotection or coupling. Understanding their hydrolytic half-life prevents yield loss[1].

  • Preparation: Prepare 10 mM stock solutions of Methyl glycinate, Methyl phenylglycinate[6], and Methyl 2-amino-2-(3-methoxyphenyl)acetate in HPLC-grade acetonitrile.

  • Buffer Equilibration: Prepare a 100 mM borate buffer solution adjusted to exactly pH 8.5 at 25°C.

  • Reaction Initiation: Inject 100

    
    L of the ester stock into 900 
    
    
    
    L of the borate buffer. Vortex immediately.
  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50
    
    
    L aliquot and quench it immediately into 50
    
    
    L of 0.1% Trifluoroacetic acid (TFA) in water to halt hydrolysis.
  • Quantification: Analyze the quenched samples via RP-HPLC (C18 column, gradient elution of Water/MeCN with 0.1% TFA). Monitor at 210 nm (and 254 nm for the aromatic esters).

  • Data Validation: Plot

    
     versus time. A linear fit confirms pseudo-first-order kinetics, allowing for the calculation of the degradation rate constant (
    
    
    
    ).
Protocol B: Standardized Peptide Coupling Efficiency (Reactivity Assay)

Rationale: Increased steric bulk improves ester stability but can hinder the nucleophilic attack of the alpha-amine. This assay quantifies coupling efficiency[2].

  • Activation: In a dry vial, dissolve 1.0 eq of Fmoc-Ala-OH and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration). Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and stir for 2 minutes to form the active ester.

  • Coupling: Add 0.9 eq of the target amino acid ester hydrochloride (e.g., Methyl 2-amino-2-(3-methoxyphenyl)acetate). The limiting reagent ensures the reaction rate is dependent on the amine's nucleophilicity.

  • Monitoring: Extract 10

    
    L aliquots at 10, 30, and 60 minutes. Dilute into 990 
    
    
    
    L of MeCN/Water (50:50).
  • Analysis: Run LC-MS to determine the ratio of the formed dipeptide mass to the unreacted amine mass.

  • Validation: Compare the conversion percentage at 60 minutes across the three test esters. A successful assay will show >95% conversion for methyl glycinate, establishing the baseline for steric hindrance evaluation.

Experimental_Workflow N1 1. Substrate Preparation (Equimolar Ester Solutions) N2 2. Reaction Initiation (Basic Buffer or Coupling Reagent) N1->N2 N3 3. Time-Course Sampling (Acid Quenching at Intervals) N2->N3 N4 4. HPLC-UV/MS Analysis (Quantify Unreacted Substrate) N3->N4 N5 5. Kinetic Modeling (Determine Rate Constants & Efficiency) N4->N5

Fig 2: Standardized workflow for evaluating ester stability and coupling reactivity.

Strategic Applications in Drug Development

The selection of Methyl 2-amino-2-(3-methoxyphenyl)acetate over standard alternatives is rarely driven by cost or synthetic ease; it is driven by targeted structural requirements:

  • Metabolic Resistance: The bulky 3-methoxyphenyl side chain restricts the conformational freedom of the peptide backbone, shielding adjacent amide bonds from proteolytic cleavage.

  • Targeted Protein Degraders (PROTACs): Unnatural amino acids with specific functional handles (like the methoxy group) are increasingly used in the design of novel CRBN or VHL ligands, providing unique vectors for linker attachment or optimizing the ternary complex formation[4].

  • Lipophilic Tuning: The methoxy group increases the overall LogP of the scaffold compared to aliphatic esters, enhancing membrane permeability and oral bioavailability in prodrug formulations[3].

By leveraging the empirical data from the protocols above, researchers can accurately predict the behavior of Methyl 2-amino-2-(3-methoxyphenyl)acetate in complex synthetic environments, balancing its superior stability against its sterically hindered reactivity.

References

  • Amino Acid Esters of Phenols as Prodrugs: Synthesis and Stability Semantic Scholar[Link]

  • Kinetics of base hydrolysis of α-amino acid esters catalyzed by[Pd(Et4en)(H2O)2] ResearchGate[Link]

  • Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters MDPI - International Journal of Molecular Sciences[Link]

  • Active esters for solid phase peptide synthesis Google P

Sources

Comparative

Spectroscopic Analysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate: A Structural Confirmation Guide

Executive Summary & Structural Context[1][2] Methyl 2-amino-2-(3-methoxyphenyl)acetate (CAS: 1261855-04-2 for free base; 327051-33-2 for HCl) is a critical intermediate in the synthesis of non-natural amino acids and bet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2]

Methyl 2-amino-2-(3-methoxyphenyl)acetate (CAS: 1261855-04-2 for free base; 327051-33-2 for HCl) is a critical intermediate in the synthesis of non-natural amino acids and beta-lactam antibiotics. In drug discovery, the precise position of the methoxy substituent on the phenyl ring significantly influences the pharmacophore's electronic properties and binding affinity.

This guide provides a definitive spectroscopic framework to confirm the structure of the 3-methoxy (meta) isomer, distinguishing it from its common synthetic byproducts and regioisomers (2-methoxy and 4-methoxy). We prioritize Nuclear Magnetic Resonance (NMR) as the primary validation tool, supported by Mass Spectrometry (MS) and Infrared (IR) spectroscopy.

Structural Confirmation Workflow

The following decision tree outlines the logical flow for confirming the identity of the target molecule.

StructuralConfirmation Start Crude Product Methyl 2-amino-2-(3-methoxyphenyl)acetate IR Step 1: IR Spectroscopy (Functional Group Check) Start->IR Rapid Screen MS Step 2: LC-MS (MW & Purity Check) IR->MS C=O, NH2 Confirmed NMR_H Step 3: 1H NMR (Critical) (Regioisomer Differentiation) MS->NMR_H m/z 196 [M+H]+ Confirmed Decision Isomer Confirmation? NMR_H->Decision Analyze Aromatic Region Release Release Material (Confirmed 3-OMe) Decision->Release Meta-pattern (s, d, t, d) Reject Reject/Repurify (Iso/Regio-impurity) Decision->Reject Para (AA'BB') or Ortho pattern

Figure 1: Analytical workflow for the structural validation of arylglycine derivatives.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

NMR is the gold standard for distinguishing the target meta-isomer from the para- and ortho- alternatives. The symmetry of the aromatic ring protons is the differentiating factor.

Target Molecule Data (


H NMR, 400 MHz, CDCl

):
  • 
     7.26 (t, J=8.0 Hz, 1H):  H-5 (Meta to both substituents).
    
  • 
     6.95 - 6.85 (m, 2H):  H-6 (Ortho to glycine) and H-4 (Ortho to OMe).
    
  • 
     6.82 (t/s, 1H):  H-2 (Isolated between glycine and OMe).
    
  • 
     4.62 (s, 1H): 
    
    
    
    -CH (Methine).
  • 
     3.80 (s, 3H):  Ar-OCH
    
    
    
    .
  • 
     3.72 (s, 3H):  COOCH
    
    
    
    .
  • 
     1.95 (bs, 2H):  NH
    
    
    
    (Exchangeable).
Comparative Analysis: Regioisomer Differentiation

The table below highlights the critical spectral differences required to rule out isomers.

FeatureTarget: 3-Methoxy (Meta) Alternative: 4-Methoxy (Para) Alternative: 2-Methoxy (Ortho)
Aromatic Pattern ABCD System: Complex multiplet. Key feature is a triplet at ~7.2 ppm and an isolated singlet-like peak at ~6.8 ppm.AA'BB' System: Two distinct doublets (roofing effect) integrating to 2H each. Symmetric.ABCD System: Complex. H-6 (ortho to glycine) is often deshielded.
Symmetry Asymmetric.Symmetric axis through C1-C4.Asymmetric.

-CH Shift
~4.62 ppm~4.58 ppm~4.85 ppm (Deshielded due to steric compression from ortho-OMe).

Expert Insight: If you observe two clear doublets in the aromatic region (approx 6.9 and 7.3 ppm), you have synthesized the para-isomer , not the target.

Mass Spectrometry (LC-MS)

While MS confirms molecular weight, it provides fragmentation data useful for confirming the amino ester backbone.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

  • Molecular Ion:

    
     m/z.
    
  • Key Fragments:

    • m/z 137:

      
      . Loss of the ester group (characteristic of amino acid methyl esters).
      
    • m/z 120:

      
      . Formation of the methoxy-benzyl carbocation.
      
Infrared Spectroscopy (FT-IR)

Used primarily for rapid functional group verification during process monitoring.

  • 3380, 3300 cm

    
    :  N-H stretching (Primary amine doublet).
    
  • 1735-1745 cm

    
    :  C=O stretching (Ester). Note: Free acid would appear ~1710 cm
    
    
    
    and broad.
  • 1260, 1040 cm

    
    :  C-O stretching (Aryl alkyl ether).
    

Experimental Protocols

Protocol A: High-Resolution H NMR Acquisition

Objective: Obtain a spectrum capable of resolving aromatic coupling constants (


-values) to confirm meta-substitution.
  • Sample Preparation:

    • Weigh 10-15 mg of the sample into a clean vial.

    • Dissolve in 0.6 mL of CDCl

      
        (Deuterated Chloroform).
      
    • Note: If the sample is the HCl salt, add 1 drop of NaOD/D

      
      O or use DMSO-
      
      
      
      to solubilize, though DMSO may broaden the amine peaks.
    • Filter the solution through a cotton plug into the NMR tube to remove particulate suspensions.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.

    • Scans (NS): 16 or 32 (sufficient for >10 mg).

    • Relaxation Delay (D1): 1.0 - 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Reference the residual CHCl

      
       peak to 7.26 ppm .
      
    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

    • Phase correct manually to ensure flat baseline around the aromatic region.

Protocol B: Purity Assessment via HPLC-UV

Objective: Quantify the relative purity against potential regioisomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide/Ester absorption) and 254 nm (Aromatic).

  • Success Criteria: Single main peak (>95% area). Regioisomers typically separate by 0.2 - 0.5 minutes due to polarity differences (Ortho elutes fastest, followed by Meta/Para).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • PubChem. (2023). Compound Summary: Methyl 2-amino-2-(3-methoxyphenyl)acetate.[1] Retrieved from [Link]

Sources

Validation

Enantiomeric excess determination of "Methyl 2-amino-2-(3-methoxyphenyl)acetate"

As a Senior Application Scientist, determining the enantiomeric excess (ee) of unnatural amino acid derivatives like Methyl 2-amino-2-(3-methoxyphenyl)acetate requires a rigorous, causality-driven approach. This compound...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, determining the enantiomeric excess (ee) of unnatural amino acid derivatives like Methyl 2-amino-2-(3-methoxyphenyl)acetate requires a rigorous, causality-driven approach. This compound—an arylglycine ester—presents specific analytical challenges: it possesses a primary amine (prone to peak tailing), an ester linkage (susceptible to hydrolysis under harsh conditions), and an electron-rich aromatic ring.

To ensure absolute scientific integrity, the analytical method chosen must not only separate the enantiomers but also serve as a self-validating system to prevent false purity reporting. This guide objectively compares the three leading methodologies for this compound: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with chiral derivatization, and Chiral Gas Chromatography (GC).

Methodological Decision Matrix

Before selecting a protocol, it is critical to align the physicochemical properties of the arylglycine ester with the appropriate analytical technique.

G Start Analyte: Methyl 2-amino-2- (3-methoxyphenyl)acetate Q1 Is high-throughput routine QC required? Start->Q1 HPLC Chiral HPLC (Polysaccharide CSP) Gold Standard Q1->HPLC Yes Q2 Is absolute configuration determination also needed? Q1->Q2 No / R&D Phase NMR 1H NMR (Mosher's Derivatization) Q2->NMR Yes GC Chiral GC (Requires N-acylation) Q2->GC No, but high resolution needed

Decision matrix for selecting the optimal ee determination method.

Chiral HPLC: The Gold Standard (Direct Separation)

For arylglycine esters, normal-phase chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the industry standard[1].

The Causality of Separation: Polysaccharide backbones (amylose or cellulose) functionalized with phenylcarbamates (e.g., Chiralpak AD-H, Chiralcel OD-H) provide helical chiral cavities[2]. The separation is driven by a three-point interaction model:

  • Hydrogen Bonding: The carbamate NH and C=O on the CSP interact with the primary amine and ester carbonyl of the analyte.

  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Stacking:  The 3-methoxyphenyl ring of the analyte intercalates with the phenyl groups of the CSP.
    
  • Steric Inclusion: The methyl ester fits selectively into the chiral groove of one enantiomer over the other.

Self-Validating Protocol:

  • System Suitability: Dissolve 1 mg/mL of the racemic Methyl 2-amino-2-(3-methoxyphenyl)acetate in Hexane/Isopropanol (80:20).

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (4.6 x 250 mm, 5 µm). Elute isocratically at 1.0 mL/min with Hexane/IPA/Diethylamine (80:20:0.1). Note: The 0.1% DEA is critical; it suppresses secondary interactions between the primary amine and residual silanols on the silica support, preventing peak tailing.

  • Detection: Monitor via UV at 254 nm.

  • Validation Check: The method is only valid if the racemate yields two peaks with an area ratio of 50:50 (±0.5%) and a resolution factor (

    
    ) > 1.5[3]. Only after this is confirmed should the enantioenriched sample be injected.
    

H NMR: Mosher's Derivatization (Indirect Separation)

When chiral HPLC columns are unavailable, or absolute configuration must be assigned concurrently, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR using a Chiral Derivatizing Agent (CDA) is highly effective for amino acid esters.

The Causality of Separation: Enantiomers possess identical physical properties in an achiral environment, meaning their NMR spectra are indistinguishable. By covalently reacting the primary amine with an enantiopure reagent like


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), the enantiomers are converted into diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl ring differentially shields the

-proton and the methyl ester protons of the analyte, resulting in distinct, integratable chemical shifts.

G Racemate Analyte (R/S Mixture) Primary Amine Reaction Pyridine / CDCl3 Quantitative Conversion Racemate->Reaction Reagent (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) Reagent->Reaction Diastereomers Diastereomeric Amides (R,R) and (S,R) Reaction->Diastereomers NMR_Analysis 1H NMR Analysis Distinct -OMe Singlets Diastereomers->NMR_Analysis

Reaction logic for converting enantiomers to NMR-resolvable diastereomers.

Self-Validating Protocol:

  • Reaction Setup: Dissolve 10 mg of the analyte in 0.5 mL of dry

    
     directly in an NMR tube.
    
  • Catalysis: Add 2 equivalents of pyridine-d5 (acts as an acid scavenger and catalyst).

  • Derivatization: Add 3 equivalents of

    
    -MTPA-Cl. Shake vigorously and let stand for 1 hour at room temperature.
    
  • Data Acquisition: Acquire a high-resolution

    
    H NMR spectrum (≥ 400 MHz).
    
  • Validation Check (Critical): Check the spectrum for the complete disappearance of the starting material's

    
    -proton signal. If the reaction is not 100% complete, kinetic resolution may have occurred (where one enantiomer reacts faster than the other), which will artificially skew the calculated ee. Integrate the baseline-separated methoxy singlets of the diastereomers to calculate ee.
    

Chiral Gas Chromatography (GC-FID)

While less common for heavy esters, Chiral GC offers unparalleled theoretical plate counts.

The Causality of Separation: Methyl 2-amino-2-(3-methoxyphenyl)acetate cannot be injected directly into a GC because the free primary amine will hydrogen-bond with the column phase and thermally degrade at high injection port temperatures. Therefore, N-acylation is mandatory. Derivatization with Trifluoroacetic anhydride (TFAA) replaces the amine protons with a heavily fluorinated acyl group, drastically increasing volatility and thermal stability.

Self-Validating Protocol:

  • Derivatization: Dissolve 2 mg of analyte in 1 mL dichloromethane. Add 50 µL of TFAA. Heat at 50°C for 30 minutes.

  • Evaporation: Evaporate to dryness under a gentle nitrogen stream to remove excess TFAA and byproduct trifluoroacetic acid (which damages GC columns). Reconstitute in 1 mL ethyl acetate.

  • Chromatography: Inject 1 µL onto a cyclodextrin-based capillary column (e.g., Chirasil-L-Val). Use a temperature gradient (e.g., 100°C to 200°C at 5°C/min).

  • Validation Check: Monitor for a single mass peak (if using GC-MS) corresponding to the derivatized mass to ensure no thermal degradation occurred in the inlet.

Quantitative Performance Comparison

ParameterChiral HPLC (Polysaccharide)

H NMR (Mosher's Method)
Chiral GC (N-Acylated)
Analyte State Intact (Non-destructive)Derivatized (Destructive)Derivatized (Destructive)
Sample Prep Time < 5 minutes~ 1 hour~ 45 minutes
Analysis Time 10 - 25 minutes5 - 10 minutes (Post-prep)20 - 40 minutes
Limit of Detection (ee%) > 99.5% ee~ 95.0% - 98.0% ee> 99.0% ee
Resolution (

)
High (

> 1.5 typical)
Moderate (Dependent on

)
Very High (

> 2.0)
Primary Limitation High solvent consumptionSusceptible to kinetic resolutionThermal degradation risk

Conclusion

For the routine, highly accurate determination of the enantiomeric excess of Methyl 2-amino-2-(3-methoxyphenyl)acetate, Chiral HPLC remains the undisputed method of choice due to its non-destructive nature and high sensitivity[1]. However, if absolute stereochemical assignment is required alongside ee determination, NMR with Mosher's derivatization provides a robust, structurally informative alternative[4].

References

  • BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Frontiers in Chemistry. "Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives.
  • Yakhak Hoeji. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. "1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters...
  • Australian Journal of Chemistry. "Enantioselective Synthesis of Arylglycine Derivatives by Asymmetric Addition of Arylboronic Acids to Imines.

Sources

Comparative

A Comparative Guide to the Analytical Utility of Methyl 2-amino-2-(3-methoxyphenyl)acetate as a Reference Standard

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The selection of an appropriate reference standard is a critical determinant of method accuracy, reliabil...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The selection of an appropriate reference standard is a critical determinant of method accuracy, reliability, and ultimate compliance with global regulatory expectations. This guide provides an in-depth technical comparison of Methyl 2-amino-2-(3-methoxyphenyl)acetate as a candidate reference standard for analytical method validation, juxtaposed with established alternatives. We will explore the theoretical underpinnings and practical applications, supported by hypothetical, yet realistic, experimental data to guide researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction to the Candidate Standard: Methyl 2-amino-2-(3-methoxyphenyl)acetate

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a derivative of phenylglycine, an amino acid analog. Its chemical structure, featuring a chiral center, an amino group, an ester, and a methoxy-substituted aromatic ring, makes it a relevant molecule in various pharmaceutical contexts. It can serve as a key starting material, an intermediate, or a potential process-related impurity or degradation product in the synthesis of more complex active pharmaceutical ingredients (APIs). The accurate quantification of such entities is crucial for ensuring the safety and efficacy of the final drug product.

A high-purity reference standard of Methyl 2-amino-2-(3-methoxyphenyl)acetate provides the benchmark against which analytical methods can be rigorously validated, ensuring they are fit for their intended purpose, be it release testing, stability studies, or impurity profiling.

The Bedrock of Analytical Science: Method Validation Principles

Before delving into comparative data, it is essential to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a harmonized framework for this process.[1][2] The objective is to provide documented evidence that the analytical procedure is suitable for its intended use.[3]

The core performance characteristics that must be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following workflow illustrates the typical process of analytical method validation.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation (ICH Q2(R2)) cluster_3 Phase 4: Documentation Dev Analytical Procedure Development (ICH Q14) Protocol Establish Validation Protocol Dev->Protocol ATP Define Analytical Target Profile (ATP) ATP->Dev Acceptance Define Acceptance Criteria Protocol->Acceptance Specificity Specificity Acceptance->Specificity Linearity Linearity & Range Acceptance->Linearity Accuracy Accuracy Acceptance->Accuracy Precision Precision (Repeatability, Intermediate) Acceptance->Precision LOD_LOQ LOD & LOQ Acceptance->LOD_LOQ Robustness Robustness Acceptance->Robustness Report Validation Report Precision->Report Lifecycle Method Lifecycle Management Report->Lifecycle Linearity_Assessment_Protocol Start Start: Linearity Assessment Stock Prepare Stock Solution (100 µg/mL) Start->Stock Dilute Prepare Calibration Standards (5 levels, e.g., LOQ to 150%) Stock->Dilute Inject Inject Standards in Triplicate Dilute->Inject Data Record Peak Areas Inject->Data Plot Plot Mean Peak Area vs. Concentration Data->Plot Regression Perform Linear Regression Analysis Plot->Regression Evaluate Evaluate R², Slope, Y-intercept Regression->Evaluate End End: Linearity Established Evaluate->End

Sources

Validation

X-ray crystallography of "Methyl 2-amino-2-(3-methoxyphenyl)acetate" derivatives

An Expert's Comparative Guide to the X-ray Crystallography of Methyl 2-amino-2-phenylacetate Derivatives A Technical Guide for Researchers, Scientists, and Drug Development Professionals The Crystallographic Workflow: A...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the X-ray Crystallography of Methyl 2-amino-2-phenylacetate Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Crystallographic Workflow: A Blueprint for Structure Determination

Achieving a high-resolution crystal structure is a systematic process that begins with obtaining a high-quality single crystal and culminates in the refinement of a molecular model. The validity of the final structure is entirely dependent on the rigor of this workflow.

The Art and Science of Crystallization

The formation of a diffraction-quality single crystal is often the most challenging step. The protocol described here is a self-validating system, as success—the growth of a suitable crystal—is the ultimate validation of the chosen conditions.

Step-by-Step Protocol for Vapor Diffusion Crystallization:

  • Purity is Paramount: Begin with the highest purity sample available (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent System Selection: Dissolve the compound in a minimal volume of a "good" solvent (e.g., methanol, ethyl acetate) where it is highly soluble.

  • Establish a Supersaturated State: Place this solution as a droplet on a siliconized coverslip. Invert the slip over a reservoir containing a "poor" solvent (a precipitant, e.g., hexane, diethyl ether) in which the compound is sparingly soluble.

  • Slow Vapor Equilibration: Seal the system. The slow diffusion of the precipitant vapor into the droplet gradually reduces the solubility of the compound, ideally leading to slow, ordered crystal growth rather than rapid precipitation.

  • Patience and Observation: Incubate at a stable temperature (e.g., 4°C or 20°C) and monitor periodically. Crystal growth can take anywhere from days to months.

G cluster_0 Crystallization by Vapor Diffusion A High-Purity Compound (>98%) B Dissolve in 'Good' Solvent A->B D Set Droplet & Seal Well B->D C Prepare Reservoir with 'Poor' Solvent C->D E Slow Vapor Equilibration D->E F Single Crystal Formation E->F

Caption: Workflow for single-crystal growth via vapor diffusion.

From Diffraction to Data: The X-ray Experiment

Once a suitable crystal is obtained, it is analyzed using an X-ray diffractometer to determine the arrangement of its atoms.

Methodology for Data Collection and Structure Refinement:

  • Crystal Mounting & Cryo-cooling: A single crystal (typically 0.1-0.3 mm) is mounted on a loop and flash-cooled in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is rotated in a monochromatic X-ray beam (e.g., Mo Kα, λ=0.71073 Å). The diffracted X-rays are recorded on a detector as a series of reflection spots.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and integrate the intensities of thousands of reflections.

  • Structure Solution: The phase problem is solved using direct methods (e.g., SHELXT) to generate an initial electron density map.[1]

  • Model Refinement: The atomic model is built into the electron density map and refined using full-matrix least-squares on F² (e.g., SHELXL) to improve the fit between the calculated and observed diffraction data.[1] Non-hydrogen atoms are refined with anisotropic displacement parameters, and hydrogen atoms are typically placed in calculated positions.

G cluster_1 Structure Determination Pathway G Mount & Cryo-cool Single Crystal H X-ray Diffraction Data Collection G->H I Data Processing (Integration & Scaling) H->I J Structure Solution (e.g., SHELXT) I->J K Iterative Model Building & Refinement (e.g., SHELXL) J->K L Final Validated Crystallographic Model K->L

Caption: The experimental and computational workflow for X-ray structure determination.

A Comparative Framework of Related Structures

To predict the structural properties of Methyl 2-amino-2-(3-methoxyphenyl)acetate, we can analyze the crystallographic data of its parent scaffold, D-phenylglycine methyl ester hydrochloride, and other related substituted aromatic esters. These analogs provide crucial clues into likely packing motifs and intermolecular interactions.

Table 1: Comparative Crystallographic Data of Structurally Related Compounds

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoateC₁₁H₁₂FNO₂MonoclinicP2₁/c6.591915.980910.1859105.33[1]
Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoateC₁₇H₁₃NO₄OrthorhombicPca2₁----[2]
Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)...C₁₇H₂₂N₂O₅MonoclinicP2₁/n10.17219.243217.6460101.51[3]
Methyl 3-amino-2,3-dideoxy-α-D-arabino-hexopyranosideC₇H₁₅NO₄TetragonalP4₃6.5726.57241.16190[4]

Note: Full unit cell parameters for all compounds are not always detailed in the abstracts; however, the space group and crystal system provide foundational information for comparison.

Analysis of Key Structural Features

The interplay of a molecule's functional groups dictates its supramolecular chemistry. For phenylglycine derivatives, the amino group, ester moiety, and substituted phenyl ring are the primary drivers of crystal packing.

The Role of Hydrogen Bonding

Hydrogen bonds are the most significant directional interactions in these systems. The amino group (-NH₂) is a strong hydrogen bond donor, while the carbonyl oxygen of the ester (C=O) is a primary acceptor.

  • N-H···O Interactions: In the hydrochloride salt of glycine methyl ester, strong and highly directional N⁺—H···Cl⁻ hydrogen bonds lead to the formation of a one-dimensional "supramolecular tape".[5] For the free base of Methyl 2-amino-2-(3-methoxyphenyl)acetate, one would expect strong N-H···O=C hydrogen bonds to be a dominant, structure-directing interaction, likely forming chains or dimers.

  • Influence of the Methoxy Group: The meta-methoxy group (-OCH₃) on the target compound introduces an additional hydrogen bond acceptor. This creates the possibility for more complex, three-dimensional hydrogen-bonding networks (e.g., N-H···O(methoxy) or weaker C-H···O(methoxy) bonds), potentially leading to different packing arrangements and physical properties compared to the unsubstituted parent compound.[6]

Aromatic and Weak Interactions

While weaker than hydrogen bonds, π-π stacking and van der Waals forces are critical for efficient space-filling in the crystal lattice.

  • π-π Stacking: The phenyl rings can interact with each other in offset face-to-face or edge-to-face (T-shaped) arrangements. The nature and extent of this stacking are influenced by the electronic properties of the ring substituents.

  • Weak C-H···O/π Bonds: In many organic crystals, weaker C-H···O and C-H···π interactions provide additional stabilization, connecting the primary hydrogen-bonded motifs into a robust 3D structure.[7][8]

G cluster_2 From Molecule to Crystal: A Logic Flow M Molecular Structure (Functional Groups: -NH₂, -COOCH₃, -OCH₃, Phenyl) N Primary Interactions (Strong H-Bonds) N-H···O=C M->N O Secondary Interactions (π-π Stacking, C-H···O) M->O P Tertiary Interactions (van der Waals Forces) M->P Q Final Crystal Packing (Supramolecular Assembly) N->Q O->Q P->Q

Caption: The hierarchical logic governing the formation of a supramolecular structure.

Conclusions and Predictive Insights

While direct crystallographic data for Methyl 2-amino-2-(3-methoxyphenyl)acetate remains to be published, a comparative analysis of related structures provides a powerful predictive tool. We can confidently anticipate that its crystal structure will be heavily influenced by strong N-H···O=C hydrogen bonds, likely forming chain or dimer motifs. The presence of the meta-methoxy group offers an additional hydrogen bond acceptor, creating opportunities for more intricate packing arrangements compared to unsubstituted phenylglycine methyl ester.[6][9]

This guide provides both the experimental framework for determining new structures in this class and the theoretical basis for interpreting them. For professionals in drug development, understanding these potential packing motifs is crucial, as different crystalline forms (polymorphs) can have dramatically different solubilities, stabilities, and bioavailabilities.

References

  • Smolecule. (2023, August 16). Methyl 2-(3-amino-4-hydroxy-5-methoxyphenyl)
  • ResearchGate. (2025, August 10). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl)
  • PubChemLite. Methyl 2-(3-amino-2-methoxyphenyl)
  • Khan, G. S., et al. (2014, February 18). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6.
  • CymitQuimica. METHYL 2-(2-AMINO-3-METHOXYPHENYL)
  • Google Patents. (CN104829478A). Preparation process of D-phenylglycine methyl ester hydrochloride crystals.
  • Chemspace. Methyl 2-amino-2-[3-methoxy-2-(methylsulfanyl)
  • International Union of Crystallography. (2022, October 15). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Carneiro, J. F., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • National Center for Biotechnology Inform
  • Khan, G. S., et al. Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)
  • ChemScene. Methyl (2s)-2-amino-2-(3-methoxyphenyl)
  • Vilela, S. M. F., et al. (2010). Glycine methyl ester hydrochloride.
  • ChemicalBook. Methyl 2-(3-methoxyphenyl)
  • ORBi. (2024, August 2). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino)
  • Yabuuchi, T., & Kusumi, T. (2001). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry.
  • CymitQuimica. D-Phenylglycine methyl ester hydrochloride.
  • BenchChem. X-ray crystallography of Methyl 3-(2-aminophenoxy)
  • International Union of Crystallography. (2024, December 4). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)
  • Gzella, A. K., et al. (2004). X-ray and conformational analysis of methyl 3-amino-2,3-dideoxy-alpha-D-arabino-hexopyranoside.

Sources

Comparative

A Comparative Guide to the Synthesis and Chiral Analysis of Methyl 2-amino-2-(3-methoxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a valuable building block in medicinal chemistry. We will e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Methyl 2-amino-2-(3-methoxyphenyl)acetate, a valuable building block in medicinal chemistry. We will explore its synthesis, with a focus on achieving high enantiopurity, and detail methods for its chiral analysis. Furthermore, we will draw comparisons with its structural isomers, the 2-methoxy and 4-methoxyphenyl analogues, to provide a broader context for its utility and performance in drug discovery and development.

Introduction to Methoxyphenylglycine Esters

Aryl-substituted α-amino acid esters are crucial components in the synthesis of a wide array of pharmaceutical compounds. The methoxy-substituted phenylglycine methyl esters, in particular, are of significant interest due to the versatile role of the methoxy group in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The position of the methoxy group on the phenyl ring can significantly influence biological activity, making a comparative understanding of these isomers essential for rational drug design.

Comparative Synthesis Strategies

The synthesis of enantiomerically pure α-amino esters is a key challenge in pharmaceutical chemistry. Several methods have been developed, ranging from classical resolution to modern catalytic asymmetric synthesis. Here, we compare common approaches for the synthesis of Methyl 2-amino-2-(3-methoxyphenyl)acetate and its isomers.

Table 1: Comparison of Synthetic Methods for Methoxyphenylglycine Methyl Esters
MethodDescriptionAdvantagesDisadvantagesTypical YieldsTypical Enantiomeric Excess (e.e.)
Strecker Synthesis followed by Resolution A classical method involving the reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis and esterification. The resulting racemic mixture is then resolved using a chiral resolving agent.Well-established, applicable to a wide range of substrates.Use of toxic cyanide, requires a separate resolution step which can be time-consuming and reduce overall yield.40-60% (after resolution)>99% (after resolution)
Catalytic Asymmetric Strecker Reaction A modification of the Strecker synthesis using a chiral catalyst to induce enantioselectivity in the initial addition step.One-pot synthesis of enantioenriched amino nitriles, high atom economy.Catalyst can be expensive, optimization of reaction conditions is often required.70-90%80-99%
Enantioselective Hydrogenation of Enamides Asymmetric hydrogenation of an N-acyl-α,β-didehydroamino ester precursor using a chiral catalyst (e.g., Rh- or Ru-based).High enantioselectivities are achievable, well-developed technology.Requires the synthesis of the enamide precursor, hydrogenation may require high pressure.85-98%90-99%
Biocatalytic Methods Use of enzymes (e.g., lipases, esterases) for kinetic resolution of racemic esters or asymmetric synthesis.High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme stability and substrate specificity can be limitations, may require specific equipment.45-50% (for kinetic resolution)>99%
Experimental Protocols

Protocol 1: Enantioselective Synthesis via Catalytic Asymmetric Strecker Reaction (Hypothetical for 3-methoxy isomer based on general methods)

This protocol describes a potential enantioselective synthesis of Methyl (R)-2-amino-2-(3-methoxyphenyl)acetate.

  • Step 1: Imine Formation. To a solution of 3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as toluene, add a source of ammonia (e.g., ammonium acetate, 1.2 eq). Stir the mixture at room temperature for 1-2 hours to form the corresponding imine in situ.

  • Step 2: Asymmetric Cyanation. To the reaction mixture, add a chiral catalyst (e.g., a salen-Ti complex or a chiral thiourea derivative, 0.05-0.1 eq) and a cyanide source (e.g., trimethylsilyl cyanide, 1.1 eq). Stir the reaction at the optimized temperature (typically between -20°C and room temperature) for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

  • Step 3: Hydrolysis and Esterification. Upon completion, quench the reaction with an acidic aqueous solution (e.g., 1 M HCl) and extract the organic layer. The resulting α-aminonitrile can be hydrolyzed to the corresponding amino acid using strong acid (e.g., 6 M HCl) at reflux. The amino acid is then esterified by reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to yield the desired methyl ester.

  • Step 4: Purification. The final product is purified by column chromatography on silica gel.

Causality behind Experimental Choices: The choice of a chiral catalyst is crucial for inducing high enantioselectivity. The solvent and temperature are optimized to balance reaction rate and stereocontrol. The two-step hydrolysis and esterification are standard procedures for converting the aminonitrile to the final product.

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for determining the enantiomeric purity of chiral compounds like Methyl 2-amino-2-(3-methoxyphenyl)acetate.[1][2][3]

Table 2: Comparison of Chiral Stationary Phases for the Analysis of Methoxyphenylglycine Methyl Esters
Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantagesTypical Mobile Phases
Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) Based on derivatized cellulose or amylose. Chiral recognition occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[3]Broad applicability for a wide range of chiral compounds, available in both normal and reversed-phase modes.Normal Phase: Hexane/Isopropanol, Hexane/Ethanol. Reversed Phase: Acetonitrile/Water, Methanol/Water with additives like formic acid or diethylamine.
Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC™ T) Based on antibiotics like teicoplanin. Separation is achieved through multiple interactions including ionic, hydrogen bonding, and steric repulsion.Excellent for separating underivatized amino acids and their derivatives.Polar organic or reversed-phase modes with mobile phases containing methanol, acetonitrile, and water with acidic or basic modifiers.
Pirkle-type (e.g., (R,R)-Whelk-O® 1) Based on a chiral molecule covalently bonded to a silica support. Separation relies on π-π interactions, hydrogen bonding, and steric hindrance.Robust and stable phases, often provide good resolution for aromatic compounds.Normal Phase: Hexane/Isopropanol, Hexane/Chloroform/Ethanol.
Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the chiral separation of Methyl 2-amino-2-(3-methoxyphenyl)acetate.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

  • Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting gradient could be 90:10 (v/v) Hexane:IPA. The ratio can be optimized to achieve baseline separation. For basic compounds, the addition of a small amount of an amine modifier like diethylamine (DEA, e.g., 0.1%) can improve peak shape. For acidic impurities, an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) may be beneficial.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: Ambient.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Self-Validating System: The method should be validated by injecting a racemic standard to confirm the separation of the two enantiomers. The peak areas of the two enantiomers should be approximately equal for a racemic mixture. The enantiomeric excess (e.e.) of an unknown sample can then be calculated using the peak areas of the two enantiomers.

Biological Activity and Performance Comparison

While specific biological data for Methyl 2-amino-2-(3-methoxyphenyl)acetate is not widely published, we can infer its potential performance based on studies of structurally related compounds. For instance, derivatives of 2-amino-2-phenylacetic acid have been explored for various therapeutic applications, including as enzyme inhibitors and receptor modulators.

The position of the methoxy group is known to have a significant impact on biological activity. For example, in some series of compounds, a 4-methoxy substituent has been shown to enhance activity compared to the unsubstituted phenyl analog, while a 3-methoxy or 2-methoxy group may have a different effect. This is often due to altered electronic properties and steric interactions with the biological target.

Example from Literature: A study on novel phenoxyacetamide derivatives as potential apoptotic inducers against HepG2 cells highlighted the importance of the substitution pattern on the phenyl ring for anticancer activity.[4] While not a direct comparison, this underscores the principle that isomeric position is a critical determinant of biological function.

Conclusion

Methyl 2-amino-2-(3-methoxyphenyl)acetate is a valuable chiral building block with significant potential in drug discovery. Its synthesis can be achieved through various methods, with catalytic asymmetric approaches offering the most efficient route to high enantiopurity. The choice of synthetic route will depend on factors such as scale, cost, and desired stereochemical outcome. Chiral HPLC is an indispensable tool for the analysis of this compound, with polysaccharide-based stationary phases providing a robust and versatile platform for enantiomeric separation. The comparative analysis with its 2-methoxy and 4-methoxy isomers reveals the critical role of substituent positioning in determining the physicochemical and biological properties of these important pharmaceutical intermediates. Further research into the specific biological activities of Methyl 2-amino-2-(3-methoxyphenyl)acetate is warranted to fully elucidate its potential in the development of novel therapeutics.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Asymmetric Strecker Reaction cluster_workup Workup & Derivatization cluster_final Final Product 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Imine Formation Imine Formation 3-Methoxybenzaldehyde->Imine Formation Ammonia Source Ammonia Source Ammonia Source->Imine Formation Cyanide Source Cyanide Source Asymmetric Cyanation Asymmetric Cyanation Cyanide Source->Asymmetric Cyanation Imine Formation->Asymmetric Cyanation Chiral Catalyst Hydrolysis Hydrolysis Asymmetric Cyanation->Hydrolysis α-Aminonitrile Esterification Esterification Hydrolysis->Esterification Methyl 2-amino-2-(3-methoxyphenyl)acetate Methyl 2-amino-2-(3-methoxyphenyl)acetate Esterification->Methyl 2-amino-2-(3-methoxyphenyl)acetate

Caption: Asymmetric Strecker synthesis workflow.

Chiral HPLC Analysis Logic

Chiral_HPLC_Analysis cluster_params Method Parameters Racemic Sample Racemic Sample Chiral HPLC Column Chiral HPLC Column Racemic Sample->Chiral HPLC Column Injection Separation of Enantiomers Separation of Enantiomers Chiral HPLC Column->Separation of Enantiomers Differential Interaction Detection (UV) Detection (UV) Separation of Enantiomers->Detection (UV) Elution Chromatogram Chromatogram Detection (UV)->Chromatogram Signal Peak Integration Peak Integration Chromatogram->Peak Integration Data Processing Enantiomeric Excess (e.e.) Calculation Enantiomeric Excess (e.e.) Calculation Peak Integration->Enantiomeric Excess (e.e.) Calculation Mobile Phase Mobile Phase Mobile Phase->Chiral HPLC Column Flow Rate Flow Rate Flow Rate->Chiral HPLC Column Temperature Temperature Temperature->Chiral HPLC Column

Caption: Logic diagram for chiral HPLC analysis.

References

  • CN110845358B - Preparation method of (E) -2- (2-methylphenyl)
  • Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl)
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. (URL: [Link])

  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (URL: [Link])

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - PMC. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (URL: [Link])

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (URL: [Link])

  • Methyl 2-(3-amino-2-methoxyphenyl)acetate (C10H13NO3) - PubChemLite. (URL: [Link])

  • CN102690199A - Preparation method for methyl methoxyacetate - Google P
  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (URL: [Link])

  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (URL: [Link])

  • Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate | C6H11NO4 | CID 428827 - PubChem. (URL: [Link])

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. (URL: [Link])

  • Methyl-2-acetyl amino phenyl acetate - Chem-Impex. (URL: [Link])

  • CN101987825B - Method for preparing 2-amino-3-methyl-4-methoxy acetophenone - Google P
  • Biological New Targets Prediction & ADME Pharmacokinetics Profiling of Newly Synthesized E / Z Isomers of Methyl 2-phenyl-2-(2-phenylhydrazono) Acetate Derivatives - ResearchGate. (URL: [Link])

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (URL: [Link])

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) - PMC. (URL: [Link])

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol - QuickCompany. (URL: [Link])

  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists. (URL: [Link])

  • SYNTHESIS OF ACETYLENIC AMINO DERIVATIVES OF 2-(2-((2,6DICHLOROPHENYL)AMINO)PHENYL)ACETIC ACID Текст научной статьи по специальности «Химические науки - КиберЛенинка. (URL: [Link])

  • SYNTHESIS OF OPTICALLY ACTIVE METHYL 1,2,3,3a,8,8a-HEXA. (URL: [Link])

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-amino-2-(3-methoxyphenyl)acetate proper disposal procedures

Laboratory Safety & Disposal Guide: Methyl 2-amino-2-(3-methoxyphenyl)acetate As a Senior Application Scientist, I frequently oversee the integration of specialized building blocks into drug discovery workflows. Methyl 2...

Author: BenchChem Technical Support Team. Date: March 2026

Laboratory Safety & Disposal Guide: Methyl 2-amino-2-(3-methoxyphenyl)acetate

As a Senior Application Scientist, I frequently oversee the integration of specialized building blocks into drug discovery workflows. Methyl 2-amino-2-(3-methoxyphenyl)acetate (commonly supplied as its hydrochloride salt, CAS 327051-33-2) is a highly versatile non-natural amino acid ester utilized in peptide synthesis and medicinal chemistry [1]. While its utility is broad, its chemical nature—specifically the reactive amine, the hydrolyzable ester, and the stoichiometric chloride content in its salt form—demands rigorous, causality-driven safety and disposal protocols.

Mishandling this compound not only risks acute laboratory exposure (primarily respiratory and dermal irritation) but also environmental non-compliance. This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and EPA-compliant disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before designing a disposal plan, we must define the chemical parameters that dictate its behavior in waste streams. The presence of the hydrochloride counterion is the critical variable here, as it shifts the compound from a standard organic waste profile to a potentially halogenated one.

PropertySpecification / DataOperational Implication
Chemical Name Methyl 2-amino-2-(3-methoxyphenyl)acetate HClDefines the degradation byproducts (NOx, HCl).
CAS Number 327051-33-2Essential for manifest tracking and RCRA logging.
Molecular Formula C10H14ClNO3Contains stoichiometric chlorine (approx. 15% by mass).
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during transfer.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates contact prevention and respiratory protection.

Operational Safety & Spill Response Protocols

The Causality of Protection: The hydrochloride salt of this amino acid ester is a fine, hygroscopic powder. If swept dry during a spill, the mechanical agitation creates a micro-particulate suspension in the air. Inhalation of these particulates leads to rapid dissolution in the mucosal membranes of the respiratory tract, releasing localized hydrochloric acid and causing acute irritation.

Step-by-Step Spill Containment Methodology:

  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the laboratory fume hood sashes are lowered to maximize room turnover rate, but avoid directing high-velocity airflow directly at the spill, which could aerosolize the powder.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), and wrap-around splash goggles.

  • Moisten and Bind (The Critical Step): Do not dry sweep. Lightly mist the solid spill with a compatible, non-reactive solvent (e.g., isopropanol or water) to collapse the dust profile. Cover the moistened mass with an inert absorbent such as vermiculite or diatomaceous earth.

  • Mechanical Recovery: Use a non-sparking polyethylene scoop to transfer the bound matrix into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (to neutralize residual acidic hydrochloride salts), followed by a water rinse. Collect all washings into the aqueous waste stream.

Proper Disposal Procedures & Waste Segregation

The disposal of Methyl 2-amino-2-(3-methoxyphenyl)acetate must strictly adhere to the Resource Conservation and Recovery Act (RCRA) guidelines [4].

The Causality of Segregation: The most common error in disposing of this compound is treating it as a standard non-halogenated organic waste. Because the hydrochloride salt contains roughly 15% chlorine by mass, bulk disposal of the pure solid—or highly concentrated solutions—in non-halogenated streams can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans during standard low-temperature incineration. Therefore, it must be directed to a high-temperature incineration facility equipped with caustic scrubbers [2].

DisposalWorkflow Start Waste Generation: Methyl 2-amino-2-(3-methoxyphenyl)acetate Assess Determine Physical State and Matrix Start->Assess Solid Solid Waste (Powder, Vials, PPE) Assess->Solid Liquid Liquid Waste (Reaction Solutions) Assess->Liquid SolidPack Double-Bag in HDPE Seal & Label Solid->SolidPack CheckHalogen Assess Total Halogen Content (HCl Salt Contribution) Liquid->CheckHalogen Storage RCRA Satellite Accumulation (< 90 Days) SolidPack->Storage HaloStream Halogenated Organic Stream (>1% Halogens) CheckHalogen->HaloStream High Cl- NonHaloStream Non-Halogenated Stream (<1% Halogens) CheckHalogen->NonHaloStream Low Cl- HaloStream->Storage NonHaloStream->Storage Incineration High-Temp Incineration (>1100°C + Scrubbing) Storage->Incineration

Fig 1: Decision tree for the segregation and EPA-compliant disposal of amino acid ester waste.

Step-by-Step Disposal Plan:

Phase 1: Liquid Waste Management

  • Quantify Halogen Load: Calculate the concentration of the hydrochloride salt in your reaction mother liquor. If the total halogen content of the solution exceeds 1% (10,000 ppm), the entire carboy must be classified as 1 [2].

  • Self-Validating Check: Use a Beilstein test or a specific ion probe on a small aliquot of the waste stream to empirically verify the presence of halogens before adding it to the bulk container. This prevents cross-contamination of the non-halogenated stream, which carries severe regulatory fines.

  • Containerization: Transfer the liquid into a vented, chemically compatible PTFE or HDPE carboy. Do not use metal containers, as residual chloride ions can induce pitting corrosion over time.

Phase 2: Solid Waste Management

  • Segregation: Collect all pure compound residues, contaminated filter papers, and disposable spatulas.

  • Packaging: Place the solid waste into a transparent polyethylene bag, seal it, and place it inside a secondary rigid HDPE container.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic/Irritant Solid - Contains Halogenated Amino Acid Derivatives."

Phase 3: RCRA Storage and Final Destruction

  • Satellite Accumulation: Store the sealed containers in a designated Satellite Accumulation Area (SAA) equipped with secondary spill containment trays. Under 2, waste must not be held in the SAA for more than 90 days once the volume limit is reached [4].

  • High-Temperature Incineration: Coordinate with your Environmental Health and Safety (EHS) department to ensure the waste manifest specifies 3 (typically >1100 °C) [3]. This specific thermal destruction pathway ensures the complete cleavage of the aromatic ring and the safe neutralization of the liberated HCl gas via downstream caustic scrubbers.

References

  • Aaronchem. "327051-33-2 | MFCD16661103 | Methyl amino(3-methoxyphenyl)acetate hydrochloride.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Physikalisch-Technische Bundesanstalt (PTB). "Chemical Waste Management for Laboratories.
  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Personal protective equipment for handling Methyl 2-amino-2-(3-methoxyphenyl)acetate

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for Methyl 2-amino-2-(3-methoxyphenyl)acetate (and its hydrochloride salt). Disclaimer: This guide assumes the handl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, personal protective equipment (PPE), and disposal protocols for Methyl 2-amino-2-(3-methoxyphenyl)acetate (and its hydrochloride salt).

Disclaimer: This guide assumes the handling of the hydrochloride salt (CAS 1391408-07-3) or the free base (CAS 1261855-04-2). In the absence of a compound-specific REACH registration, safety data is extrapolated from validated structural analogs (e.g., Methyl phenylglycinate).

Part 1: Executive Safety Summary

Parameter Critical Detail
Chemical Name Methyl 2-amino-2-(3-methoxyphenyl)acetate
CAS Number 1391408-07-3 (HCl Salt) / 1261855-04-2 (Free Base)
GHS Classification Warning H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation)
Physical State Off-white to pale yellow solid (typically hygroscopic).[1][2][3][4][5]
Primary Risk Inhalation of fine particulates; hydrolysis releasing methanol upon contact with moisture.

Part 2: Chemical Profile & Hazard Analysis

To select the correct PPE, one must understand the molecule's reactivity profile. This compound is an


-amino acid ester .
  • The Ester Moiety (Sensitivity): The methyl ester group is susceptible to hydrolysis. Exposure to atmospheric moisture or aqueous acids/bases will break the molecule down into Methanol (toxic) and the corresponding Phenylglycine derivative .

    • Implication: PPE must prevent moisture contact; waste containers must be non-aqueous if stability is required.

  • The Amine (Reactivity): The primary amine at the

    
    -position is nucleophilic. It can react with skin proteins (sensitization risk) and atmospheric CO
    
    
    
    (carbamate formation).
    • Implication: Inhalation protection is critical to prevent mucous membrane irritation.

  • The Methoxy Group: The electron-donating methoxy group on the phenyl ring increases the electron density of the aromatic system, potentially increasing the compound's absorption rate through dermal layers compared to unsubstituted phenylglycine.

Part 3: Operational PPE Strategy

Standard "lab safety" is insufficient. Use this targeted protection matrix based on the chemical's permeation properties.

Dermal Protection (Hands)
  • Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .

  • Scientific Rationale: Latex is permeable to many organic esters. Nitrile provides superior resistance to the methyl ester moiety.

  • Protocol:

    • Double-gloving is mandatory during weighing or synthesis setup.

    • Change frequency: Every 120 minutes or immediately upon splash.

    • Technique: "Rolling cuff" method to prevent sleeve rollback.

Ocular Protection
  • Recommendation: Chemical Splash Goggles (ANSI Z87.1 or EN 166) .

  • Contraindication: Safety glasses with side shields are insufficient for handling fine powders of amino esters, as dust can migrate behind the lens, reacting with ocular moisture to release methanol and acid.

Respiratory Protection
  • Scenario A (Weighing < 1g): Work inside a certified Chemical Fume Hood.

  • Scenario B (Weighing > 1g or Open Bench): N95 (US) or P2 (EU) particulate respirator.

  • Rationale: The hydrochloride salt is often fine and electrostatic. Inhalation leads to rapid hydrolysis in the lungs, causing acute irritation.

Part 4: Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling and disposal.

SafeHandling Start Start: Handling Request CheckState Check Physical State (Solid vs Solution) Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Organic) CheckState->Solution Weighing Weighing Protocol: Static-Free Spatula Fume Hood Required Solid->Weighing High Dust Risk Dissolution Dissolution: Add Solvent SLOWLY (Exothermic Risk) Weighing->Dissolution Reaction Reaction / Usage Dissolution->Reaction Transfer Transfer: Use Glass Syringe Avoid Polystyrene (Ester attack) Solution->Transfer Splash Risk Transfer->Reaction Quench Quench/Cleanup: Neutralize Acid residues Reaction->Quench Disposal Disposal Decision Quench->Disposal SolidWaste Solid Waste: Trace Contaminated (Gloves/Paper) Disposal->SolidWaste Solids LiqWaste Liquid Waste: Non-Halogenated Organic Disposal->LiqWaste Liquids

Figure 1: Operational logic flow for handling Methyl 2-amino-2-(3-methoxyphenyl)acetate, prioritizing dust control for solids and material compatibility for solutions.

Step-by-Step Protocol
  • Preparation:

    • Verify fume hood airflow (Face velocity: 100 fpm).

    • Don PPE: Nitrile gloves (double), Goggles, Lab coat.

    • Static Control: Use an antistatic gun or ionizing bar if the environment is dry, as amino acid esters can be electrostatically charged and "jump" during weighing.

  • Weighing & Transfer:

    • Use a glass or stainless steel spatula. Avoid plastic spatulas which may retain static charge.

    • Critical Check: Do not use polystyrene weighing boats if dissolving directly in the boat with aggressive solvents (DCM/Acetone), as the ester may compromise the plastic integrity over time. Use glass weighing dishes.

  • Solubilization:

    • Add the solid to the solvent, not vice-versa, to prevent "puffing" of the powder.

    • If using the HCl salt, ensure the solvent system can buffer the acidity if the reaction is pH-sensitive.

Part 5: Waste Management & Disposal

Proper disposal is legally mandated and environmentally critical.[6] This compound contains nitrogen and is an ester, dictating specific waste streams.

Waste Category Composition Disposal Action
Stream A: Liquid Organic Mother liquors, reaction solvents containing the compound.Non-Halogenated Organic Waste . Do NOT pour down the sink. The ester will hydrolyze, releasing methanol into the water supply.
Stream B: Solid Hazardous Contaminated gloves, weighing papers, paper towels.Hazardous Solid Waste . Double-bag in clear polyethylene bags; label as "Toxic Solids".
Stream C: Aqueous Quenched reaction mixtures (after extraction).Aqueous Waste . Ensure pH is between 5-9 before disposal if local regulations allow, otherwise collect as Aqueous Chemical Waste.

Disposal Protocol:

  • Labeling: The waste tag must explicitly list "Methyl 2-amino-2-(3-methoxyphenyl)acetate" and "Methanol" (potential breakdown product).

  • Segregation: Keep away from Oxidizers (e.g., Nitric acid, Peroxides) in the waste accumulation area to prevent exothermic degradation of the amine.

Part 6: Emergency Response

  • Inhalation: Move to fresh air immediately. The HCl salt will form hydrochloric acid in the respiratory tract. Seek medical attention if coughing persists.

  • Skin Contact: Wash with soap and water for 15 minutes .[7] Do not use alcohol-based cleaners, as they may enhance skin absorption of the methoxy-derivative.

  • Spill Cleanup (Solid):

    • Cover spill with wet paper towels (to prevent dust).

    • Scoop into a bag.

    • Wipe area with a weak detergent solution.

  • Spill Cleanup (Liquid): Absorb with Vermiculite or sand. Do not use combustible materials like sawdust.

References

  • Monash University . (2024). Chemical Waste Disposal Guidelines. Retrieved March 5, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(3-methoxyphenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(3-methoxyphenyl)acetate
© Copyright 2026 BenchChem. All Rights Reserved.